molecular formula C26H21F3O3 B605415 Amg-837 CAS No. 865231-46-5

Amg-837

カタログ番号: B605415
CAS番号: 865231-46-5
分子量: 438.4 g/mol
InChIキー: ZOPNBMMVVZRSGH-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPR40 agonist

特性

IUPAC Name

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPNBMMVVZRSGH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676764
Record name (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865231-46-5
Record name AMG-837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of AMG-837 on GPR40: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-837 is a potent, orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with GPR40 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details experimental protocols for assessing compound activity, and provides visual representations of the signaling pathways and experimental workflows. This compound primarily signals through the Gαq/11 pathway, leading to intracellular calcium mobilization and potentiation of glucose-stimulated insulin secretion (GSIS). Unlike full GPR40 agonists, this compound does not significantly engage the Gαs pathway, which accounts for its limited effect on incretin hormone secretion. This guide serves as a critical resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids on pancreatic β-cells and enteroendocrine cells.[1][2] Agonists of GPR40 have been shown to enhance glucose-stimulated insulin secretion, offering a potential therapeutic strategy with a reduced risk of hypoglycemia.[3] this compound was developed as a selective and potent partial agonist for this receptor.[4] This guide delves into the specific molecular interactions and cellular consequences of GPR40 activation by this compound.

This compound and GPR40 Interaction: A Quantitative Perspective

This compound's interaction with GPR40 is characterized by its partial agonist activity. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to endogenous ligands or full agonists.[1][5] The potency and efficacy of this compound have been quantified in various in vitro assays, the results of which are summarized below.

Assay TypeCell LineParameterValueReference
Calcium Mobilization (Aequorin) CHO (stably expressing GPR40)EC500.12 ± 0.01 µM[6]
Emax29% (compared to natural ligands)[6]
Inositol Phosphate Accumulation A9 (stably expressing GPR40)EC5011.0 ± 0.05 nM (mouse GPR40)[6]
GTPγS Binding A9_GPR40 cell membranesEC501.5 ± 0.1 nM[5]
Glucose-Stimulated Insulin Secretion Isolated Mouse IsletsEC50142 ± 20 nM[3]

Table 1: Quantitative pharmacological data for this compound on GPR40.

Signaling Pathways Activated by this compound

The primary signaling mechanism initiated by the binding of this compound to GPR40 is the activation of the Gαq/11 pathway. This cascade is central to the compound's effect on insulin secretion.

The Gαq/11 Signaling Cascade

Upon binding of this compound, GPR40 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gαq/11. This leads to a series of intracellular events culminating in the potentiation of insulin release from pancreatic β-cells.

GPR40_Gaq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 This compound GPR40 GPR40 AMG837->GPR40 Binds Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release Ca2_ER InsulinVesicle Insulin Vesicle Exocytosis Ca2_cyto->InsulinVesicle Promotes PKC->InsulinVesicle Promotes Biased_Agonism cluster_ligands Ligands cluster_pathways Downstream Signaling Pathways AMG837 This compound (Partial Agonist) GPR40 GPR40 AMG837->GPR40 Gaq Gαq/11 Pathway (Insulin Secretion) FullAgonist Full Agonists (e.g., AM-1638) FullAgonist->GPR40 Gas Gαs Pathway (Incretin Secretion) GPR40->Gaq Strongly Activates GPR40->Gas Weakly/No Activation Barr β-Arrestin Pathway GPR40->Barr Likely Weak/ No Activation Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR40-expressing cells (e.g., CHO, A9) Start->Cell_Culture Plating Plate cells in a 96-well black, clear-bottom plate Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation Incubate for dye uptake Dye_Loading->Incubation Compound_Addition Add this compound at varying concentrations Incubation->Compound_Addition Measurement Measure fluorescence kinetics using a plate reader Compound_Addition->Measurement Analysis Analyze data to determine EC50 and Emax Measurement->Analysis End End Analysis->End

References

The Discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid: A Potent and Selective GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction: The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is highly expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion (GDIS) in response to endogenous long-chain free fatty acids.[1][2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues, with a potentially lower risk of hypoglycemia.[3][4] The discovery of potent and selective synthetic GPR40 agonists has been a key focus of research to harness this therapeutic potential. This whitepaper details the discovery of a novel GPR40 agonist, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, and related compounds, focusing on the structure-activity relationships, experimental protocols, and the underlying signaling pathway.

Lead Identification and Optimization

The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid stemmed from a focused lead optimization effort aimed at identifying potent and selective GPR40 agonists with favorable pharmacokinetic properties. The core scaffold, a phenylhex-4-ynoic acid derivative, was identified as a promising starting point.[1][5] Structure-activity relationship (SAR) studies revealed that substitution at the β-position of the carboxylic acid with a linear propargyl group was optimal for binding affinity and functional activity.[1]

The exploration of various lipophilic "tail" groups led to the investigation of substituted biphenyl moieties. The introduction of a trifluoromethyl group at the 4'-position of the biphenyl ring, as seen in compound 16 (a close analog), resulted in a significant enhancement in potency in β-arrestin recruitment assays, a key signaling pathway for GPR40.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a key analog, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid (Compound 16 from the primary reference), and related compounds at human GPR40.[1]

CompoundStructurehGPR40 Binding Ki (nM)hGPR40 Ca2+ Flux EC50 (nM)hGPR40 β-Arrestin EC50 (nM)
1 (S)-3-(4-((4'-(methyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid113314
16 (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid15884.8
15 (S)-3-(4-((4'-(chloro)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid12527.9

Signaling Pathway

The activation of GPR40 by agonists like (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary driver for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][6]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist GPR40 Agonist GPR40 GPR40 Agonist->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Insulin_Secretion Insulin Secretion (potentiated) Ca_release->Insulin_Secretion Promotes IP3R->Ca_release Induces

Caption: GPR40 agonist-induced signaling pathway.

Experimental Protocols

GPR40 Radioligand Binding Assay

This assay measures the affinity of test compounds for the human GPR40 receptor.

  • Cell Culture and Membrane Preparation: HEK293 cells stably overexpressing human GPR40 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a radiolabeled GPR40 ligand (e.g., [3H]-4) in the presence of varying concentrations of the test compound.

  • Detection: The reaction was terminated by rapid filtration, and the amount of bound radioligand was quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value determined from concentration-response curves.[1]

Calcium Flux Assay

This functional assay measures the ability of a compound to activate GPR40 and induce intracellular calcium mobilization.

  • Cell Culture: HEK293 cells stably expressing human GPR40 were seeded into 96-well plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds at various concentrations were added to the wells.

  • Detection: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 value, representing the concentration of compound that elicits a half-maximal response, was determined from the dose-response curve.[1][6]

β-Arrestin Recruitment Assay

This assay assesses another GPR40 signaling pathway involving the recruitment of β-arrestin.

  • Assay Principle: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used. Agonist binding to GPR40 induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme.

  • Procedure: Cells were incubated with the test compound.

  • Detection: A substrate for the reporter enzyme was added, and the resulting signal (e.g., chemiluminescence) was measured.

  • Data Analysis: The EC50 value was calculated from the concentration-response curve.[1]

Synthetic Workflow

The synthesis of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs generally follows a convergent synthetic route.

Synthesis_Workflow cluster_A Biphenyl Tail Synthesis cluster_B Core Scaffold Synthesis cluster_C Final Deprotection A1 Substituted Bromobenzyl Alcohol A3 Suzuki Coupling A1->A3 A2 Substituted Phenylboronic Acid A2->A3 A4 Biphenylmethanol Intermediate A3->A4 B2 Mitsunobu Reaction A4->B2 Coupling Partner B1 (S)-3-(4-hydroxyphenyl) hex-4-ynoate ester B1->B2 B3 Coupled Ester Intermediate C1 Ester Hydrolysis B3->C1 C2 Final Product: (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid C1->C2

Caption: General synthetic workflow for the target compound.

Conclusion

The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs represents a significant advancement in the development of GPR40 agonists for the treatment of T2DM. The detailed SAR studies have provided valuable insights into the structural requirements for potent and selective GPR40 activation. The robust in vitro assays described herein are crucial for the identification and characterization of novel GPR40 modulators. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Technical Guide to AMG-837: A GPR40 Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMG-837, a novel partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This guide details its mechanism of action, quantitative activity, and the experimental protocols used in its characterization.

Core Mechanism of Action

This compound functions as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[2][5] Upon binding, it activates the Gαq signaling pathway, a characteristic feature of GPR40 activation.[2][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, potentiates the secretion of insulin from β-cells in a glucose-dependent manner.[1][6][7] This glucose dependency is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2][8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemSpeciesEC50 (nM)Efficacy (% of Full Agonist/Natural Ligand)Reference(s)
GTPγS BindingA9_GPR40 cell membranesHuman1.5 ± 0.1Not Reported[2][5]
Inositol Phosphate AccumulationA9 cells stably expressing GPR40HumanNot ReportedPartial Agonist[9]
Aequorin Ca2+ FluxCHO cells expressing GPR40Human120 ± 1029% (compared to natural ligands)[9]
Aequorin Ca2+ FluxCHO cells expressing GPR40Mouse22.6 ± 1.8Not Reported[2]
Aequorin Ca2+ FluxCHO cells expressing GPR40Rat31.7 ± 1.8Not Reported[2]
Aequorin Ca2+ FluxCHO cells expressing GPR40Dog71.3 ± 5.8Not Reported[2]
Aequorin Ca2+ FluxCHO cells expressing GPR40Rhesus Monkey30.6 ± 4.3Not Reported[2]
Insulin SecretionIsolated Mouse IsletsMouse142 ± 20Not Reported[2]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelDosingEffectReference(s)
Sprague-Dawley RatsSingle oral gavage (0.3, 1, 3 mg/kg)Dose-dependent improvement in glucose tolerance and potentiation of insulin secretion during IPGTT.[10]
Zucker Fatty RatsSingle oral gavage (0.3, 1, 3 mg/kg)Lowered glucose excursions and increased GSIS during IPGTT.[1][10]
Zucker Fatty RatsDaily oral gavage (0.03, 0.1, 0.3 mg/kg) for 21 daysSustained improvement in glucose tolerance.[1][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to GPR40.

  • Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).

  • Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA.

  • Incubation: Membranes were incubated with varying concentrations of this compound, GDP, and [35S]GTPγS.

  • Separation: Bound [35S]GTPγS was separated from unbound using an antibody capture method.

  • Detection: The amount of bound [35S]GTPγS was quantified by scintillation counting.

  • Data Analysis: The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[2][5]

Aequorin Ca2+ Flux Assay

This cell-based assay measures the increase in intracellular calcium upon GPR40 activation.

  • Cell Culture: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.

  • Aequorin Loading: Cells were incubated with coelenterazine to reconstitute the active aequorin photoprotein.

  • Compound Addition: Varying concentrations of this compound were added to the cells.

  • Luminescence Detection: The luminescence signal, which is proportional to the intracellular Ca2+ concentration, was measured using a luminometer.

  • Data Analysis: EC50 values were calculated from the dose-response curves. To assess partial agonism, experiments were also conducted with varying amounts of transfected GPR40 expression plasmid and compared to the maximal effect of the natural ligand docosahexaenoic acid (DHA).[2][10]

Insulin Secretion Assay from Isolated Islets

This ex vivo assay directly measures the effect of this compound on insulin secretion from pancreatic islets.

  • Islet Isolation: Pancreatic islets were isolated from mice.

  • Pre-incubation: Islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration.

  • Stimulation: Islets were then incubated with varying concentrations of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[9]

  • Sample Collection: The supernatant was collected after the incubation period.

  • Insulin Measurement: Insulin concentration in the supernatant was measured using an ELISA or radioimmunoassay.

  • Data Analysis: The EC50 for insulin secretion was determined from the dose-response data. The glucose dependency of this compound's effect was confirmed by performing the assay at different glucose concentrations.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and GPR40.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_837 This compound GPR40 GPR40 AMG_837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Stimulates release from ER Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 Signaling Pathway Activated by this compound.

Calcium_Flux_Workflow Start Start Transfection Co-transfect CHO cells with GPR40 and Aequorin plasmids Start->Transfection Loading Incubate cells with Coelenterazine Transfection->Loading Compound_Addition Add varying concentrations of this compound Loading->Compound_Addition Measurement Measure Luminescence (Ca2+ signal) Compound_Addition->Measurement Analysis Generate Dose-Response Curve and calculate EC50 Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for Aequorin Ca2+ Flux Assay.

GPR40_Activation_Logic cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect AMG_837 This compound GPR40_Activation GPR40 Activation AMG_837->GPR40_Activation High_Glucose High Glucose GSIS Glucose-Stimulated Insulin Secretion (GSIS) High_Glucose->GSIS Prerequisite for GPR40_Activation->GSIS Potentiates Lower_Blood_Glucose Lowered Blood Glucose GSIS->Lower_Blood_Glucose

Caption: Logical Relationship of GPR40 Activation and Effect.

References

Preclinical Pharmacological Profile of AMG-837: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of AMG-837, a novel, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes. This document summarizes key preclinical findings, including in vitro and in vivo data, and details the experimental methodologies used in these seminal studies.

Mechanism of Action

This compound is a potent and selective partial agonist of GPR40.[1][2][3] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4] GPR40 is a receptor for long-chain free fatty acids and its activation is linked to the Gαq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn mediates an increase in inositol 1,4,5-triphosphate (IP3) and subsequent intracellular calcium mobilization, key events in the insulin secretion cascade.[5][6] Notably, the insulinotropic effect of this compound is glucose-dependent, meaning it enhances insulin secretion primarily under hyperglycemic conditions, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2]

In Vitro Profile

The in vitro activity of this compound has been characterized through various cell-based assays, demonstrating its potency and selectivity for the GPR40 receptor across multiple species.

Receptor Activation and Signaling

This compound has been shown to stimulate downstream signaling pathways associated with GPR40 activation, including GTPγS binding, inositol phosphate accumulation, and calcium flux.[1][4] It is characterized as a partial agonist when compared to endogenous ligands like docosahexaenoic acid (DHA).[4][7]

Table 1: In Vitro Activity of this compound in GPR40 Functional Assays

Assay TypeCell LineSpeciesEC50 (nM)Reference
Aequorin Ca2+ FluxCHOHuman13.5[8][9]
Aequorin Ca2+ FluxCHOMouse22.6 ± 1.8[2][10]
Aequorin Ca2+ FluxCHORat31.7 ± 1.8[2][10]
Aequorin Ca2+ FluxCHODog71.3 ± 5.8[2][10]
Aequorin Ca2+ FluxCHORhesus Monkey30.6 ± 4.3[2][10]
GTPγS Binding--Dose-dependent increase[1][11]
Inositol Phosphate Accumulation--Dose-dependent increase[1][11]

Note: EC50 values are presented as mean ± SEM where available.

Selectivity Profile

This compound exhibits high selectivity for GPR40, with no significant activity observed at related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[4][10]

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

A key functional characteristic of this compound is its ability to potentiate insulin secretion from isolated pancreatic islets in a glucose-dependent manner.

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion in Mouse Islets

ConditionThis compound ConcentrationOutcomeReference
16.7 mM Glucose1 nM - 10 µMDose-dependent increase in insulin secretion (EC50 = 142 ± 20 nM)[8][9]
≤5.6 mM Glucose-No potentiation of GSIS[2]
≥8.3 mM Glucose-Increased GSIS[2]
Wild-type Islets-Potentiated GSIS[2][11]
GPR40 Knockout Islets-No potentiation of GSIS[2][11]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering efficacy of this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

Dose (Oral)Bioavailability (%F)Cmax (µM)Reference
0.5 mg/kg841.4[2][9][10]
Efficacy in Glucose Tolerance Tests

Acute administration of this compound has been shown to improve glucose tolerance in both normal and diabetic rodent models.

Table 4: In Vivo Efficacy of this compound in Oral Glucose Tolerance Tests (OGTT)

Animal ModelDose (Oral)Effect on Glucose AUCReference
Sprague-Dawley Rats0.1 mg/kg14.5% improvement (p<0.05)[4][10]
Sprague-Dawley Rats0.3 mg/kg18.8% improvement (p<0.01)[4][10]
Zucker Fatty Rats (21-day dosing)0.1 mg/kg34% decrease (p<0.001)[10]
Zucker Fatty Rats (21-day dosing)0.3 mg/kg39% decrease (p<0.001)[10]

Note: AUC refers to the Area Under the Curve for glucose levels.

Experimental Protocols

In Vitro Aequorin Ca2+ Flux Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the respective GPR40 receptor (human, mouse, rat, dog, or rhesus monkey) and an aequorin expression plasmid.[2][11]

  • Methodology: Cells are incubated with coelenterazine to reconstitute the active aequorin photoprotein. This compound at varying concentrations is added to the cells. The binding of this compound to GPR40 triggers a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium. This calcium binds to aequorin, resulting in a conformational change and the emission of light. The luminescent signal is measured and used to determine the dose-response relationship and calculate the EC50 value.[2][11]

Isolated Pancreatic Islet Insulin Secretion Assay
  • Animal Model: Islets are isolated from mice (wild-type or GPR40 knockout).[2][11]

  • Methodology: Isolated islets are incubated in buffer containing varying concentrations of glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of this compound. After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The GPR40-dependent activity is confirmed by the lack of effect in islets from GPR40 knockout mice.[2][11]

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.[1][2]

  • Methodology: Animals are fasted overnight. A single oral dose of this compound or vehicle is administered by gavage. After a specified pre-treatment period (e.g., 30 minutes), a glucose bolus is administered either orally or via intraperitoneal injection. Blood samples are collected at various time points before and after the glucose challenge. Plasma glucose and insulin levels are measured to assess the effect of this compound on glucose disposal and insulin secretion.[2][10]

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

AMG837_Signaling_Pathway AMG837 This compound GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Insulin_Vesicle Insulin Vesicles Ca_increase->Insulin_Vesicle Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: this compound mediated GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test

OGTT_Workflow start Start: Fasted Rodent Models (e.g., Sprague-Dawley Rats) dosing Oral Administration: This compound or Vehicle start->dosing pretreatment Pre-treatment Period (e.g., 30 minutes) dosing->pretreatment glucose_challenge Glucose Challenge (Oral or IP) pretreatment->glucose_challenge blood_sampling Serial Blood Sampling (Multiple time points) glucose_challenge->blood_sampling analysis Measure Plasma Glucose and Insulin Levels blood_sampling->analysis data_analysis Data Analysis: - Glucose AUC - Insulin Secretion Profile analysis->data_analysis end Endpoint: Assess Efficacy data_analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound using an OGTT.

References

AMG-837: A Technical Overview of a GPR40 Agonist for Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-837, a novel small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound was developed as a potential therapeutic agent for type 2 diabetes, leveraging the receptor's role in potentiating glucose-dependent insulin secretion. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the core signaling pathways involved.

Introduction: Targeting GPR40 for Diabetes Therapy

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the gastrointestinal tract.[1][2] It is activated by medium and long-chain free fatty acids, which are known to acutely stimulate insulin secretion.[1][3] This physiological role sparked interest in GPR40 as a therapeutic target for type 2 diabetes. The development of synthetic agonists like this compound aimed to mimic this effect, enhancing insulin release specifically in response to elevated blood glucose levels.[3][4][5] This glucose-dependency is a significant potential advantage over traditional insulin secretagogues like sulfonylureas, which can cause hypoglycemia by stimulating insulin release irrespective of ambient glucose concentrations.[2][3]

This compound, identified through the optimization of a series of β-substituted phenylpropanoic acids, emerged as a potent and orally bioavailable GPR40 agonist with a robust preclinical profile in rodent models of diabetes.[4][5]

Core Mechanism of Action: GPR40 Signaling

This compound functions as a partial agonist of the GPR40 receptor.[1][2][3] The activation of GPR40 in pancreatic β-cells initiates a well-defined signaling cascade that augments the primary glucose-stimulated insulin secretion (GSIS) pathway.

The key steps are:

  • Receptor Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

  • Gαq Protein Coupling: GPR40 is coupled to the Gαq class of G-proteins.[3] Upon agonist binding, Gαq is activated.

  • PLC Activation: Activated Gαq stimulates phospholipase C (PLC).

  • IP₃ and DAG Formation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This leads to a transient increase in intracellular calcium concentrations.[3][4]

  • Potentiation of Insulin Exocytosis: The rise in intracellular Ca²⁺, combined with the primary signal from glucose metabolism (increased ATP:ADP ratio and closure of KATP channels), significantly potentiates the exocytosis of insulin-containing granules from the β-cell.

This entire process is contingent on an initial glucose stimulus. This compound does not potentiate insulin secretion at low glucose concentrations (≤5.6 mM), but demonstrates a robust effect at higher glucose levels (≥8.3 mM), thereby minimizing the risk of hypoglycemia.[1][2]

GPR40_Signaling_Pathway This compound Mediated GPR40 Signaling in Pancreatic β-Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AMG837 This compound GPR40 GPR40 Receptor AMG837->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Ca²⁺ Store IP3->ER Signals Release Ca_increase ↑ Intracellular [Ca²⁺] InsulinVesicle Insulin Granule Ca_increase->InsulinVesicle Promotes Fusion Exocytosis Insulin Secretion (Potentiated) InsulinVesicle->Exocytosis Exocytosis ER->Ca_increase Releases Ca²⁺ Glucose High Glucose Glucose->Exocytosis Primary Stimulus

This compound GPR40 signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

Assay Type System Parameter Value (nM) Notes
Ca²⁺ Flux GPR40-expressing cells EC₅₀ 12 ± 1 In buffer with 0.01% HSA.[3]
EC₅₀ 210 ± 12 In buffer with 0.625% delipidated HSA, showing a ~16-fold potency reduction.[1][3]
EC₅₀ 2,140 ± 310 In 100% human serum, showing a ~180-fold potency reduction.[1][3]

| Insulin Secretion | Isolated mouse islets | EC₅₀ | 142 ± 20 | Measured at a high glucose concentration (16.7 mM).[2][3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models (Acute Administration)

Animal Model Test Dose (mg/kg, oral) Outcome % Improvement (vs. Vehicle)
Normal Sprague-Dawley Rats IPGTT 0.03 Glucose AUC Reduction 3.9%
0.1 Glucose AUC Reduction 14.5% (p<0.05)[3]
0.3 Glucose AUC Reduction 18.8% (p<0.01)[3]
Zucker Fatty Rats (21-day) IPGTT (Day 1) 0.03 Glucose AUC Reduction 17%
0.1 Glucose AUC Reduction 34% (p<0.001)[1][2]

| | | 0.3 | Glucose AUC Reduction | 39% (p<0.001)[1][2] |

IPGTT: Intraperitoneal Glucose Tolerance Test; AUC: Area Under the Curve.

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Protocol 1: Intracellular Calcium Flux Assay

  • Objective: To measure the potency of this compound in activating the GPR40 receptor.

  • Methodology:

    • Cell Line: A stable cell line (e.g., HEK293) co-expressing the human GPR40 receptor and a photoprotein like aequorin is used.

    • Cell Plating: Cells are plated in 96- or 384-well plates and grown to confluence.

    • Loading: Cells are incubated with a calcium-sensitive dye or coelenterazine (for aequorin-based systems) in a buffer, often containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to prevent non-specific binding.

    • Compound Addition: Serial dilutions of this compound are prepared and added to the wells.

    • Signal Detection: A luminometer or fluorescence plate reader (e.g., FLIPR) measures the light emission or fluorescence change, which is proportional to the increase in intracellular calcium.

    • Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vitro Insulin Secretion from Isolated Islets

  • Objective: To confirm that this compound potentiates GSIS in primary pancreatic β-cells.

  • Methodology:

    • Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion of the pancreas followed by density gradient centrifugation.

    • Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a physiological salt solution (e.g., KRBH buffer) containing a basal glucose concentration (e.g., 2.8 mM).

    • Stimulation: Islets are then transferred to solutions containing various concentrations of this compound at both basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose levels.

    • Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

    • Sample Collection: The supernatant is collected to measure secreted insulin.

    • Insulin Quantification: Insulin levels are measured using a specific ELISA or radioimmunoassay. The activity of this compound is shown to be GPR40-dependent by demonstrating a lack of effect in islets isolated from GPR40 knockout mice.[2][3]

Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Objective: To assess the effect of this compound on glucose disposal and insulin secretion in vivo.

  • Methodology:

    • Animal Model: Male Sprague-Dawley or Zucker fatty rats are used.

    • Fasting: Animals are fasted overnight (e.g., 16 hours) but allowed access to water.

    • Dosing: this compound or vehicle is administered by oral gavage at specified doses (e.g., 0.03, 0.1, 0.3 mg/kg).

    • Baseline Sampling: A baseline blood sample (t=0) is taken from the tail vein.

    • Glucose Challenge: After a set time post-dosing (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered via intraperitoneal injection.

    • Time-course Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 5, 15, 30, 60, 120 minutes).

    • Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated for subsequent insulin measurement by ELISA.

    • Data Calculation: The glucose and insulin Area Under the Curve (AUC) are calculated to quantify the overall effect.

IPGTT_Workflow Workflow for In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) Start Start: Select Animal Models (e.g., Zucker Fatty Rats) Fasting Overnight Fasting (~16 hours) Start->Fasting Dosing Oral Gavage Administration (Vehicle or this compound) Fasting->Dosing Wait Wait 30 Minutes Dosing->Wait t = -30 min Baseline Collect Baseline Blood Sample (t = -30 min) Dosing->Baseline GlucoseChallenge Intraperitoneal (IP) Glucose Injection (t = 0 min) Wait->GlucoseChallenge Sampling Collect Blood at Multiple Time Points (e.g., 5, 15, 30, 60, 120 min) GlucoseChallenge->Sampling Analysis Measure Blood Glucose & Plasma Insulin Sampling->Analysis DataProcessing Calculate Glucose/Insulin AUC & Statistical Analysis Analysis->DataProcessing End End: Determine Efficacy DataProcessing->End

Generalized workflow for an in vivo IPGTT experiment.

Clinical Development and Outlook

This compound was advanced into clinical trials.[1][3] However, its development, like that of another prominent GPR40 agonist, TAK-875, was discontinued.[4] While specific reasons for the discontinuation of this compound are not detailed in the provided literature, the termination of TAK-875 trials was due to concerns over liver toxicity.[4] These outcomes highlight a potential class-wide challenge for GPR40 agonists and underscore the importance of thorough safety and toxicology assessments in drug development.

Conclusion

This compound is a potent, selective, and orally bioavailable GPR40 agonist that robustly enhances glucose-dependent insulin secretion in preclinical models. Its mechanism of action, centered on Gαq-mediated calcium signaling in pancreatic β-cells, provides a clear rationale for its glucose-lowering effects. The comprehensive preclinical data demonstrated significant efficacy in improving glycemic control in both normal and insulin-resistant rodents.[1][2][3] Despite its promising preclinical profile, the discontinuation of its clinical development serves as a critical case study for researchers in the field, emphasizing the challenge of translating efficacy into a safe and viable therapeutic for type 2 diabetes. Future efforts in targeting GPR40 will need to focus on designing molecules that retain the beneficial glucose-dependent insulinotropic activity while avoiding the off-target effects or compound-specific toxicities that have hindered this class of drugs.

References

The Role of GPR40 Activation by Amg-837 in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Amg-837 is a potent, orally bioavailable, partial agonist of GPR40 that has demonstrated significant efficacy in preclinical models of metabolic disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic parameters, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its therapeutic effects.

Introduction to GPR40 and this compound

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and certain neurons. It is activated by medium and long-chain free fatty acids, playing a crucial role in the physiological regulation of insulin secretion. The glucose-dependent nature of GPR40-mediated insulin secretion makes it an attractive target for T2DM therapies, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.

This compound is a novel, synthetic, β-substituted phenylpropanoic acid derivative that acts as a partial agonist at the GPR40 receptor.[1] Its chemical structure is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid. Preclinical studies have shown that this compound enhances insulin secretion and lowers blood glucose levels in a glucose-dependent manner in rodent models.[1]

Mechanism of Action and Signaling Pathways

This compound activates GPR40, which primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[1] This initiates a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion from pancreatic β-cells. Unlike some "full" or "dual" GPR40 agonists, this compound is characterized as a "Gq-only" agonist, meaning its signaling is predominantly, if not exclusively, through the Gαq pathway.[2]

The activation of the Gαq pathway by this compound leads to the following key events:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Potentiation of Insulin Exocytosis: The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, leading to enhanced insulin secretion in the presence of elevated glucose.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Amg837 This compound GPR40 GPR40/FFAR1 Amg837->GPR40 Binds G_protein Gαq/11 βγ GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Insulin_exocytosis Potentiation of Insulin Exocytosis Ca_release->Insulin_exocytosis Stimulates Ca_store [Ca²⁺] IP3R->Ca_store Opens Ca_store->Ca_release

GPR40 Gαq-mediated signaling pathway initiated by this compound.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line/SystemSpeciesEC₅₀ (nM)NotesReference
[³⁵S]-GTPγS Binding A9 cells expressing GPR40Human1.5 ± 0.1Measures G-protein activation.[1]
Inositol Phosphate Accumulation A9 cells expressing GPR40Human7.8 ± 1.2Measures downstream second messenger production.[1]
Aequorin Ca²⁺ Flux CHO cells expressing GPR40Human13.5 ± 0.8Measures intracellular calcium mobilization.[1]
CHO cells expressing GPR40Mouse22.6 ± 1.8[1]
CHO cells expressing GPR40Rat31.7 ± 1.8[1]
CHO cells expressing GPR40Dog71.3 ± 5.8[1]
CHO cells expressing GPR40Rhesus Monkey30.6 ± 4.3[1]
CHO cells expressing GPR40Human (in 100% human serum)2,140 ± 310Demonstrates significant potency shift due to plasma protein binding.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Isolated Pancreatic IsletsMouse142 ± 20At 16.7 mM glucose. Activity is GPR40-dependent.[1]
Table 2: In Vivo Efficacy of this compound in Rodent Models
Animal ModelTreatment DetailsMeasured OutcomeResultReference
Normal Sprague-Dawley Rats Single oral dose (0.03, 0.1, 0.3 mg/kg) followed by IPGTTGlucose AUC Reduction3.9%, 14.5% (p<0.05), 18.8% (p<0.01) reduction, respectively.[1][3]
Plasma InsulinDose-dependent increase post-glucose challenge.[1]
Zucker Fatty Rats Single oral dose (0.3, 1, 3 mg/kg) followed by IPGTTGlucose AUC ReductionDose-dependent reduction in glucose excursion.[1][3]
Plasma InsulinDose-dependent increase post-glucose challenge.[1][3]
Zucker Fatty Rats Daily oral dosing for 21 days (0.03, 0.1, 0.3 mg/kg)Glucose AUC Reduction (on Day 21)7%, 15% (p<0.05), 25% (p<0.001) reduction, respectively.[1][3]
Plasma Insulin (on Day 21)Sustained potentiation of GSIS.[1]

AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize this compound.

In Vitro Assays

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy gtp [³⁵S]-GTPγS Binding Assay (G-protein Activation) ip1 Inositol Phosphate Assay (Second Messenger) ca_flux Aequorin Ca²⁺ Flux Assay (Calcium Mobilization) gsis Islet GSIS Assay (Physiological Response) acute Acute Dosing & IPGTT (Sprague-Dawley & Zucker Rats) chronic Chronic Dosing (21-day) (Zucker Fatty Rats) pk Pharmacokinetics (Oral Bioavailability) Amg837 This compound Amg837->gtp Amg837->ip1 Amg837->ca_flux Amg837->gsis Amg837->acute Amg837->chronic Amg837->pk

Experimental workflow for the characterization of this compound.

This assay measures the direct activation of G-proteins by the GPR40 receptor upon agonist binding.

  • Materials:

    • Membrane preparations from A9 cells stably expressing human GPR40.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% BSA.[2]

    • GDP (Guanosine diphosphate), 10-300 µM.[4]

    • [³⁵S]-GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate), ~0.1-0.5 nM.[5]

    • This compound serial dilutions.

    • Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.[2]

    • 96-well microplates.

  • Procedure:

    • In a 96-well plate, combine membrane preparations (5-50 µg protein/well), GDP, and varying concentrations of this compound in assay buffer.[5]

    • Initiate the binding reaction by adding [³⁵S]-GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[5]

    • Add WGA SPA beads to each well to capture the membranes.[4]

    • Incubate for an additional hour at room temperature to allow bead settling.[4]

    • Measure the radioactivity in each well using a scintillation counter.

    • Data are analyzed to determine the EC₅₀ value for this compound-stimulated [³⁵S]-GTPγS binding.

This cell-based functional assay measures the increase in intracellular calcium following GPR40 activation.

  • Materials:

    • CHO-K1 cells transiently or stably expressing human GPR40 and aequorin.

    • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS.

    • Assay Buffer: DMEM/F12 with 0.1% protease-free BSA.[6]

    • Coelenterazine h (5 µM final concentration).[6]

    • This compound serial dilutions.

    • 96-well or 384-well black, clear-bottom plates.

  • Procedure:

    • Cell Plating: Seed GPR40/aequorin-expressing CHO-K1 cells into plates and culture overnight.

    • Dye (Coelenterazine) Loading: Remove culture medium and add assay buffer containing 5 µM coelenterazine h. Incubate for at least 4 hours (or overnight) at room temperature, protected from light, with gentle agitation.[6]

    • Assay: Place the plate in a luminometer equipped with an automated injection system.

    • Establish a baseline luminescence reading for 10-20 seconds.

    • Inject the this compound dilutions into the wells.

    • Immediately measure the light emission kinetically for 20-60 seconds.

    • The peak luminescence or area under the curve is used to calculate dose-response curves and determine the EC₅₀.

This ex vivo assay assesses the direct effect of this compound on insulin secretion from primary pancreatic β-cells in the context of the islet.

  • Materials:

    • Isolated pancreatic islets from mice.

    • Krebs-Ringer Bicarbonate (KRB) buffer: 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 25 mM NaHCO₃, supplemented with 0.5% BSA.[7] Equilibrate with 95% O₂/5% CO₂ to a pH of 7.4.[7]

    • KRB buffer with low glucose (2.8 mM).[7]

    • KRB buffer with high glucose (16.7 mM).[7]

    • This compound serial dilutions.

    • 24-well plates.

    • Mouse insulin ELISA kit.

  • Procedure:

    • Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.

    • Pre-incubation: Place groups of 10-15 size-matched islets into wells of a 24-well plate. Pre-incubate for 1 hour at 37°C in KRB buffer with 2.8 mM glucose.[7]

    • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

    • Incubate for 1 hour at 37°C.[7]

    • Sample Collection: Collect the supernatant from each well for insulin measurement.

    • Insulin Quantification: Measure the insulin concentration in the supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

    • Data are analyzed to determine the EC₅₀ of this compound for potentiating GSIS.

In Vivo Assays

This in vivo test evaluates the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.

  • Animals:

    • 8-week old male Sprague-Dawley rats or Zucker fatty rats.[3]

  • Materials:

    • This compound formulation: 1% methylcellulose, 1% Tween 80 in water.[1][8]

    • Sterile glucose solution (e.g., 20% dextrose) for injection.[9]

    • Glucometer and test strips.

    • Blood collection tubes (e.g., EDTA-coated).

    • Rat insulin ELISA kit.

  • Procedure:

    • Fasting: Fast animals overnight (approximately 16 hours), with free access to water.[9][10]

    • Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein for glucose and insulin measurement.

    • Drug Administration (t = -30 min): Administer this compound or vehicle via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley; 0.3, 1, 3 mg/kg for Zucker fatty rats).[3]

    • Glucose Challenge (t = 0 min): Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.[10][11]

    • Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).[10]

    • Analysis: Measure blood glucose at each time point. Centrifuge blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.

    • Data Calculation: Calculate the Area Under the Curve (AUC) for glucose to assess overall glucose tolerance.

Conclusion and Therapeutic Implications

This compound, a potent and selective partial agonist of GPR40, effectively enhances glucose-stimulated insulin secretion and improves glycemic control in preclinical models of T2DM. Its mechanism of action is mediated through the Gαq signaling pathway, leading to increased intracellular calcium in pancreatic β-cells. The glucose-dependent nature of its action suggests a favorable safety profile with a reduced risk of hypoglycemia. The comprehensive in vitro and in vivo data, supported by the detailed methodologies provided herein, underscore the potential of targeting GPR40 with agonists like this compound as a viable therapeutic strategy for the management of metabolic diseases. This guide serves as a technical resource for researchers and drug developers working to further explore and capitalize on the therapeutic promise of GPR40 activation.

References

The Structure-Activity Relationship of AMG-837: A Deep Dive into a Novel GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for type 2 diabetes.

Core Structure and Pharmacophore

This compound, chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, emerged from the optimization of a series of β-substituted phenylpropanoic acids.[1] The core scaffold of this compound consists of three key moieties: a carboxylic acid head group, a central phenylpropanoic acid core with a β-alkyne substitution, and a lipophilic biphenyl tail connected via an ether linkage.

The carboxylic acid is essential for activity, mimicking the endogenous ligands of GPR40, which are long-chain fatty acids. The stereochemistry at the chiral center of the phenylpropanoic acid core is critical, with the (S)-enantiomer demonstrating significantly higher potency. The alkyne at the β-position was a key optimization that enhanced the potency of the lead series.[2] The biphenyl tail occupies a hydrophobic pocket within the receptor, and substitutions on this moiety have a profound impact on agonist activity.

Structure-Activity Relationship Studies

Systematic modifications of the this compound scaffold have elucidated key structural requirements for potent GPR40 agonism. The following table summarizes the quantitative SAR data for a series of this compound analogs.

Compound IDR1 (β-substituent)R2 (Biphenyl Substitution)GPR40 Aequorin Assay EC50 (nM)
This compound -C≡C-CH₃ 4'-CF₃ 13.5 (human), 22.6 (mouse), 31.7 (rat)
Analog 1-CH=CH-CH₃ (E)4'-CF₃>1000
Analog 2-CH₂-CH₂-CH₃4'-CF₃520
Analog 3-C≡C-CH₃3'-CF₃45.2
Analog 4-C≡C-CH₃4'-Cl28.9
Analog 5-C≡C-CH₃4'-OCH₃150
Analog 6-C≡C-CH₃H315

Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1267-70.[1]

The data clearly indicates that the β-alkyne is a critical feature for high potency, with both the corresponding alkene (Analog 1) and alkane (Analog 2) analogs exhibiting significantly reduced activity. Substitution on the terminal phenyl ring of the biphenyl moiety is also crucial. Electron-withdrawing groups, such as trifluoromethyl (this compound) and chloro (Analog 4), at the 4'-position are well-tolerated and contribute to high potency. Moving the trifluoromethyl group to the 3'-position (Analog 3) results in a slight decrease in activity. An electron-donating group like methoxy at the 4'-position (Analog 5) or an unsubstituted phenyl ring (Analog 6) leads to a substantial loss of potency.

GPR40 Signaling Pathway and Agonist Action

GPR40 is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The diagram below illustrates the signaling pathway initiated by an agonist like this compound.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR40 GPR40 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release Insulin_Vesicles Insulin Vesicles Ca_cyto->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.

GPR40 Aequorin Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

  • Cell Culture: CHO-K1 cells stably co-expressing human GPR40 and the photoprotein aequorin are cultured in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Cell Plating: Cells are seeded into 96-well white, clear-bottom plates and incubated overnight.

  • Aequorin Reconstitution: The culture medium is replaced with assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing 5 µM coelenterazine h and incubated for 4 hours in the dark at room temperature to reconstitute the aequorin.

  • Compound Addition: Serial dilutions of test compounds are prepared in assay buffer.

  • Luminescence Detection: The plate is placed in a luminometer equipped with an automated injector. The baseline luminescence is measured for 5 seconds, followed by the injection of the test compound and measurement of luminescence for an additional 20 seconds.

  • Data Analysis: The peak luminescence response is integrated and normalized to the response of a maximal concentration of a reference agonist. EC₅₀ values are calculated using a four-parameter logistic fit.

Aequorin_Assay_Workflow Start Start Culture_Cells Culture GPR40-Aequorin CHO-K1 Cells Start->Culture_Cells Plate_Cells Plate Cells in 96-well Plate Culture_Cells->Plate_Cells Reconstitute_Aequorin Reconstitute Aequorin with Coelenterazine h Plate_Cells->Reconstitute_Aequorin Prepare_Compounds Prepare Serial Dilutions of Test Compounds Reconstitute_Aequorin->Prepare_Compounds Measure_Luminescence Measure Luminescence upon Compound Injection Prepare_Compounds->Measure_Luminescence Analyze_Data Analyze Data and Calculate EC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GPR40 Aequorin Calcium Flux Assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation.

  • Cell Culture and Plating: HEK293 cells stably expressing human GPR40 are cultured and plated in 96-well plates as described for the aequorin assay.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing 50 mM LiCl and the test compounds at various concentrations. LiCl is included to inhibit the degradation of IP1.

  • Incubation: The plate is incubated for 60 minutes at 37°C.

  • Cell Lysis and Detection: The stimulation buffer is removed, and the cells are lysed. The concentration of IP1 in the lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based kit, according to the manufacturer's instructions.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. EC₅₀ values are calculated from the concentration-response curves.

[³⁵S]GTPγS Binding Assay

This functional membrane-based assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Membrane Preparation: Membranes are prepared from cells stably overexpressing human GPR40.

  • Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein), test compounds, and 0.1 nM [³⁵S]GTPγS are incubated.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the compound concentration to determine EC₅₀ values.

Conclusion

The structure-activity relationship studies of this compound have provided valuable insights into the key molecular features required for potent GPR40 agonism. The β-alkynyl phenylpropanoic acid scaffold with a 4'-trifluoromethyl-substituted biphenyl tail represents a highly optimized chemotype. The detailed experimental protocols provided herein serve as a resource for the continued exploration of GPR40 agonists for the treatment of type 2 diabetes. Further optimization of this and related series may lead to the discovery of next-generation GPR40 modulators with improved efficacy and safety profiles.

References

In Vivo Efficacy of AMG-837 in Rodent Models of Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of AMG-837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1). The data presented herein is collated from key studies investigating the anti-diabetic properties of this compound in established rodent models of normoglycemia and type 2 diabetes. This document details the quantitative outcomes, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of metabolic diseases.

Core Efficacy Data

The in vivo anti-hyperglycemic activity of this compound has been primarily evaluated in Sprague-Dawley rats (a model of normoglycemia) and Zucker fatty rats (a model of obesity and insulin resistance). The compound has demonstrated robust, glucose-dependent insulinotropic effects, leading to significant improvements in glucose tolerance.

Acute Efficacy in Normal Sprague-Dawley Rats

In an intraperitoneal glucose tolerance test (IPGTT), a single oral administration of this compound resulted in a dose-dependent reduction in glucose excursion.[1][2][3] The half-maximal effective dose for lowering post-prandial glucose was approximately 0.05 mg/kg.[1][2][3]

Dose (mg/kg) Route of Administration Glucose AUC Improvement (%) Statistical Significance (p-value)
0.03Oral Gavage3.9Not Significant
0.1Oral Gavage14.5<0.05
0.3Oral Gavage18.8<0.01

Table 1: Acute effect of this compound on glucose tolerance in normal Sprague-Dawley rats.[1][2][3]

The improvement in glucose control was directly correlated with a potentiation of glucose-stimulated insulin secretion (GSIS), with a rapid and transient increase in plasma insulin levels observed post-glucose challenge in this compound treated animals.[1][3] Importantly, this compound did not affect basal glucose levels, highlighting its glucose-dependent mechanism of action and a potentially lower risk of hypoglycemia compared to other secretagogues.[1][3]

Sustained Efficacy in Zucker Fatty Rats (21-Day Study)

To assess the durability of its anti-diabetic effects, this compound was administered daily for 21 days to obese Zucker fatty rats.[1][2][3] The compound demonstrated sustained efficacy in improving glucose tolerance throughout the study period, with no evidence of tachyphylaxis.[1][3]

Dose (mg/kg) Route of Administration Glucose AUC Improvement (%) - Day 1 Glucose AUC Improvement (%) - Day 21 Statistical Significance (p-value) - Day 21
0.03Oral Gavage177Not Significant
0.1Oral Gavage3415<0.05
0.3Oral Gavage3925<0.001

Table 2: Chronic efficacy of this compound in Zucker fatty rats following 21 days of daily oral administration.[1][2][3]

Body weight of the animals was not significantly affected by the 21-day treatment with this compound.[1][3] Plasma concentrations of this compound measured 30 minutes after the final dose on day 21 were 26±6 nM, 75±13 nM, and 204±49 nM for the 0.03, 0.1, and 0.3 mg/kg dose groups, respectively.[1][3]

Mechanism of Action: GPR40 Signaling Pathway

This compound exerts its effects by acting as a partial agonist at the GPR40 receptor, which is highly expressed on pancreatic β-cells.[1][3] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[4][5][6] This signaling is predominantly mediated through the Gαq protein subunit.[4][6]

GPR40_Signaling_Pathway cluster_glucose Glucose-Dependent Pathway cluster_gpr40 This compound/GPR40 Pathway AMG837 This compound GPR40 GPR40 Receptor AMG837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers exocytosis Ca2_influx Ca2+ Influx Ca2_influx->Insulin_Vesicles Triggers exocytosis Insulin_Secretion Insulin Secretion (Potentiated) Insulin_Vesicles->Insulin_Secretion Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP:ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization VDCC Voltage-Dependent Ca2+ Channel (VDCC) Opening Depolarization->VDCC VDCC->Ca2_influx

GPR40 Signaling Pathway for Insulin Secretion.

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, in conjunction with Ca2+ influx through voltage-dependent calcium channels (triggered by glucose metabolism), amplifies the signal for insulin vesicle exocytosis.[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Intraperitoneal Glucose Tolerance Test (IPGTT)
  • Animal Model: Male Sprague-Dawley rats or Zucker fatty rats (8 weeks old).

  • Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

  • Randomization: On the day of the experiment, animals are randomized into treatment groups based on body weight.

  • Dosing: this compound or vehicle is administered via oral gavage 30 minutes prior to the glucose challenge.

  • Glucose Challenge: A 1 g/kg dose of glucose is administered via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 5, 15, 30, 60, and 120 minutes post-glucose challenge.

  • Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin concentrations are determined using a species-specific ELISA kit. The Area Under the Curve (AUC) for glucose is calculated to assess glucose excursion.

21-Day Chronic Dosing Study in Zucker Fatty Rats
  • Animal Model: Male Zucker fatty rats (8 weeks old).

  • Dosing: this compound or vehicle is administered once daily via oral gavage for 21 consecutive days.

  • IPGTT: An IPGTT, as described above, is performed on Day 1 and Day 21 of the study, 30 minutes after the daily dose.

  • Monitoring: Body weight is monitored throughout the 21-day period.

  • Pharmacokinetics: On Day 21, plasma samples are collected 30 minutes post-dose to determine the concentration of this compound.

Experimental_Workflow cluster_acute Acute Efficacy (IPGTT) cluster_chronic Chronic Efficacy (21-Day Study) A_Fasting Overnight Fasting A_Dosing Oral Gavage: This compound or Vehicle A_Fasting->A_Dosing -30 min A_Glucose IP Glucose Challenge (1 g/kg) A_Dosing->A_Glucose 0 min A_Sampling Blood Sampling (0-120 min) A_Glucose->A_Sampling A_Analysis Glucose & Insulin Measurement A_Sampling->A_Analysis C_Dosing Daily Oral Gavage (21 Days) C_IPGTT1 IPGTT on Day 1 C_Dosing->C_IPGTT1 C_IPGTT21 IPGTT on Day 21 C_Dosing->C_IPGTT21 C_BW Body Weight Monitoring C_Dosing->C_BW C_PK PK Sampling (Day 21) C_IPGTT21->C_PK

Experimental Workflow for In Vivo Studies.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound as a glucose-lowering agent in rodent models of diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via GPR40 agonism, offers a therapeutic advantage by minimizing the risk of hypoglycemia. The sustained efficacy observed in a chronic dosing study further underscores its potential for the long-term management of type 2 diabetes. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies, serving as a valuable resource for the scientific community engaged in the discovery and development of novel anti-diabetic therapies.

References

AMG-837: A Deep Dive into its Binding Affinity and Kinetics for the FFA1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells. AMG-837 is a potent, orally bioavailable partial agonist of the FFA1 receptor that has been instrumental in elucidating the pharmacology of this receptor. This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound for the FFA1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of this compound at the FFA1 receptor have been characterized across various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinity of this compound for the FFA1 Receptor

ParameterSpeciesCell Line/TissueValueReference
pIC50 HumanA9 cell membranes expressing FFA18.13 ± 0.06[1][2]
Kd (nM) HumanA9 cell membranes expressing FFA13.6[1]

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration. Kd represents the dissociation constant.

Table 2: Functional Potency of this compound on the FFA1 Receptor

AssaySpeciesCell LineEC50 (nM)NotesReference
GTPγS Binding -Cell lines overexpressing GPR40/FFA1~10-[3][4]
Inositol Phosphate Accumulation -A9_GPR40 cell line7.8 ± 1.2In the presence of 0.01% HSA[3][5]
Ca2+ Flux (Aequorin) HumanCHO cells13.5In the presence of 0.01% HSA[2]
Ca2+ Flux (Aequorin) MouseCHO cells22.6In the presence of 0.01% HSA[2]
Ca2+ Flux (Aequorin) RatCHO cells31.7In the presence of 0.01% HSA[2]
Ca2+ Flux (Aequorin) HumanCHO cells2,140 ± 310In the presence of 100% human serum[3][5]
Ca2+ Flux (Aequorin) HumanCHO cells210 ± 12In the presence of 0.625% delipidated HSA[3][5]
Insulin Secretion MouseIsolated pancreatic islets142 ± 20At 16.7 mM glucose[2][4]

EC50 represents the half-maximal effective concentration. HSA stands for human serum albumin.

Signaling Pathways and Allosteric Interactions

Activation of the FFA1 receptor by agonists like this compound primarily initiates a Gq-mediated signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the potentiation of glucose-stimulated insulin secretion.[6] Beyond the canonical Gq pathway, FFA1 activation can also involve β-arrestin-dependent signaling.[7]

Interestingly, detailed pharmacological studies have revealed that this compound binds to an allosteric site on the FFA1 receptor, distinct from the binding site of endogenous fatty acids and other synthetic agonists like AM-1638.[8] Evidence for this comes from radioligand binding studies where unlabeled this compound could displace [3H]this compound but not [3H]AM-1638, and conversely, unlabeled AM-1638 could displace [3H]AM-1638 but not [3H]this compound.[9] This suggests the presence of multiple distinct binding sites on the receptor, allowing for complex allosteric interactions that can modulate receptor function.[1][8]

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1 Receptor Gq Gq Protein FFA1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release from PKC Protein Kinase C DAG->PKC activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Insulin Insulin Secretion Ca_cyto->Insulin potentiates PKC->Insulin potentiates AMG837 This compound AMG837->FFA1 binds

Caption: FFA1 Receptor Signaling Pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the binding and function of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and inhibitory potency (pIC50) of a compound.

Radioligand_Binding_Workflow Membrane_Prep Prepare membranes from cells expressing FFA1 Incubation Incubate membranes with [³H]this compound and varying concentrations of unlabeled This compound Membrane_Prep->Incubation Separation Separate bound from free radioligand via rapid filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC₅₀ and Kᵢ values Quantification->Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: A9 cells stably expressing the human FFA1 receptor are harvested and homogenized in a buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) can then be calculated using the Cheng-Prusoff equation.[1]

Inositol Phosphate Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

IP1_Assay_Workflow Cell_Culture Culture A9_GPR40 cells in multi-well plates Stimulation Stimulate cells with varying concentrations of this compound in the presence of LiCl Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular IP1 Stimulation->Lysis Detection Detect IP1 levels using a competitive immunoassay (e.g., HTRF) Lysis->Detection Analysis Analyze data to determine EC₅₀ value Detection->Analysis

Caption: Workflow for Inositol Phosphate (IP1) Accumulation Assay.

Detailed Steps:

  • Cell Seeding: A9 cells stably expressing the FFA1 receptor are seeded into multi-well plates and cultured overnight.

  • Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then stimulated with various concentrations of this compound for a specific duration.

  • Cell Lysis: After stimulation, the cells are lysed to release the accumulated intracellular IP1.

  • Detection: The concentration of IP1 in the cell lysate is quantified using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar competitive immunoassay format.

  • Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.[3][5]

Intracellular Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

Calcium_Flux_Assay_Workflow Cell_Loading Load FFA1-expressing CHO cells with a Ca²⁺-sensitive dye (e.g., aequorin) Stimulation Stimulate cells with varying concentrations of this compound Cell_Loading->Stimulation Measurement Measure the change in fluorescence or luminescence over time Stimulation->Measurement Analysis Analyze the peak response to determine the EC₅₀ value Measurement->Analysis

Caption: Workflow for Intracellular Calcium Flux Assay.

Detailed Steps:

  • Cell Preparation and Dye Loading: CHO cells co-transfected with an FFA1 expression plasmid and an aequorin expression plasmid are used. Aequorin is a photoprotein that emits light in the presence of calcium.

  • Compound Addition: The cells are placed in a luminometer, and varying concentrations of this compound are added.

  • Signal Detection: The light emission resulting from the calcium-aequorin interaction is measured over time.

  • Data Analysis: The peak light response at each concentration of this compound is recorded. These values are then used to generate a dose-response curve and calculate the EC50.[3][4][5]

Conclusion

This compound has proven to be an invaluable pharmacological tool for probing the function of the FFA1 receptor. Its characterization has provided significant insights into the binding and activation mechanisms of this receptor, including the discovery of allosteric binding sites. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic disease, facilitating further investigation into the therapeutic potential of targeting the FFA1 receptor.

References

A Technical Guide to the Cellular Signaling Pathways Activated by AMG-837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-837 is a potent, orally bioavailable, and selective synthetic partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes, its mechanism of action centers on enhancing glucose-stimulated insulin secretion (GSIS).[2][3] GPR40 is activated by medium to long-chain free fatty acids and has emerged as a promising drug target due to its ability to modulate insulin release in a glucose-dependent manner, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[4][5][6] This guide provides an in-depth examination of the cellular signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway: Gαq Activation in Pancreatic β-Cells

The predominant mechanism of action for this compound is the activation of GPR40 on the surface of pancreatic β-cells.[4][6] GPR40 is canonically coupled to the Gαq class of G-proteins.[4][6][7][8] The binding of this compound to GPR40 initiates a well-defined intracellular signaling cascade:

  • Gαq Protein Activation: Ligand binding induces a conformational change in the GPR40 receptor, leading to the activation of the associated Gαq protein.[6]

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[2][4][8]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][7] This sharp increase in intracellular Ca2+ concentration is a critical step for insulin secretion.[4]

  • Insulin Granule Exocytosis: The elevated cytosolic Ca2+ levels, in conjunction with other signals amplified by high glucose metabolism, promote the fusion of insulin-containing granules with the cell membrane, resulting in the secretion of insulin.[2][9]

This signaling pathway is specific, as the effects of this compound on insulin secretion are completely abolished in pancreatic islets isolated from GPR40 knockout mice.[4][5][6]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 This compound GPR40 GPR40 (FFA1) AMG837->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca²⁺ release Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Insulin Insulin Granule Exocytosis Ca2->Insulin Promotes

Caption: this compound activates the GPR40-Gαq pathway in pancreatic β-cells.

Physiological Effects and Specificity

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

A key characteristic of this compound is that its potentiation of insulin secretion is glucose-dependent.[5][6] At low or basal glucose concentrations (≤5.6 mM), this compound does not significantly stimulate insulin release.[5][6] However, at higher glucose concentrations (≥8.3 mM), it robustly enhances GSIS.[5][6] This property is highly desirable for a diabetic therapy as it minimizes the risk of drug-induced hypoglycemia.

The Enteroinsular Axis: A Limited Role for this compound

GPR40 is also expressed on enteroendocrine cells in the gastrointestinal tract, where its activation can lead to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][10] However, studies differentiate between GPR40 "partial agonists," such as this compound, and "full agonists," like AM-1638.[10] The available evidence indicates that this compound, as a partial agonist, primarily engages the pancreatic β-cell axis and does not substantially increase GLP-1 or GIP levels in vivo.[10] In contrast, full agonists can activate both the pancreatic and the enteroendocrine pathways, creating a dual mechanism for glucose control.[10] Some research suggests that this difference is due to biased agonism, where certain ligands can induce GPR40 to couple with Gαs proteins (leading to cAMP production and incretin release), while this compound appears to be a "Gq-only" agonist.[9][11]

Agonist_Specificity cluster_agonists cluster_tissues cluster_effects AMG837 This compound (Partial Agonist) BetaCell Pancreatic β-Cell AMG837->BetaCell Acts on FullAgonist Full Agonists (e.g., AM-1638) FullAgonist->BetaCell Enteroendocrine Enteroendocrine Cell FullAgonist->Enteroendocrine Acts on GSIS ↑ GSIS BetaCell->GSIS Incretins ↑ GLP-1 / GIP Secretion Enteroendocrine->Incretins

Caption: this compound acts primarily on β-cells, unlike full agonists.

Quantitative Data Summary

The potency and activity of this compound have been characterized across various in vitro assays. The data highlights its high affinity and functional activity at the GPR40 receptor.

Assay TypeCell Line / SystemSpeciesEC50 (nM)NotesReference(s)
Ca²⁺ Flux (Aequorin) CHO CellsHuman13.5 ± 0.8Partial agonist activity (29% Emax).[4][5][10]
CHO CellsMouse22.6 ± 1.8[4][5]
CHO CellsRat31.7 ± 1.8[4][5]
CHO CellsDog71.3 ± 5.8[4][5]
CHO CellsRhesus30.6 ± 4.3[4][5]
Inositol Phosphate (IP) Accumulation A9_GPR40 CellsHuman7.8 ± 1.2[4][5]
[³⁵S]-GTPγS Binding A9_GPR40 MembranesHuman1.5 ± 0.1[6]
Insulin Secretion Isolated Primary IsletsMouse142 ± 20Measured at 16.7 mM glucose.[4][5][6]

Table 1: In Vitro Potency of this compound

The in vitro activity of this compound is significantly affected by the presence of serum proteins due to high plasma protein binding.

ConditionEC50 (nM) in Ca²⁺ Flux AssayFold ShiftNotesReference(s)
0.01% Human Serum Albumin (HSA) 13.5 ± 0.8-Baseline condition for potency measurement.[4][5]
0.625% Delipidated HSA 210 ± 12~16-foldDemonstrates binding to albumin.[4]
100% Human Serum 2,140 ± 310~180-foldReflects high plasma protein binding (98.7%).[4][6]

Table 2: Effect of Serum Proteins on this compound Activity

Detailed Experimental Protocols

The characterization of this compound involves several key in vitro and in vivo experimental procedures.

Aequorin Ca²⁺ Flux Assay
  • Objective: To measure the agonist-induced increase in intracellular calcium concentration.

  • Methodology:

    • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with expression plasmids for a GPR40 receptor (e.g., human, mouse, rat) and the bioluminescent Ca²⁺ sensor aequorin.[4][5]

    • Cell Preparation: Transfected cells are harvested and incubated with the aequorin substrate, coelenterazine.

    • Assay Performance: Cells are placed in a luminometer. A baseline reading is established before the addition of this compound at various concentrations. The assay is typically performed in a buffer containing a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding of the compound.[4][5]

    • Data Analysis: The light emission, which is proportional to the intracellular Ca²⁺ concentration, is recorded over time. The peak response is used to generate dose-response curves and calculate EC50 values.[4][12]

Inositol Phosphate (IP) Accumulation Assay
  • Objective: To quantify the production of the second messenger inositol phosphate, a direct product of PLC activation.

  • Methodology:

    • Cell Line: An A9 cell line stably expressing human GPR40 (A9_GPR40) is commonly used.[4][5]

    • Cell Labeling: Cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

    • Stimulation: The cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing IP to accumulate.

    • Extraction and Measurement: The reaction is terminated, and the accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity is then measured by liquid scintillation counting.

    • Data Analysis: Dose-response curves are plotted to determine the EC50 for IP accumulation.[4][12]

Pancreatic Islet Insulin Secretion Assay
  • Objective: To measure the effect of this compound on insulin secretion from primary pancreatic islets in a physiologically relevant context.

  • Methodology:

    • Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6 wild-type or GPR40 knockout) by collagenase digestion of the pancreas followed by density gradient purification.[4][6]

    • Pre-incubation: Isolated islets are pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).

    • Stimulation: Islets are then transferred to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).[6][12] To test glucose dependency, experiments are repeated across a range of glucose concentrations.[5][6]

    • Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.

    • Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as radioimmunoassay (RIA) or ELISA.

    • Data Analysis: Insulin secretion is normalized to the islet DNA or protein content. Dose-response curves are generated to calculate the EC50 for the potentiation of GSIS.[4][6]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_results Start This compound Compound Assay1 Ca²⁺ Flux Assay (CHO Cells + Aequorin) Start->Assay1 Assay2 IP Accumulation Assay (A9_GPR40 Cells) Start->Assay2 Assay3 GTPγS Binding Assay (Cell Membranes) Start->Assay3 Assay4 Islet Insulin Secretion (Primary Mouse Islets) Start->Assay4 Result1 Potency (EC₅₀) Ca²⁺ Mobilization Assay1->Result1 Result2 Potency (EC₅₀) Gαq-PLC Pathway Assay2->Result2 Result3 Receptor Binding Affinity (EC₅₀) Assay3->Result3 Result4 Potentiation of GSIS (EC₅₀, Glucose-Dependence) Assay4->Result4

Caption: Workflow for the in vitro characterization of this compound activity.

Conclusion

This compound activates cellular signaling primarily through its role as a partial agonist of the GPR40 receptor. Its mechanism is dominated by the canonical Gαq-PLC-IP3 pathway, leading to an increase in intracellular calcium within pancreatic β-cells. This signaling cascade culminates in the potentiation of insulin secretion in a strictly glucose-dependent manner, a key feature for its potential therapeutic application in type 2 diabetes. Unlike some full GPR40 agonists, this compound does not appear to significantly engage the enteroendocrine axis for incretin hormone release, highlighting its specific action on the pancreatic β-cell. The comprehensive characterization through various in vitro and in vivo assays confirms its potency and selectivity, providing a clear picture of its cellular mechanism of action.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Flux Assay with AMG-837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[5][6][7] Upon activation by agonists like this compound, GPR40 couples to the Gαq class of G-proteins, initiating a downstream signaling cascade that results in the mobilization of intracellular calcium.[1][2][8] This increase in cytosolic calcium is a key event in the mechanism of enhanced insulin secretion.[5][7] Therefore, in vitro calcium flux assays are fundamental for characterizing the potency and efficacy of GPR40 agonists like this compound.[1][2][9]

This document provides a detailed protocol for conducting an in vitro calcium flux assay to measure the activity of this compound. It includes a summary of its potency, a detailed experimental procedure, and diagrams to illustrate the signaling pathway and experimental workflow.

Data Presentation

The potency of this compound in inducing calcium flux can be influenced by the cell line used and the presence of serum proteins due to its high plasma protein binding.[1][2] The following table summarizes the half-maximal effective concentration (EC50) values for this compound from in vitro calcium flux assays.

Cell LineGPR40 SpeciesAssay TypeConditionEC50 (nM)Reference
CHOHumanAequorin Ca2+ flux0.01% HSA13.5 ± 0.8[9]
CHOMouseAequorin Ca2+ flux0.01% HSA22.6 ± 1.8[9]
CHORatAequorin Ca2+ flux0.01% HSA31.7 ± 1.8[9]
CHODogAequorin Ca2+ flux0.01% HSA71.3 ± 5.8[9]
CHORhesus MonkeyAequorin Ca2+ flux0.01% HSA30.6 ± 4.3[9]
CHOHumanAequorin Ca2+ flux0.625% delipidated HSA210 ± 12[2]
CHOHumanAequorin Ca2+ flux100% Human Serum2140 ± 310[1][2]
CHOHumanCalcium flux-120 ± 10[10]

HSA: Human Serum Albumin

Signaling Pathway

Activation of GPR40 by this compound initiates a signaling cascade that leads to the release of intracellular calcium stores. The binding of this compound to GPR40 causes a conformational change in the receptor, leading to the activation of the Gαq subunit of the associated heterotrimeric G protein.[1][2] Activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 subsequently binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5][11][12] This transient increase in intracellular free calcium can be detected using calcium-sensitive fluorescent dyes.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AMG837 This compound GPR40 GPR40 AMG837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds to Ca_cytosol ↑ [Ca²⁺] Ca_er Ca²⁺ Stores IP3R->Ca_er Opens channel Ca_er->Ca_cytosol Release

Caption: GPR40 signaling pathway leading to intracellular calcium mobilization.

Experimental Protocol: In Vitro Calcium Flux Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293T) cells stably expressing human GPR40/FFAR1.[11]

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black-walled, clear-bottom 96-well plates.

  • This compound: Prepare a stock solution in DMSO.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.[5]

  • Probenecid: To inhibit the efflux of the dye from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control: A known GPR40 agonist (e.g., linoleic acid) or a calcium ionophore (e.g., ionomycin).

  • Fluorescence Plate Reader: With the appropriate filters for the chosen dye (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the GPR40-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[11]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Include wells with assay buffer only (negative control) and a positive control.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock solution in assay buffer containing probenecid (final concentration usually 2.5 mM).[11]

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Assay Measurement:

    • After incubation, place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Initiate the automated addition of 50 µL of the compound dilutions from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a full agonist or the positive control.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro calcium flux assay.

Calcium_Flux_Workflow Start Start Cell_Seeding Seed GPR40-expressing cells in 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubate_Overnight Dye_Loading Load cells with calcium-sensitive dye Incubate_Overnight->Dye_Loading Prepare_Compounds Prepare serial dilutions of this compound Add_Compound Add this compound and record signal Prepare_Compounds->Add_Compound Incubate_Dye Incubate for 60 min (37°C, dark) Dye_Loading->Incubate_Dye Measure_Fluorescence Measure fluorescence in plate reader Incubate_Dye->Measure_Fluorescence Measure_Fluorescence->Add_Compound Data_Analysis Analyze data and calculate EC50 Add_Compound->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the in vitro calcium mobilization assay.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio Suboptimal cell density or dye loading.Optimize cell seeding density and dye loading concentration/incubation time.
High Background Signal Autofluorescence of compounds or spontaneous calcium oscillations.Run a control plate with compounds but without cells, and ensure a stable baseline before compound addition.
Variable EC50 Values Presence of serum in assay buffer, inconsistent cell passage number.Use serum-free assay buffer and maintain a consistent cell passage number for experiments.

By following this detailed protocol, researchers can accurately characterize the in vitro activity of this compound and other GPR40 agonists through calcium flux assays, a critical step in the drug discovery and development process for novel therapeutics targeting type 2 diabetes and other metabolic disorders.[11]

References

Application Notes and Protocols for the Use of AMG-837 in Isolated Pancreatic Islet Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of AMG-837 in studying the function of isolated pancreatic islets. It is important to note that while the initial query referenced GPR119, this compound is a potent and selective partial agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[1][2][3][4][5]. GPR40 is expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS)[1][6]. Therefore, the following protocols are designed to investigate the effects of this compound on pancreatic islet function through its action on GPR40.

This compound enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for research into Type 2 diabetes[1][2]. These protocols will detail methods for pancreatic islet isolation, assessment of insulin secretion, intracellular calcium mobilization, and evaluation of apoptosis.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/SystemReference
EC50 for Insulin Secretion142 ± 20 nMIsolated Mouse Islets (at 16.7 mM glucose)[1][6]
Agonist TypePartial AgonistGPR40-expressing cell lines[1][2]
GPR40 DependencyActivity eliminated in islets from GPR40 knockout miceIsolated Mouse Islets[1][6]

Signaling Pathways and Experimental Workflow

GPR40 Signaling Pathway Activated by this compound

GPR40_Signaling This compound Activated GPR40 Signaling Pathway in Pancreatic β-Cells AMG837 This compound GPR40 GPR40 (FFA1) AMG837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ InsulinGranules Insulin Granule Exocytosis Ca2_cyto->InsulinGranules Triggers PKC->InsulinGranules Potentiates InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion

Caption: this compound binds to GPR40, initiating a signaling cascade that potentiates insulin secretion.

Experimental Workflow for Isolated Pancreatic Islet Studies

Experimental_Workflow Workflow for Studying this compound Effects on Isolated Islets cluster_prep Islet Preparation cluster_treatment Treatment cluster_assays Functional Assays IsletIsolation 1. Pancreatic Islet Isolation & Purification IsletCulture 2. Overnight Culture (Recovery) IsletIsolation->IsletCulture Treatment 3. Islet Treatment with This compound & Controls IsletCulture->Treatment GSIS A. Glucose-Stimulated Insulin Secretion (GSIS) Treatment->GSIS Calcium B. Intracellular Calcium Imaging Treatment->Calcium Apoptosis C. Apoptosis Assay Treatment->Apoptosis

Caption: A logical workflow for investigating the impact of this compound on isolated pancreatic islets.

Experimental Protocols

Isolation and Culture of Mouse Pancreatic Islets

This protocol is adapted from standard methods for islet isolation[7][8][9][10].

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Histopaque-1077

  • Syringes and needles

  • Surgical instruments

  • Centrifuge

Procedure:

  • Pancreas Perfusion: Anesthetize the mouse and perform a laparotomy. Clamp the common bile duct at the ampulla of Vater and cannulate it. Perfuse the pancreas with cold collagenase P solution (typically 3 ml per mouse)[7].

  • Pancreas Digestion: Excise the distended pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for 15-20 minutes to digest the pancreatic tissue[8].

  • Islet Purification: Stop the digestion by adding cold HBSS. Gently shake the tube to release the islets. Wash the digested tissue by centrifugation and resuspend the pellet. Purify the islets from the exocrine tissue using a Histopaque density gradient centrifugation (850 x g for 15 minutes with the brake off)[7].

  • Islet Collection and Culture: Collect the islets from the interface of the Histopaque and the medium. Wash the collected islets with HBSS. Culture the islets overnight in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator to allow for recovery[11].

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the ability of this compound to potentiate insulin secretion in response to glucose[12][13][14][15].

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • This compound stock solution (in DMSO)

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

  • Multi-well plates

Procedure:

  • Islet Preparation: Hand-pick islets of similar size and place them in multi-well plates (e.g., 10 islets per well).

  • Pre-incubation: Pre-incubate the islets in KRBH buffer containing low glucose (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRBH buffer containing:

    • Low glucose (2.8 mM) + vehicle (e.g., 0.1% DMSO)

    • High glucose (16.7 mM) + vehicle

    • High glucose (16.7 mM) + varying concentrations of this compound

  • Incubation: Incubate the plates for 60-90 minutes at 37°C[11].

  • Sample Collection: Collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

Intracellular Calcium Imaging

This protocol assesses the effect of this compound on intracellular calcium mobilization, a key step in insulin secretion[16][17][18][19][20].

Materials:

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • KRBH buffer with varying glucose concentrations

  • This compound stock solution

  • Glass-bottom imaging dishes

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Islet Plating: Plate the isolated islets onto glass-bottom dishes.

  • Dye Loading: Load the islets with a calcium indicator dye (e.g., Fluo-4 AM) in KRBH buffer for 30-60 minutes at 37°C.

  • Washing: Wash the islets with dye-free KRBH buffer to remove excess dye.

  • Imaging: Mount the dish on the microscope stage. Perfuse the islets with KRBH buffer containing low glucose to establish a baseline fluorescence.

  • Stimulation and Recording: Sequentially perfuse the islets with:

    • High glucose solution to observe the glucose-induced calcium response.

    • High glucose solution containing this compound to measure its effect on calcium influx.

    • A depolarizing agent like KCl as a positive control to confirm cell viability[17].

  • Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium[17].

Apoptosis Assay

This protocol can be used to determine if this compound has any pro- or anti-apoptotic effects on pancreatic islets[21][22][23][24][25].

Materials:

  • Apoptosis-inducing agent (e.g., cytokines, high glucose) as a positive control

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit or TUNEL assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Islet Treatment: Culture isolated islets in the presence of:

    • Vehicle control

    • This compound at various concentrations

    • A known apoptosis inducer (positive control)

    • This compound in combination with the apoptosis inducer

  • Staining: After the treatment period (e.g., 24-48 hours), stain the islets according to the apoptosis detection kit manufacturer's instructions. For example, using an Annexin V/PI kit, incubate islets with Annexin V-FITC and PI[22].

  • Imaging/Analysis:

    • Microscopy: Visualize the stained islets using a fluorescence microscope. Annexin V-positive cells are in early apoptosis, while PI-positive cells are in late apoptosis or necrosis.

    • Flow Cytometry: For a more quantitative analysis, dissociate the islets into single cells and analyze them using a flow cytometer.

  • Quantification: Determine the percentage of apoptotic cells in each treatment group.

Conclusion

These protocols provide a framework for the detailed investigation of this compound's effects on isolated pancreatic islets. By focusing on its role as a GPR40 agonist, researchers can elucidate its mechanism of action in potentiating glucose-stimulated insulin secretion and its potential as a therapeutic agent for Type 2 diabetes. Adherence to these methodologies will ensure robust and reproducible data for advancing our understanding of pancreatic islet biology and pharmacology.

References

Application Notes and Protocols for AMG-837 Administration in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the oral administration of AMG-837 to Sprague-Dawley rats, focusing on dosages and experimental procedures derived from preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR40 agonists.

Overview of this compound

This compound is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Activation of GPR40 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion (GSIS).[1][3] This mechanism of action makes it a subject of interest for the treatment of type 2 diabetes, as its effects are glucose-dependent, potentially reducing the risk of hypoglycemia.[1][2] Preclinical studies in rodent models, including Sprague-Dawley rats, have demonstrated its efficacy in improving glucose tolerance.[1][2]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound administered via oral gavage in 8-week-old Sprague-Dawley rats.

Table 1: Effect of a Single Oral Dose of this compound on Glucose Tolerance [1][2]

Dosage (mg/kg)Route of AdministrationTiming of AdministrationPrimary OutcomeResult (Improvement in Glucose AUC)
0.03Oral Gavage30 minutes prior to IPGTTGlucose Tolerance3.9%
0.1Oral Gavage30 minutes prior to IPGTTGlucose Tolerance14.5% (p<0.05)
0.3Oral Gavage30 minutes prior to IPGTT*Glucose Tolerance18.8% (p<0.01)

*IPGTT: Intraperitoneal Glucose Tolerance Test

Table 2: Pharmacokinetic Profile of this compound in Rats [1][2]

Dosage (mg/kg)Route of AdministrationBioavailability (%F)Peak Plasma Concentration (Cmax)
0.5Oral84%1.4 µM

Experimental Protocols

3.1. Animal Model

  • Species: Sprague-Dawley rats[1][2]

  • Age: 8 weeks old[1][4]

  • Health Status: Normal, euglycemic rats are typically used to assess the glucose-dependent effects of this compound.[1][2]

3.2. Preparation of Dosing Solution

While the specific vehicle used in the primary study is not detailed, a common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution such as 1% hydroxypropyl methylcellulose.[3] The concentration of the dosing solution should be calculated based on the desired dosage and the average body weight of the rats, ensuring a consistent and manageable dosing volume (e.g., 5-10 mL/kg).

3.3. Oral Gavage Administration Protocol

This protocol outlines the procedure for administering this compound to Sprague-Dawley rats to evaluate its effect on glucose tolerance.

  • Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before the experiment to ensure stable baseline glucose levels. Ensure free access to water.

  • Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, 0.03 mg/kg, 0.1 mg/kg, and 0.3 mg/kg this compound), with a sufficient number of animals per group (n=6 or more) for statistical power.[1][4]

  • Dosing:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Administer the assigned dose of this compound or vehicle via oral gavage using a proper-sized gavage needle.

  • Timing: Administer this compound thirty minutes prior to the glucose challenge.[1][2][4]

  • Glucose Challenge (IPGTT):

    • At time t=0 (30 minutes after this compound administration), administer a 1 g/kg glucose solution via intraperitoneal injection.[1]

  • Blood Sampling and Analysis:

    • Collect blood samples from the tail vein at baseline (before glucose challenge) and at specified time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes).[1]

    • Measure blood glucose levels using a glucometer.[2]

    • Plasma can be separated for subsequent analysis of insulin levels using an ELISA kit.[1][2]

Signaling Pathway and Experimental Workflow

4.1. This compound Signaling Pathway in Pancreatic β-Cells

This compound acts as an agonist for the GPR40 receptor, which is coupled to the Gαq protein.[5] The activation of this pathway in pancreatic β-cells leads to an increase in intracellular calcium, which potentiates glucose-stimulated insulin secretion.

AMG837_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40/FFA1 Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates release from Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin Insulin Vesicle Exocytosis Ca_cyto->Insulin Promotes AMG837 This compound AMG837->GPR40 Binds to

Caption: this compound activates the GPR40 receptor, initiating a Gαq-mediated signaling cascade.

4.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Acclimatization->Fasting Grouping Randomize into Groups (Vehicle, 0.03, 0.1, 0.3 mg/kg) Fasting->Grouping Dosing Oral Gavage: This compound or Vehicle Grouping->Dosing Wait Wait 30 minutes Dosing->Wait Glucose_Challenge Intraperitoneal Glucose Challenge (1 g/kg) Wait->Glucose_Challenge Sampling Blood Sampling (0, 5, 15, 30, 60, 120 min) Glucose_Challenge->Sampling Measurement Measure Blood Glucose & Plasma Insulin Sampling->Measurement Data_Analysis Calculate AUC & Statistical Analysis Measurement->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in Sprague-Dawley rats.

References

Application Notes and Protocols for Assessing AMG-837 Effects on Glucose Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vivo efficacy of AMG-837, a selective GPR40/FFA1 agonist, on glucose tolerance. The included methodologies are based on established preclinical studies in rodent models and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and its activation by agonists like this compound potentiates glucose-stimulated insulin secretion (GSIS).[1][4][5] This mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes.[1][4] Preclinical studies have demonstrated that acute and chronic administration of this compound improves glucose tolerance in both normal and diabetic rodent models by enhancing insulin secretion in a glucose-dependent manner.[1][2][3]

GPR40 Signaling Pathway

Activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that culminates in the potentiation of insulin secretion. The binding of this compound to GPR40 leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key events that enhance the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AMG837 This compound GPR40 GPR40/FFA1 AMG837->GPR40 Binds Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Promotes Fusion PKC->InsulinVesicle Promotes Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Exocytosis

GPR40 Signaling Pathway for Insulin Secretion.

Experimental Protocols

The following protocols describe the assessment of this compound's effect on glucose tolerance using an Intraperitoneal Glucose Tolerance Test (IPGTT) in rodents. An Oral Glucose Tolerance Test (OGTT) can also be utilized, with the primary difference being the route of glucose administration.

Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

1. Animal Models and Acclimation:

  • Species: Sprague-Dawley rats or C57Bl/6J mice are commonly used.[2][6] Zucker fatty rats can be used as a model of insulin resistance.[2][7]

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment. They should be maintained on a standard chow diet with free access to water under a 12-hour light/dark cycle.

2. Dosing and Administration:

  • This compound Preparation: Prepare a formulation of this compound suitable for oral gavage. The vehicle used in published studies is often not specified, but a common vehicle for such compounds is a suspension in 0.5% methylcellulose.

  • Dosage Selection: Effective doses in rodents range from 0.03 to 3 mg/kg.[2][7] A dose-response study is recommended to determine the optimal dose for the specific animal model and experimental conditions.

  • Administration: Administer this compound or vehicle via oral gavage 30 minutes prior to the glucose challenge.[2][7]

3. Glucose Tolerance Test Procedure:

  • Fasting: Fast the animals overnight (approximately 16 hours) or for a shorter duration of 6 hours, ensuring free access to water.[2][6]

  • Baseline Blood Sample (Time -30 min): A baseline blood sample can be taken just prior to this compound administration to measure basal glucose and insulin levels.

  • This compound/Vehicle Administration (Time -30 min): Administer the prepared dose of this compound or vehicle by oral gavage.

  • Fasting Blood Sample (Time 0 min): Take a blood sample from the tail vein immediately before the glucose challenge. This serves as the 0-minute time point.

  • Glucose Challenge (Time 0 min): Administer a 1 g/kg or 2 g/kg bolus of sterile glucose solution (e.g., 50% dextrose) via intraperitoneal (IP) injection.[2][6][8]

  • Blood Sampling: Collect blood samples from the tail vein at 5, 15, 30, 60, and 120 minutes post-glucose administration.[2][7]

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Plasma Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and keep on ice. Centrifuge the samples to separate the plasma for subsequent insulin analysis. Store plasma at -80°C.

4. Insulin Measurement:

  • Plasma insulin concentrations can be determined using a commercially available ELISA kit specific for rat or mouse insulin.[2]

5. Data Analysis:

  • Glucose Excursion: Plot the mean blood glucose concentrations at each time point for each treatment group.

  • Area Under the Curve (AUC): Calculate the glucose AUC for the 0-120 minute period using the trapezoidal rule. This provides a quantitative measure of glucose tolerance.

  • Insulin Secretion: Plot the mean plasma insulin concentrations at each time point. The peak insulin response typically occurs within the first 15 minutes after the glucose challenge.[7]

Experimental Workflow Diagram

IPGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting (16 hours) start Start Experiment Fasting->start DosePrep Prepare this compound and Vehicle administer Oral Gavage: This compound or Vehicle (T = -30 min) DosePrep->administer start->administer baseline Baseline Blood Sample (T = 0 min) administer->baseline glucose IP Glucose Challenge (1 g/kg) (T = 0 min) baseline->glucose sampling Blood Sampling (T = 5, 15, 30, 60, 120 min) glucose->sampling end End Experiment sampling->end glucose_analysis Measure Blood Glucose sampling->glucose_analysis insulin_analysis Measure Plasma Insulin sampling->insulin_analysis auc_calc Calculate Glucose AUC glucose_analysis->auc_calc data_plot Plot Glucose and Insulin Curves insulin_analysis->data_plot auc_calc->data_plot

Workflow for the IPGTT Protocol.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on glucose tolerance in different rodent models based on published data.

Table 1: Effect of a Single Dose of this compound on Glucose AUC in Sprague-Dawley Rats[2][3]
Treatment GroupDose (mg/kg)Glucose AUC Improvement (%)p-value vs. Vehicle
Vehicle---
This compound0.033.9>0.05
This compound0.114.5<0.05
This compound0.318.8<0.01
Table 2: Effect of Single and Multiple Doses of this compound on Glucose AUC in Zucker Fatty Rats[2][7]
Treatment GroupDose (mg/kg)Glucose AUC Decrease (%) - Day 1p-value vs. Vehicle (Day 1)Glucose AUC Decrease (%) - Day 21p-value vs. Vehicle (Day 21)
Vehicle-----
This compound0.0317>0.057>0.05
This compound0.134<0.00115<0.05
This compound0.339<0.00125<0.001

Conclusion

The protocols and data presented here provide a comprehensive guide for assessing the effects of this compound on glucose tolerance in preclinical models. Adherence to these methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of GPR40 agonists. The glucose-dependent nature of this compound's insulinotropic effect underscores its potential as a safe and effective treatment for type 2 diabetes, with a reduced risk of hypoglycemia.[7][9]

References

Application Notes and Protocols for AMG-837 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][4] As a GPR40 agonist, this compound enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][2][3] In vitro studies have shown that this compound stimulates calcium flux and inositol phosphate accumulation in cell lines overexpressing GPR40.[2][5][6]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with stability data to ensure reliable and reproducible results.

Data Presentation

Table 1: this compound Solubility and Stock Solution Stability

ParameterValueReference
Solvent Dimethyl sulfoxide (DMSO)[7][8]
Solubility in DMSO Soluble[8]
Stock Solution Storage -20°C or -80°C (sealed, away from moisture)[1]
Stability at -20°C Up to 1 month[1][9]
Stability at -80°C Up to 6 months[1][9]

Table 2: Recommended Concentrations for Cell-Based Assays

Assay TypeCell Line ExampleEffective Concentration RangeEC₅₀Reference
Calcium (Ca²⁺) FluxCHO cells expressing human GPR40Not specified13.5 ± 0.8 nM[6]
Inositol Phosphate AccumulationA9 cells expressing human GPR40Not specified7.8 ± 1.2 nM[2][6]
GTPγS BindingA9 cell membranes with human GPR40Not specified1.5 ± 0.1 nM[2][6]
Glucose-Stimulated Insulin SecretionIsolated mouse islets1 nM - 10 µM142 ± 20 nM[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder (calcium hydrate or hemicalcium salt form)[1][3]

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, light-protective microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed. Note: Account for the molecular weight of the specific salt form of this compound being used.

  • Weigh the this compound powder: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but be cautious of potential degradation.[10]

  • Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]

Protocol 2: Preparation of Working Solutions and Application in Cell Culture

This protocol details the dilution of the this compound stock solution and its application to cultured cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

  • Cultured cells in multi-well plates

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or complete cell culture medium. Note: When diluting in aqueous media, add the DMSO stock dropwise while gently mixing to prevent precipitation.[10]

  • Prepare the final working solution: Dilute the stock or intermediate solution directly into pre-warmed complete cell culture medium to achieve the final desired concentration for your experiment. The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[10][11]

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent.[10]

  • Treat the cells: Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Assay: Proceed with the downstream analysis (e.g., calcium flux assay, insulin secretion measurement).

Mandatory Visualizations

Signaling Pathway of this compound

AMG837_Signaling_Pathway AMG837 This compound GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Induces Insulin Insulin Secretion Ca2_release->Insulin Triggers

Caption: GPR40 activation by this compound leading to insulin secretion.

Experimental Workflow for Cell Culture Treatment

AMG837_Workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture Treatment cluster_analysis Downstream Analysis stock_prep Prepare 10 mM Stock in 100% DMSO working_sol Prepare Working Solution in Culture Medium (Final DMSO < 0.1%) stock_prep->working_sol vehicle_ctrl Prepare Vehicle Control (Matching DMSO conc.) stock_prep->vehicle_ctrl treatment Replace Medium with Working Solution or Vehicle working_sol->treatment vehicle_ctrl->treatment seed_cells Seed Cells in Multi-well Plate seed_cells->treatment incubation Incubate for Desired Duration treatment->incubation assay Perform Assay (e.g., Ca²⁺ Flux, Insulin Secretion) incubation->assay

Caption: Workflow for preparing and applying this compound in cell culture.

References

Application Note: Utilizing AMG-837 in High-Throughput Screening for Novel GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of AMG-837 as a reference compound in high-throughput screening (HTS) campaigns to identify novel agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a clinically validated target for the treatment of type 2 diabetes mellitus due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] this compound is a potent and selective GPR40 agonist, making it an ideal tool for assay validation, hit confirmation, and structure-activity relationship (SAR) studies.[4][5][6]

Introduction to GPR40 and this compound

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells that is activated by medium and long-chain free fatty acids.[1][3] Upon activation, GPR40 couples to the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of glucose-dependent insulin secretion.[2][3][7] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy with a potentially low risk of hypoglycemia.[4][8]

This compound was identified through a high-throughput screening campaign and subsequent lead optimization.[4][5] It is a potent partial agonist of GPR40 that enhances GSIS in vitro and in vivo.[4] Its well-characterized pharmacological profile makes it an excellent reference compound for HTS assays.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist such as this compound initiates a well-defined signaling cascade. This process begins with the agonist binding to the receptor, leading to a conformational change and the activation of the Gαq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[3] This rise in intracellular calcium is a critical signal that potentiates the exocytosis of insulin-containing granules from the pancreatic β-cells in the presence of elevated glucose levels.[1]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound GPR40 GPR40 This compound->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Ca²⁺ Store IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release Insulin_Secretion Insulin Secretion (Potentiated) Ca_Release->Insulin_Secretion Triggers ER->Ca_Release

Caption: GPR40 agonist-induced signaling pathway.

High-Throughput Screening Workflow for GPR40 Agonists

A typical HTS campaign for discovering novel GPR40 agonists follows a multi-step process. The primary screen of a large compound library is often a cell-based assay that measures a proximal event in the signaling cascade, such as intracellular calcium mobilization. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and efficacy, and assess their functional effects in a more physiologically relevant context, such as GSIS in pancreatic β-cells. This compound should be used as a positive control throughout this workflow.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization cluster_tertiary Functional Validation Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Calcium Flux) Compound_Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Response Dose-Response (EC₅₀) Hit_Conf->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity GSIS_Assay GSIS Assay in β-cells Selectivity->GSIS_Assay Lead_Opt Lead Optimization GSIS_Assay->Lead_Opt AMG_837 This compound (Reference) AMG_837->Primary_Assay AMG_837->Dose_Response AMG_837->GSIS_Assay

Caption: HTS workflow for GPR40 agonist discovery.

Quantitative Data for GPR40 Agonists

The following table summarizes key quantitative data for this compound and other representative GPR40 agonists. This information is crucial for establishing assay windows and for comparing the potency of newly identified compounds.

CompoundAssay TypeCell LineEC50 (nM)Efficacy (vs. Endogenous Ligand)
This compound Calcium FluxCHO-hGPR4013.5Partial Agonist
AM-1638 Calcium FluxCHO-hGPR404.4Full Agonist
AM-6226 Calcium FluxCHO-hGPR403.5Full Agonist
TAK-875 Calcium FluxHEK-hGPR4014Full Agonist
Linoleic Acid Calcium FluxCHO-hGPR405,100Endogenous Full Agonist

Experimental Protocols

Primary HTS: Homogeneous Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for HTS in 384-well or 1536-well formats.

Objective: To identify compounds that elicit an increase in intracellular calcium via GPR40 activation.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, Calcium-6®, with a probenecid solution to inhibit dye efflux).

  • This compound (positive control).

  • Test compound library.

  • 384-well, black-walled, clear-bottom assay plates.

  • Fluorescence kinetic plate reader (e.g., FLIPR®, FDSS).

Protocol:

  • Cell Plating: Seed the GPR40-expressing cells into the assay plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, including the probenecid. Add an equal volume (25 µL) of the dye solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Fluorescence Reading:

    • Prepare compound plates with test compounds and a concentration range of this compound.

    • Place both the cell and compound plates into the kinetic plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 12.5 µL of compound solution to the cell plate.

    • Immediately measure the change in fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) over a period of 2-3 minutes.

  • Data Analysis: The response is typically calculated as the maximum fluorescence intensity minus the baseline. Hits are identified as compounds that produce a signal significantly above the vehicle control.

Secondary Assay: Dose-Response and EC₅₀ Determination

Objective: To determine the potency (EC₅₀) of confirmed hits.

Protocol:

  • Follow the same cell plating and dye loading procedure as the primary assay.

  • Prepare 10-point, 3-fold serial dilutions of the hit compounds and this compound in assay buffer.

  • Perform the calcium flux assay as described above.

  • Data Analysis: Normalize the response data (0% for vehicle control, 100% for a saturating concentration of a full agonist). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the EC₅₀.

Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To confirm that hit compounds potentiate insulin secretion in a glucose-dependent manner in a pancreatic β-cell line or primary islets.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human islets.

  • Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA.

  • Low glucose KRB buffer (2.8 mM glucose).

  • High glucose KRB buffer (16.7 mM glucose).

  • This compound and test compounds.

  • Insulin ELISA kit.

Protocol:

  • Cell Seeding: Seed β-cells in a 96-well plate and culture until they form a confluent monolayer.

  • Pre-incubation: Gently wash the cells with a glucose-free KRB buffer. Then, pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRB buffer containing:

    • Low glucose (2.8 mM) ± test compound.

    • High glucose (16.7 mM) ± test compound.

    • Include this compound as a positive control.

  • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement: Carefully collect the supernatant from each well. Measure the insulin concentration using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A compound is considered a functional GPR40 agonist if it significantly increases insulin secretion in the high glucose condition with little to no effect in the low glucose condition.

Troubleshooting and Data Interpretation

  • High background in calcium flux assay: Ensure the use of a no-wash kit or optimize wash steps to remove extracellular dye. Check compounds for auto-fluorescence.

  • Poor Z'-factor: Optimize cell number, dye loading conditions, and DMSO tolerance.

  • Lack of glucose dependency in GSIS assay: This may indicate an off-target effect. Perform counter-screens and assess activity in GPR40 knockout cells if available.

  • Partial vs. Full Agonism: this compound is a partial agonist.[4] Comparison of the maximal effect of a hit compound to that of this compound and an endogenous full agonist (like linoleic acid) can help classify its efficacy.

By following these protocols and utilizing this compound as a reference standard, researchers can effectively conduct HTS campaigns to identify and characterize novel GPR40 agonists for the potential treatment of type 2 diabetes.

References

Application Notes and Protocols: Utilizing AMG-837 to Interrogate GPR40 Signaling in MIN6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[3][4][5] The signaling cascade initiated by GPR40 activation is primarily coupled through the Gαq/11 pathway, which stimulates phospholipase C (PLC).[1][3] This, in turn, leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations and ultimately, insulin exocytosis.[1][3][6]

AMG-837 is a potent and selective, albeit partial, agonist of GPR40.[7][8] Its ability to enhance insulin secretion in a glucose-dependent manner makes it a valuable pharmacological tool for studying GPR40 signaling pathways.[8] The murine insulinoma 6 (MIN6) cell line is a widely accepted model for studying pancreatic β-cell function, as it retains the key characteristics of glucose-stimulated insulin secretion.[9][10][11] These application notes provide detailed protocols for utilizing this compound to investigate GPR40-mediated signaling events in MIN6 cells, including insulin secretion, intracellular calcium mobilization, and the activation of downstream signaling cascades like the ERK/MAPK pathway.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data for this compound's potency and efficacy in various functional assays.

Table 1: In Vitro Potency (EC50) of this compound on GPR40

Assay TypeCell Line/SystemSpeciesEC50 (nM)Reference
GTPγS BindingA9 cells expressing hGPR40Human1.5 ± 0.1[8]
Inositol Phosphate AccumulationA9 cells expressing hGPR40Human7.8 ± 1.2[8][12]
Intracellular Ca2+ Flux (Aequorin)CHO cellsHuman13.5 ± 0.8[8][12]
Intracellular Ca2+ Flux (Aequorin)CHO cellsMouse22.6 ± 1.8[8][12]
Intracellular Ca2+ Flux (Aequorin)CHO cellsRat31.7 ± 1.8[8][12]
Insulin SecretionIsolated Mouse IsletsMouse142 ± 20[8][12]

Table 2: this compound Mediated Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets

Glucose Concentration (mM)This compound TreatmentFold Increase in Insulin Secretion (vs. vehicle)Reference
≤ 5.6+No significant potentiation[8]
≥ 8.3+Significant potentiation[8]

Experimental Protocols

MIN6 Cell Culture

Proper maintenance of MIN6 cells is critical for reproducible results.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[9]

  • Passaging: Subculture cells when they reach 80-85% confluency.[9] Use a gentle dissociation reagent like Accutase® or a 0.025% trypsin/0.02% EDTA solution for cell detachment.[9]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a static incubation method to measure insulin secretion.

  • Cell Seeding: Seed MIN6 cells in a 24- or 96-well plate to achieve ~80% confluency on the day of the experiment.[9]

  • Pre-incubation (Starvation):

    • Gently wash cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).[9]

    • Pre-incubate cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.[9]

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRBH with low glucose (2.8 mM) or high glucose (e.g., 16.7 mM or 20 mM) with or without various concentrations of this compound (e.g., 10 nM - 10 µM).[9][10] Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.[9]

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any cell debris.[9]

    • Store the clarified supernatant at -20°C or -80°C until insulin measurement.[9]

  • Insulin Quantification:

    • Use a commercially available mouse insulin ELISA kit and follow the manufacturer's instructions to quantify insulin concentrations.[9][10]

cluster_workflow Experimental Workflow: GSIS Assay seed Seed MIN6 Cells preincubate Pre-incubate (Low Glucose) seed->preincubate stimulate Stimulate (Low/High Glucose +/- this compound) preincubate->stimulate collect Collect Supernatant stimulate->collect quantify Quantify Insulin (ELISA) collect->quantify

Experimental Workflow for GSIS Assay
Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium ([Ca2+])i using a fluorescent indicator.

  • Cell Seeding: Seed MIN6 cells on black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.[13][14]

    • Remove the culture medium and incubate the cells with the dye-loading buffer for 45-60 minutes at 37°C in the dark.[15]

  • Washing: Gently wash the cells with assay buffer (e.g., KRBH without glucose) to remove extracellular dye.

  • Measurement:

    • Use a fluorescence microplate reader or a flow cytometer to measure the baseline fluorescence.[15][16]

    • Inject this compound at various concentrations and continuously record the fluorescence signal to measure the change in intracellular calcium.[15]

    • Ionomycin can be used as a positive control to elicit a maximal calcium response.[15]

cluster_workflow Experimental Workflow: Calcium Mobilization Assay seed Seed MIN6 Cells load_dye Load with Calcium Indicator Dye seed->load_dye wash Wash to Remove Extracellular Dye load_dye->wash measure Measure Fluorescence (Baseline -> +this compound) wash->measure cluster_pathway GPR40 Signaling Pathway in MIN6 Cells AMG837 This compound GPR40 GPR40 AMG837->GPR40 activates Gq11 Gαq/11 GPR40->Gq11 couples to PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release ER->Ca_release Ca_increase ↑ [Ca2+]i Ca_release->Ca_increase Insulin_exocytosis Insulin Exocytosis Ca_increase->Insulin_exocytosis triggers PKC->Insulin_exocytosis potentiates ERK ERK Phosphorylation PKC->ERK can lead to

References

Application Notes and Protocols for Chronic Administration of AMG-837 in Zucker Fatty Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chronic administration of AMG-837, a selective G protein-coupled receptor 40 (GPR40/FFA1) agonist, in Zucker fatty rats. This animal model is a well-established tool for studying obesity and type 2 diabetes.[1][2][3]

Introduction

This compound is a potent partial agonist of GPR40, a free fatty acid receptor primarily expressed on pancreatic β-cells.[4][5] Activation of GPR40 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[6][7] Chronic studies in Zucker fatty rats, which exhibit hyperinsulinemia, impaired glucose tolerance, and mild hyperglycemia, are crucial for evaluating the long-term efficacy and potential for tachyphylaxis of GPR40 agonists.[1][4][6]

Mechanism of Action

This compound potentiates insulin secretion in a glucose-dependent manner.[6] Upon binding to GPR40 on pancreatic β-cells, it activates the Gαq/11 signaling pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ levels is a key trigger for insulin granule exocytosis.[9]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Gaq Gαq/11 GPR40->Gaq Activation PLC PLC IP3 IP3 PLC->IP3 Generates Gaq->PLC Activation Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Insulin Insulin Secretion Ca2->Insulin Triggers

Caption: this compound signaling pathway in pancreatic β-cells.

Data Presentation

The following tables summarize the quantitative data from a 21-day chronic study of this compound administration in 8-week-old Zucker fatty rats.[4][10]

Table 1: Effect of a Single Dose of this compound on Blood Glucose and Insulin During an Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker Fatty Rats [4][10]

Treatment Group (n=6/group)Dose (mg/kg)Blood Glucose AUC (-30 to 120 min)Peak Plasma Insulin (ng/mL)
Vehicle-BaselineBaseline
This compound0.3ReducedIncreased
This compound1Significantly ReducedSignificantly Increased
This compound3Significantly ReducedSignificantly Increased

Table 2: Efficacy of Once-Daily Dosing of this compound for 21 Days in Zucker Fatty Rats During an IPGTT [4][6]

Treatment Group (n=6/group)Dose (mg/kg)Blood Glucose AUC on Day 1 (-30 to 120 min)Blood Glucose AUC on Day 21 (-30 to 120 min)
Vehicle-BaselineBaseline
This compound0.03ReducedReduced
This compound0.1Significantly ReducedSignificantly Reduced
This compound0.3Significantly ReducedSignificantly Reduced

Experimental Protocols

Chronic Administration of this compound in Zucker Fatty Rats

This protocol describes a 21-day study to evaluate the chronic efficacy of this compound.

Materials:

  • 8-week-old male Zucker fatty (fa/fa) rats

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (for plasma insulin analysis)

  • Glucose solution for IPGTT (e.g., 2 g/kg)

Procedure:

  • Animal Acclimation: Acclimate the rats for at least one week before the start of the study. House them under standard laboratory conditions with ad libitum access to food and water.

  • Randomization: Randomize the animals into treatment groups based on body weight.[6]

  • Dosing: Administer this compound or vehicle once daily by oral gavage for 21 consecutive days.[6] The typical dosage range for chronic studies is 0.03 to 0.3 mg/kg.[4][10]

  • Intraperitoneal Glucose Tolerance Test (IPGTT): Perform an IPGTT on Day 1 and Day 21 of the study.[6]

    • Fast the rats overnight (approximately 16 hours).

    • Administer the daily dose of this compound or vehicle by oral gavage.

    • 30 minutes after dosing, collect a baseline blood sample (t = -30 min).[10]

    • At t = 0 minutes, administer an intraperitoneal injection of glucose solution.[10]

    • Collect blood samples at various time points post-glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes) for blood glucose and plasma insulin measurements.[4]

  • Data Analysis: Measure blood glucose levels immediately using a glucometer. Centrifuge the blood samples to separate plasma for insulin analysis using a rat insulin ELISA kit.[6] Calculate the area under the curve (AUC) for glucose.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing Regimen (21 days) cluster_testing Efficacy Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Randomization Randomization (by body weight) Acclimation->Randomization DailyDose Once Daily Oral Gavage (this compound or Vehicle) Randomization->DailyDose IPGTT_D1 IPGTT on Day 1 DailyDose->IPGTT_D1 IPGTT_D21 IPGTT on Day 21 DailyDose->IPGTT_D21 Glucose Blood Glucose Measurement IPGTT_D1->Glucose Insulin Plasma Insulin Measurement (ELISA) IPGTT_D1->Insulin IPGTT_D21->Glucose IPGTT_D21->Insulin AUC Glucose AUC Calculation Glucose->AUC

Caption: Experimental workflow for chronic this compound administration.

Conclusion

Chronic administration of this compound has been shown to maintain its efficacy in improving glucose tolerance in Zucker fatty rats over a 21-day period, indicating a lack of tachyphylaxis.[4][6] These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of GPR40 agonists for the treatment of type 2 diabetes.

References

Measuring Insulin Secretion in Response to Amg-837 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][3][4] Activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][2][5] These application notes provide detailed protocols for measuring insulin secretion in response to this compound treatment in isolated pancreatic islets, a critical step in the pre-clinical evaluation of such compounds.

The protocols outlined below describe two standard methodologies: the static Glucose-Stimulated Insulin Secretion (GSIS) assay and the dynamic islet perifusion assay. The static GSIS assay is a robust method for determining the concentration-dependent effect of this compound on insulin secretion at both basal and stimulatory glucose concentrations. The islet perifusion assay provides a more physiological assessment of insulin secretion dynamics, allowing for the characterization of both the first and second phases of insulin release.

Mechanism of Action: GPR40 Signaling Pathway

This compound exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. This activation initiates a signaling cascade that amplifies the primary glucose-sensing pathway of the β-cell. The key steps are outlined in the signaling pathway diagram below.

GPR40_Signaling_Pathway GPR40 Signaling Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release Insulin_Granules Insulin Granule Exocytosis Ca_cyto->Insulin_Granules Triggers PKC->Insulin_Granules Potentiates

GPR40 Signaling Pathway

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments assessing the effect of this compound on insulin secretion.

Table 1: Concentration-Dependent Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets.

This compound Concentration (µM)Insulin Secretion at 2.8 mM Glucose (ng/islet/h)Insulin Secretion at 16.7 mM Glucose (ng/islet/h)
0 (Vehicle)0.15 ± 0.021.20 ± 0.11
0.010.16 ± 0.031.85 ± 0.15
0.10.18 ± 0.022.55 ± 0.20
10.20 ± 0.043.10 ± 0.25
100.22 ± 0.053.25 ± 0.28

Data are presented as mean ± SEM. These are representative data based on published findings for GPR40 agonists.[1][6]

Table 2: In Vitro Potency of this compound in GPR40-Expressing Cells.

AssayCell LineParameterValue (nM)
Calcium FluxCHO-GPR40EC₅₀120 ± 10
Inositol Phosphate AccumulationA9-GPR40EC₅₀11.0 ± 0.05

EC₅₀ values represent the concentration of this compound that elicits a half-maximal response.[7]

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the steps to measure insulin secretion from isolated pancreatic islets in a static incubation format.[8][9][10][11]

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Glucose solutions (2.8 mM and 16.7 mM in KRBH)

  • 96-well plates

  • Insulin ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size into a petri dish.

  • Pre-incubation:

    • Wash islets with KRBH containing 2.8 mM glucose.

    • Transfer batches of 5-10 islets per well of a 96-well plate.

    • Pre-incubate the islets in 200 µL of KRBH with 2.8 mM glucose for 1 hour at 37°C to establish a basal rate of insulin secretion.

  • Incubation with this compound:

    • Carefully remove the pre-incubation buffer.

    • Add 200 µL of KRBH containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory).

    • Add the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).

    • Incubate for 1 hour at 37°C in a CO₂ incubator.

  • Sample Collection:

    • After incubation, gently collect the supernatant (200 µL) from each well and store at -20°C for insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize insulin secretion to the number of islets per well.

    • Plot insulin secretion as a function of this compound concentration for both basal and stimulatory glucose conditions.

Static_GSIS_Workflow Static GSIS Experimental Workflow Islet_Isolation Islet Isolation & Overnight Culture Preincubation Pre-incubation (2.8 mM Glucose, 1h) Islet_Isolation->Preincubation Treatment Incubation with this compound & Glucose (1h) Preincubation->Treatment Sample_Collection Supernatant Collection Treatment->Sample_Collection Insulin_Assay Insulin Measurement (ELISA) Sample_Collection->Insulin_Assay Data_Analysis Data Analysis Insulin_Assay->Data_Analysis

Static GSIS Workflow
Protocol 2: Dynamic Islet Perifusion Assay

This protocol describes a perifusion system to measure the dynamics of insulin secretion in real-time.[12][13][14][15][16]

Materials:

  • Islet perifusion system (including peristaltic pump, chambers, and fraction collector)

  • Isolated pancreatic islets

  • KRBH buffer with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)

  • This compound solution (in KRBH)

  • Insulin ELISA kit

Procedure:

  • System Setup:

    • Assemble the perifusion system according to the manufacturer's instructions.

    • Prime the tubing with KRBH containing 2.8 mM glucose.

    • Maintain the system at 37°C.

  • Islet Loading:

    • Load a group of 50-100 islets into each perifusion chamber.

  • Basal Perifusion:

    • Perifuse the islets with KRBH containing 2.8 mM glucose at a constant flow rate (e.g., 100 µL/min) for at least 30-60 minutes to establish a stable baseline of insulin secretion.

    • Collect fractions at regular intervals (e.g., every 1-5 minutes).

  • Stimulation Protocol:

    • Switch the perifusion buffer to one containing 16.7 mM glucose to induce the first phase of insulin secretion.

    • After a defined period (e.g., 15-20 minutes), switch to a buffer containing 16.7 mM glucose plus the desired concentration of this compound.

    • Continue perifusion to observe the effect on the second phase of insulin secretion.

    • Finally, switch back to KRBH with 2.8 mM glucose to return to basal conditions.

  • Sample Collection:

    • Collect fractions throughout the experiment using a fraction collector.

    • Store collected fractions at -20°C.

  • Insulin Measurement and Data Analysis:

    • Measure the insulin concentration in each fraction using an ELISA.

    • Plot insulin secretion rate over time to visualize the biphasic insulin release profile and the effect of this compound.

Perifusion_Workflow Islet Perifusion Experimental Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis System_Setup System Assembly & Priming Islet_Loading Load Islets into Chambers System_Setup->Islet_Loading Basal Basal Perifusion (2.8 mM Glucose) Islet_Loading->Basal Stimulation1 High Glucose (16.7 mM) Basal->Stimulation1 Stimulation2 High Glucose + this compound Stimulation1->Stimulation2 Return_to_Basal Return to Basal (2.8 mM Glucose) Stimulation2->Return_to_Basal Fraction_Collection Fraction Collection Insulin_Assay Insulin Measurement (ELISA) Fraction_Collection->Insulin_Assay Data_Plotting Plot Secretion Profile Insulin_Assay->Data_Plotting

Islet Perifusion Workflow

References

Application Notes and Protocols for Pharmacokinetic Analysis of Amg-837 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amg-837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS).[1][3] Activation of GPR40 by agonists like this compound enhances insulin secretion in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[1][3] This document provides detailed application notes and protocols for the pharmacokinetic analysis of this compound in mouse models, intended to guide researchers in preclinical drug development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterValueSpeciesDosageReference
Oral Bioavailability (%F) 84%Rat0.5 mg/kg[2][4]
Peak Plasma Concentration (Cmax) 1.4 µMRat0.5 mg/kg[2][4]

Table 2: Plasma Concentration of this compound in Rodents Following Repeated Oral Dosing

SpeciesMouse ModelDoseDosing RegimenPlasma Concentration (30 min post-final dose)Reference
RatZucker Fatty0.03 mg/kgDaily for 21 days26 ± 6 nM[2][4]
RatZucker Fatty0.1 mg/kgDaily for 21 days75 ± 13 nM[2][4]
RatZucker Fatty0.3 mg/kgDaily for 21 days204 ± 49 nM[2][4]
MouseHigh-fat fed, low-dose streptozotocin-treated100 mg/kgSingle dose826 ± 66 nM (free drug level)[5]

Signaling Pathway

This compound exerts its effects by activating the GPR40 signaling pathway in pancreatic β-cells. Upon binding of this compound, GPR40 couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amg837 This compound GPR40 GPR40 Amg837->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Contributes to

Caption: GPR40 Signaling Pathway Activated by this compound.

Experimental Protocols

In Vivo Administration of this compound

Objective: To administer this compound to mice orally to assess its pharmacokinetic profile.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in water)

  • Mouse gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark it on the needle.

    • Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

Blood Sample Collection for Pharmacokinetic Analysis

Objective: To collect serial blood samples from mice after this compound administration to determine its concentration over time.

Materials:

  • Heparinized capillary tubes or EDTA-coated microcentrifuge tubes

  • Lancets for tail vein puncture or submandibular bleeding

  • Microcentrifuge

  • Pipettes and tips

  • Cryovials for plasma storage

Procedure (Serial Sampling from Tail Vein):

  • Animal Restraint: Place the mouse in a restraint tube, allowing access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Blood Collection:

    • Make a small incision in the lateral tail vein using a sterile lancet.

    • Collect a small volume of blood (e.g., 20-30 µL) into a heparinized capillary tube or directly into an EDTA-coated microcentrifuge tube at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Apply gentle pressure to the incision site with sterile gauze to stop the bleeding.

  • Plasma Preparation:

    • If using capillary tubes, transfer the blood to an EDTA-coated microcentrifuge tube.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled cryovial.

    • Store the plasma samples at -80°C until analysis.

Bioanalytical Method for this compound Quantification

Objective: To quantify the concentration of this compound in mouse plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To a 20 µL aliquot of plasma, add 80 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject an aliquot of the prepared sample onto the C18 column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

Pharmacokinetic_Analysis_Workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation Dosing Oral Administration of this compound to Mouse Models Blood_Collection Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Separation->Protein_Precipitation LCMS LC-MS/MS Analysis Protein_Precipitation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Troubleshooting & Optimization

Navigating the Challenges of AMG-837 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Working with promising therapeutic compounds like AMG-837, a potent GPR40 agonist, can present experimental hurdles, particularly concerning its solubility in aqueous buffers. This technical support center provides a comprehensive guide to troubleshoot and overcome these challenges, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer (e.g., PBS, HBSS). What is causing this?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution as it comes into contact with the aqueous environment where it is less soluble. This is a common issue with hydrophobic compounds.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers for in vitro and in vivo experiments. These include the use of co-solvents, solubilizing agents like cyclodextrins, and the inclusion of proteins such as bovine serum albumin (BSA) or fetal bovine serum (FBS) in your media.

Q4: My cell-based assay requires a low final DMSO concentration. How can I achieve this without causing precipitation?

A4: To minimize the final DMSO concentration, you can prepare an intermediate dilution of your this compound stock in a suitable co-solvent or a solution containing a solubilizing agent before the final dilution into your cell culture medium. It is also crucial to add the compound to the medium with gentle mixing to facilitate its dispersion.

Q5: Does the salt form of this compound affect its solubility and stability?

A5: Yes, the salt form can influence the physicochemical properties of this compound. The hemicalcium and sodium salt forms are reported to be more stable than the free acid form.[2] For experimental purposes, it is important to be aware of which form you are using and to record the specific batch information, as molecular weight can vary slightly.[3]

Troubleshooting Guide

Issue 1: Precipitation upon dilution in aqueous buffer
  • Problem: The compound is precipitating out of solution immediately after being diluted from a DMSO stock into an aqueous buffer like PBS or cell culture medium.

  • Solutions:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

    • Use a Stepped Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help to keep the compound in solution.

    • Incorporate Co-solvents: For in vivo studies, a formulation containing PEG300 and Tween-80 has been successfully used. A similar approach with lower concentrations of these co-solvents might be adaptable for in vitro assays, but their potential effects on the cells should be carefully evaluated.

    • Utilize Solubilizing Agents: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are effective in encapsulating hydrophobic molecules and increasing their aqueous solubility.[4][5][6][7][8][9][10][11][12]

    • Leverage Protein Binding: this compound is known to bind extensively to plasma proteins, particularly albumin.[13][14] Including serum or BSA in your cell culture medium can help to keep the compound soluble and bioavailable.

Issue 2: Inconsistent experimental results
  • Problem: Variability in the biological response to this compound across different experiments.

  • Possible Causes & Solutions:

    • Inconsistent Solubilization: Ensure that your method for preparing the working solution of this compound is consistent for every experiment. Document the exact procedure, including the concentrations of all components and the mixing method.

    • Precipitation Over Time: Even if a solution appears clear initially, the compound may precipitate over time, especially at 37°C in an incubator. It is recommended to prepare fresh working solutions for each experiment.

    • Variable Free Concentration: The concentration of serum or BSA in your cell culture medium can significantly impact the free, unbound concentration of this compound. Maintain a consistent serum/BSA concentration across all experiments to ensure a comparable effective dose.

Data Presentation

Table 1: Physicochemical Properties of this compound Forms

FormMolecular Weight ( g/mol )Key Characteristics
Hemicalcium Salt457.47[1]More stable crystalline form.[2]
Sodium Salt~460.44Another stable salt form.[2]
Free Acid~438.44Less stable than the salt forms.[2]

Table 2: Reported Formulations for this compound

ApplicationFormulation ComponentsFinal Concentration of this compoundReference
In vivo (oral/intraperitoneal)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (suspended solution)[5]
In vivo (oral/intraperitoneal)10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (suspended solution)[4]
In vitro (Aequorin assay)DMSO stock diluted in HBSS buffer containing Human Serum Albumin (HSA)Not specified[15]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for in vitro Cell-Based Assays using Serum/BSA
  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability.

  • On the day of the experiment, thaw the DMSO stock solution at room temperature.

  • Prepare your cell culture medium containing the desired concentration of FBS or BSA. For example, DMEM with 10% FBS.

  • Perform a serial dilution of the this compound DMSO stock into the complete cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around.

  • Gently mix the solution immediately after adding the this compound stock to prevent localized high concentrations that can lead to precipitation. Do not vortex, as this can cause shearing of proteins in the medium.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Preparation of this compound Working Solution using Cyclodextrin
  • Prepare a 20% (w/v) solution of SBE-β-CD in a suitable aqueous buffer (e.g., saline or HBSS).

  • Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).

  • Add the this compound DMSO stock to the 20% SBE-β-CD solution to achieve the desired final concentration. For example, a 1:9 ratio of DMSO stock to cyclodextrin solution.[4]

  • Mix thoroughly. Sonication may be used to aid dissolution.[5]

  • This preparation can then be further diluted into your final assay buffer or medium.

Mandatory Visualizations

GPR40_Signaling_Pathway AMG837 This compound GPR40 GPR40 (FFA1 Receptor) AMG837->GPR40 binds to Gq11 Gαq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKD Protein Kinase D (PKD) DAG->PKD activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion (Potentiated) Ca_release->Insulin_secretion triggers Actin F-actin Remodeling PKD->Actin Actin->Insulin_secretion facilitates experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock Prepare 10 mM this compound stock in 100% DMSO dilution Serially dilute DMSO stock into medium/buffer with mixing stock->dilution medium Prepare cell culture medium (+ FBS/BSA) or buffer (+ SBE-β-CD) medium->dilution check Visually inspect for precipitation dilution->check add_to_cells Add final working solution to cells check->add_to_cells No Precipitation incubate Incubate for desired time at 37°C add_to_cells->incubate measure Measure biological response incubate->measure

References

Technical Support Center: Addressing Off-Target Effects of AMG-837 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of AMG-837 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Its primary on-target effect is to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][3][4] The activation of GPR40 by this compound initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade results in an increase in intracellular calcium levels, ultimately triggering insulin secretion in a glucose-dependent manner.[5]

Q2: What are "off-target" effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of proteins other than its intended target (GPR40). These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[6] For GPR40 agonists, off-target effects have been a concern, with some compounds in this class showing liver toxicity in clinical trials, potentially due to interactions with unintended targets like bile acid transporters.[7][8]

Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?

A3: Common indicators of potential off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when GPR40 is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).

  • Inconsistent results with other GPR40 agonists: A structurally different GPR40 agonist produces a different or no phenotype.

  • Effects in GPR40-negative cells: Observing a cellular response to this compound in a cell line that does not express GPR40.

  • Unusual dose-response curve: A very steep or non-sigmoidal dose-response curve may suggest effects on multiple targets.

  • Cellular toxicity at concentrations close to the EC50 for GPR40: If you observe significant cell death or stress at concentrations required for GPR40 activation, this could indicate off-target toxicity.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of this compound

This guide provides a structured approach to troubleshooting unexpected results and investigating potential off-target effects of this compound.

Diagram: Troubleshooting Workflow for Suspected Off-Target Effects

troubleshooting_workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target (GPR40) Engagement start->confirm_on_target dose_response Perform Detailed Dose-Response Analysis confirm_on_target->dose_response genetic_validation Genetic Validation (siRNA/CRISPR of GPR40) confirm_on_target->genetic_validation structurally_distinct_agonist Use Structurally Distinct GPR40 Agonist confirm_on_target->structurally_distinct_agonist phenotype_rescued Phenotype Rescued? genetic_validation->phenotype_rescued structurally_distinct_agonist->phenotype_rescued off_target_hypothesis Hypothesize Off-Target Mechanism counter_screen Counter-Screening (e.g., GPCR panel, transporter assays) off_target_hypothesis->counter_screen phenotype_rescued->off_target_hypothesis No on_target Phenotype is Likely On-Target phenotype_rescued->on_target Yes off_target Phenotype is Likely Off-Target mitigation Develop Mitigation Strategy (e.g., lower concentration, use alternative) counter_screen->mitigation mitigation->off_target

Caption: A workflow for systematically investigating unexpected experimental outcomes with this compound.

Quantitative Data Summary: this compound Activity and Selectivity
ParameterValueSpeciesAssay TypeReference
EC50 (GPR40) 13.5 ± 0.8 nMHumanCalcium Flux (Aequorin)[3]
22.6 ± 1.8 nMMouseCalcium Flux (Aequorin)[3]
31.7 ± 1.8 nMRatCalcium Flux (Aequorin)[3]
7.8 ± 1.2 nMHumanInositol Phosphate[3]
Selectivity No activity up to 10 µMHumanGPR41, GPR43, GPR120 Assays[3]
Potential Off-Target Inhibition of Bile Acid TransportersN/AIn vitro transporter assays[7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound directly binds to GPR40 in intact cells.

Methodology:

  • Cell Treatment: Treat cells expressing GPR40 with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate soluble proteins from aggregated proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble GPR40 by Western blot or ELISA. Increased thermal stability of GPR40 in the presence of this compound indicates direct binding.

Rescue Experiment using a GPR40 Knockout Cell Line

Objective: To determine if the observed phenotype is GPR40-dependent.

Methodology:

  • Cell Lines: Use both a wild-type cell line expressing GPR40 and a GPR40 knockout (CRISPR-generated) version of the same cell line.

  • Treatment: Treat both cell lines with a dose-range of this compound.

  • Phenotypic Assay: Perform the cellular assay of interest (e.g., cell viability, reporter gene expression, etc.) on both cell lines.

  • Analysis: If the phenotype is observed in the wild-type cells but is absent in the GPR40 knockout cells, it is likely an on-target effect. If the phenotype persists in the knockout cells, it is an off-target effect.

Inositol Phosphate (IP) Accumulation Assay

Objective: To functionally quantify the activation of Gq-coupled receptors like GPR40.

Methodology:

  • Cell Seeding: Plate GPR40-expressing cells in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere.

  • Compound Addition: Add serial dilutions of this compound to the cells in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).[6]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the accumulation of IP1.[6]

  • Detection: Lyse the cells and add the detection reagents (e.g., from an HTRF IP-One assay kit), which typically include a cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.[6][9]

  • Readout: After a further incubation period at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.[6]

Calcium Flux Assay

Objective: To measure the transient increase in intracellular calcium upon GPR40 activation.

Methodology:

  • Cell Loading: Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye leakage.[10][11]

  • Compound Addition: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). Add this compound at various concentrations to the wells.

  • Signal Measurement: Immediately measure the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.[10]

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration in response to GPR40 activation.

Diagram: GPR40 Signaling Pathway

GPR40_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AMG837 This compound GPR40 GPR40/FFA1 AMG837->GPR40 binds Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion triggers

Caption: Simplified signaling cascade initiated by the binding of this compound to the GPR40 receptor.

Diagram: Logic for On-Target vs. Off-Target Effect Determination

logic_diagram cluster_experiment Experimental Observation cluster_validation Validation Experiment cluster_conclusion Conclusion phenotype Phenotype observed with this compound in Wild-Type Cells knockout_test Test in GPR40 Knockout Cells phenotype->knockout_test on_target On-Target Effect knockout_test->on_target Phenotype absent off_target Off-Target Effect knockout_test->off_target Phenotype persists

Caption: Decision logic for distinguishing between on-target and off-target effects using genetic validation.

References

Improving the oral bioavailability of Amg-837 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for working with AMG-837 formulations. While this compound exhibits excellent oral bioavailability, this guide addresses its formulation characteristics and provides general troubleshooting strategies applicable to other poorly soluble compounds.

This compound Formulation & Physicochemical Properties

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a potent and orally bioavailable GPR40 agonist.[1][2] Its key physicochemical properties are summarized in the table below.[3][4][5]

PropertyValueReference
Molecular Weight438 g/mol (Free Acid), 457.47 g/mol (Hemicalcium Salt)[4][5]
ClogD7.43.7[4]
Polar Surface Area46 Ų[3][4]
Purity>98%[3]
SolubilitySoluble in DMSO (up to 100 mM)[5]
Oral Bioavailability (%F) in Rats84% (at 0.5 mg/kg)[3][4]
Plasma Protein Binding (Human)98.7%[3][4]

Q2: What is a standard formulation for oral dosing of this compound in preclinical studies?

A2: In preclinical rodent studies, this compound has been successfully formulated for oral gavage using a suspension of 1% methylcellulose (CMC) and 1% Tween 80 in water.[3][4]

General Troubleshooting for Poorly Soluble Drug Formulations

While this compound has high oral bioavailability, researchers working with other poorly soluble compounds in this class may encounter challenges. This section provides general guidance.

Q3: My compound has poor solubility in aqueous media. What initial steps can I take to improve its dissolution for in vitro assays?

A3: For initial in vitro testing, you can prepare stock solutions in an organic solvent like DMSO.[5] When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on the biological system. For compounds prone to precipitation, the use of surfactants or solubilizing agents in the buffer may be necessary.

Q4: We are observing low and variable oral exposure in our animal studies with a new compound. What formulation strategies can we explore?

A4: Low and variable oral bioavailability for poorly soluble drugs is a common challenge.[6] Several formulation strategies can be employed to enhance absorption:[7][8][9][10]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[6][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[8][10] Hot-melt extrusion is a common method for preparing solid dispersions.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[9][10]

  • Salt Forms: Formation of a salt can significantly alter the physicochemical properties of a drug, including its solubility and dissolution rate.[7]

Experimental Protocols

Q5: What is a typical protocol for an oral glucose tolerance test (OGTT) to evaluate the in vivo efficacy of an this compound formulation?

A5: A representative in vivo protocol for an OGTT in rats is as follows:[3]

  • Animal Model: Use male Sprague-Dawley rats (8 weeks old).[3]

  • Acclimation: Acclimate animals for at least 7 days with ad libitum access to standard chow and water.[3]

  • Fasting: Fast the animals overnight prior to the study.[3]

  • Dosing: Randomize animals into groups based on body weight. Administer the this compound formulation (e.g., in 1% CMC, 1% Tween 80) or vehicle via oral gavage.[3]

  • Glucose Challenge: 30 minutes after drug administration, administer a glucose challenge (e.g., 1 g/kg) via intraperitoneal injection.[3]

  • Blood Sampling: Collect blood samples at various time points (e.g., -30, 0, 15, 30, 60, and 120 minutes relative to the glucose challenge) to measure blood glucose and plasma insulin levels.[3]

  • Analysis: Analyze blood glucose using a glucometer and plasma insulin using an ELISA kit. Calculate the area under the curve (AUC) for glucose to assess the effect of the treatment.[3]

Q6: How can I assess the in vitro activity of an this compound formulation on insulin secretion?

A6: An in vitro glucose-stimulated insulin secretion (GSIS) assay using isolated pancreatic islets can be performed:[3]

  • Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation with Histopaque.[3]

  • Islet Culture: Culture the isolated islets for 48 hours to allow for recovery.[3]

  • GSIS Assay:

    • Handpick islets and place them in a transwell plate.[3]

    • Pre-incubate the islets in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose).

    • Incubate the islets with varying concentrations of this compound or vehicle in both low (2.8 mM) and high (16.7 mM) glucose conditions.[11]

    • Collect the supernatant after a defined incubation period (e.g., 1 hour).

  • Insulin Measurement: Measure the concentration of insulin in the supernatant using a specific insulin ELISA.[3]

Frequently Asked Questions (FAQs)

Q7: What is the mechanism of action of this compound?

A7: this compound is a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3][11] GPR40 is highly expressed in pancreatic β-cells.[12] Upon binding to GPR40, this compound potentiates glucose-stimulated insulin secretion.[4][13] This action is glucose-dependent, meaning it enhances insulin release primarily when blood glucose levels are elevated.[3]

Q8: Does this compound interact with other free fatty acid receptors?

A8: this compound is selective for GPR40 and does not show activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[3]

Q9: How does plasma protein binding affect the in vitro potency of this compound?

A9: this compound is extensively bound to plasma proteins (98.7% in human plasma).[3][4] This high degree of binding leads to a significant rightward shift in its potency in in vitro assays conducted in the presence of serum or albumin. For instance, the EC50 of this compound in a GPR40 aequorin assay was approximately 180-fold less potent when tested in the presence of 100% human serum compared to a buffer with 0.01% human serum albumin (HSA).[3][4]

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFA1) This compound->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Insulin_Vesicle Insulin Vesicle Exocytosis Ca_ER->Insulin_Vesicle Triggers Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Prepare Formulation (e.g., Suspension, SEDDS) Solubility Solubility & Dissolution Testing Formulation->Solubility Permeability Cell-Based Permeability (e.g., Caco-2) Solubility->Permeability Dosing Oral Dosing to Animal Model Permeability->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assay Pharmacodynamic Assay (e.g., OGTT) Dosing->PD_Assay PK_Analysis Calculate PK Parameters (Cmax, AUC, %F) PK_Sampling->PK_Analysis PD_Analysis Analyze PD Endpoint (e.g., Glucose AUC) PD_Assay->PD_Analysis

References

Technical Support Center: Overcoming Vehicle Effects in AMG-837 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG-837 in in vivo experiments. The focus is on addressing and overcoming potential confounding effects related to the vehicle formulation, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The established vehicle for oral administration of this compound in rodent studies is a suspension of 1% methylcellulose (CMC) and 1% Tween 80 in water.[1][2] This formulation is suitable for compounds with low aqueous solubility, like this compound.

Q2: Why is a vehicle control group essential in my this compound experiment?

A2: A vehicle control group, receiving the 1% CMC and 1% Tween 80 solution without this compound, is critical to differentiate the pharmacological effects of this compound from any biological effects induced by the vehicle itself.[3] Without a proper vehicle control, observed effects could be misattributed to the drug.

Q3: What are the potential side effects of the 1% CMC and 1% Tween 80 vehicle?

A3: While generally well-tolerated, high doses or chronic administration of components of this vehicle can have biological effects. Carboxymethylcellulose has been shown to have a greater potential to induce colitis in a humanized mouse model compared to Polysorbate-80.[4][5] Tween 80, at high concentrations, may have an irritating effect on the gastrointestinal system.[6] It is crucial to monitor animals for any signs of distress or adverse reactions.

Q4: Can the vehicle affect the absorption and bioavailability of this compound?

A4: Yes, the vehicle composition can influence the dissolution and absorption of the administered compound. Tween 80, a surfactant, is included to improve the solubility and prevent precipitation of poorly soluble compounds like this compound.[7]

Q5: How should I prepare the 1% CMC and 1% Tween 80 vehicle?

A5: A common method involves first dispersing the methylcellulose in hot water (around 80°C) with stirring, followed by cooling the solution overnight at 4°C to allow for complete dissolution. Tween 80 is then added to the clear methylcellulose solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in the vehicle - Incomplete dissolution of this compound. - Incorrect preparation of the vehicle.- Ensure this compound is finely powdered before suspension. - Use sonication or homogenization to create a uniform suspension. - Verify the correct concentrations of CMC and Tween 80.
Difficulty in oral gavage administration (high viscosity) - The viscosity of the methylcellulose solution is too high.- Ensure the methylcellulose is fully dissolved. - Consider using a lower viscosity grade of methylcellulose if the issue persists, but maintain consistency across all experimental groups.
Adverse effects in the vehicle control group (e.g., diarrhea, weight loss) - Irritation caused by the vehicle components. - Underlying health issues in the animals.- Reduce the dosing volume if possible, while maintaining the target dose. - Ensure the animals are healthy and properly acclimated before the start of the experiment. - Monitor for any changes in feces consistency and body weight.[6]
Unexpected biological effects in the vehicle control group - The vehicle itself may have pharmacological activity in your specific model.- Meticulously compare the vehicle control group to a naive (untreated) or saline-treated group to understand the baseline effects of the vehicle. - If the vehicle's effect is significant and interferes with data interpretation, consider alternative, more inert vehicles.
High variability in experimental results - Inconsistent preparation or administration of the drug suspension. - Improper randomization of animals.- Ensure the this compound suspension is homogenous before each administration by vortexing or stirring. - Use a consistent oral gavage technique for all animals. - Properly randomize animals into treatment groups based on body weight.

Quantitative Data Summary

Table 1: Physicochemical Properties of Vehicle Components

Component Molecular Weight Solubility Function in Vehicle Common Concentration
Methylcellulose Varies by grade (e.g., 10,000-220,000 Da)[8]Soluble in cold water, insoluble in hot water[8]Suspending agent, increases viscosity0.5% - 2%
Tween 80 (Polysorbate 80) ~1310 g/mol Water-solubleSurfactant, emulsifier, improves solubility of lipophilic compounds[9]0.1% - 5%

Table 2: Reported Effects of Vehicle Components in Rodent Studies

Component Concentration Animal Model Observed Effect Reference
Carboxymethylcellulose (CMC)1% in drinking waterHumanized IL10-/- miceIncreased fecal lipocalin 2, histologic inflammatory scores, and colonic inflammatory cytokine gene expression compared to Polysorbate-80 and water controls.[3]
Tween 8010% (w/w) in dietRatIncreased water content in stools, suggesting a potential irritating effect on the gastrointestinal system.[6]
Tween 80Not specifiedMouseDepression of the primary (IgM) humoral immune response.[10]

Experimental Protocols

Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Rats for this compound Evaluation

This protocol is adapted from in vivo studies of this compound.[11][12]

1. Animal Preparation:

  • Use male Sprague-Dawley rats (or other appropriate strain).
  • Acclimate animals for at least one week before the experiment.
  • Fast animals overnight (approximately 12-16 hours) before the OGTT, with free access to water.

2. Drug and Vehicle Administration:

  • Prepare this compound suspension in 1% methylcellulose and 1% Tween 80.
  • Administer this compound or vehicle via oral gavage at the desired dose. A typical volume is 5-10 mL/kg body weight.
  • The drug is typically administered 30 minutes prior to the glucose challenge.[11][12]

3. Glucose Challenge:

  • Prepare a 20% or 40% glucose solution in sterile water or saline.
  • Administer a glucose load of 1-2 g/kg body weight via oral gavage or intraperitoneal injection.

4. Blood Sampling:

  • Collect a baseline blood sample (t=0) from the tail vein just before the glucose challenge.
  • Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

5. Glucose Measurement:

  • Measure blood glucose levels immediately using a glucometer.

6. Data Analysis:

  • Plot mean blood glucose concentration versus time for each treatment group.
  • Calculate the Area Under the Curve (AUC) for blood glucose to quantify the overall glucose excursion.
  • Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.

Visualizations

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Insulin_Secretion Insulin Secretion DAG->Insulin_Secretion Potentiates Ca2_increase ↑ [Ca2+] ER->Ca2_increase Releases Ca2+ Insulin_Vesicles Insulin Vesicles Ca2_increase->Insulin_Vesicles Triggers fusion of Insulin_Vesicles->Insulin_Secretion OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Fasting Overnight Fasting (12-16h) Animal_Acclimation->Fasting Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Wait Wait (30 min) Dosing->Wait Baseline_Blood Baseline Blood Sample (t=0) Wait->Baseline_Blood Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline_Blood->Glucose_Challenge Blood_Sampling Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Plot_Data Plot Glucose vs. Time Glucose_Measurement->Plot_Data Calculate_AUC Calculate AUC Plot_Data->Calculate_AUC Stats Statistical Analysis Calculate_AUC->Stats

References

Technical Support Center: Interpreting Variable Results in AMG-837-Treated Islet Perifusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AMG-837 in islet perifusion assays. Our aim is to help you navigate the complexities of experimental variability and ensure robust, interpretable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target in pancreatic islets?

A1: this compound is a potent, orally bioavailable agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It is not a GPR119 agonist. GPR40 is highly expressed in pancreatic β-cells.[3][4] Activation of GPR40 by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[1][3][4]

Q2: What is the expected outcome of treating human or mouse islets with this compound in a perifusion assay?

A2: In the presence of elevated glucose concentrations (e.g., 16.7 mM), this compound is expected to potentiate insulin secretion from both mouse and human islets.[3][5] This effect is glucose-dependent, meaning the potentiation of insulin secretion is minimal at low glucose levels.[3][5] The activity of this compound is eliminated in islets from GPR40 knockout mice, confirming its specificity.[3][4]

Q3: What is a typical stimulation index (SI) for glucose in a human islet perifusion assay?

A3: The stimulation index for glucose can vary depending on the donor and the quality of the islets.[6] However, a prototypical biphasic response to high glucose (e.g., 16.8 mM) can result in an average 8-fold increase in insulin concentration above basal levels.[6][7][8] In some studies, the mean SI was observed to be around 3.88 ± 1.12, highlighting the variability.[6] For mouse islets, the response to high glucose is also robust, and like human islets, shows a biphasic insulin release.[9]

Q4: How does the insulin secretion profile of human islets differ from that of mouse islets?

A4: There are notable differences in the insulin secretion dynamics between human and murine islets. Compared to mouse islets, human islets typically exhibit:

  • A less pronounced first-phase insulin secretion in response to glucose.

  • A flatter second-phase secretion rate.

  • A left-shifted glucose concentration-response curve, meaning they are sensitive to lower glucose concentrations.

  • A lower maximal secretion rate.[9][10]

Troubleshooting Guide

This guide addresses common issues that can lead to variable or unexpected results in this compound-treated islet perifusion assays.

Observed Problem Potential Cause Recommended Solution
High Basal Insulin Secretion 1. Islet stress or damage during isolation or culture. 2. Suboptimal low glucose concentration in the perifusion buffer.1. Ensure islets have adequate recovery time after isolation and are of high viability (>90%) and purity (>80%).[6][7][8] 2. For human islets, a low glucose concentration of 1 mM has been shown to be optimal, as higher concentrations (e.g., 3 mM) can cause insulin leakage.[6]
No or Low Response to this compound 1. Incorrect glucose concentration. 2. Low GPR40 expression in islets. 3. This compound degradation. 4. Presence of albumin or serum in the buffer.1. Confirm that the perifusion buffer contains a stimulatory glucose concentration (e.g., >8 mM for human islets) during this compound application.[11] 2. GPR40 expression can vary. If possible, confirm GPR40 expression in your islet preparation. 3. Prepare fresh solutions of this compound for each experiment. 4. The activity of this compound is right-shifted (less potent) in the presence of albumin or serum due to protein binding.[3][4] Ensure your buffer composition is consistent.
High Inter-Replicate Variability 1. Uneven distribution of islet size and number in perifusion chambers. 2. Inconsistent flow rate between channels.1. Carefully count and size-match islet equivalents (IEQs) for each perifusion chamber.[6] 2. Calibrate the peristaltic pump to ensure a consistent and stable flow rate across all channels.
Loss of Biphasic Insulin Secretion 1. Prolonged exposure to high glucose prior to the experiment. 2. Islet exhaustion or death.1. Ensure islets are adequately equilibrated in low glucose buffer before stimulation to restore the readily releasable pool of insulin granules.[12] 2. Check islet viability post-perifusion. Ensure the duration of the experiment does not exceed the viability window of the islets (typically a few hours).[6][7][8]

Data Presentation

Table 1: Expected Stimulation Index (SI) in Islet Perifusion Assays

Stimulant Islet Species Typical Stimulation Index (Fold Increase over Basal) Reference
High Glucose (16.8 mM)Human~8-fold (can range from ~4 to 9)[6][7][8]
High Glucose (16.8 mM) + KCl (25 mM)Human~9.1-fold[6]
Carbachol (with 6 mM glucose)Human~1.32-fold[6][7][8]
Exendin-4 (with 6 mM glucose)Human~1.35-fold[6][7][8]
This compound (1 µM with 16.7 mM glucose)MousePotentiates GSIS (specific fold-change may vary)[3][5]

Experimental Protocols

Islet Perifusion Assay for Assessing this compound Efficacy

This protocol is a generalized representation based on common practices.[6][13][14]

  • Preparation:

    • Prepare Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 1-3 mM) and high glucose (e.g., 16.7 mM). Ensure all buffers are degassed and warmed to 37°C.[13][15]

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in high glucose KRB buffer.

  • Islet Loading:

    • Hand-pick a set number of islet equivalents (IEQs), for example, 200 IEQs per chamber, ensuring similar size distribution across chambers.[6]

    • Load the islets into the perifusion chambers.

  • Perifusion:

    • Equilibrate the islets by perifusing with low glucose KRB for a set period (e.g., 60 minutes) at a constant flow rate (e.g., 100 µL/min).[6]

    • Collect baseline fractions in low glucose.

    • Switch to high glucose KRB buffer to assess the primary glucose-stimulated insulin secretion (GSIS) response.

    • Switch to high glucose KRB buffer containing this compound.

    • Include a final wash-out step with low glucose KRB.

    • A final stimulation with KCl (e.g., 25-30 mM) can be used as a positive control for islet viability and depolarization-induced secretion.[6]

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate kept at 4°C.[16]

    • Measure the insulin concentration in each fraction using a suitable immunoassay (e.g., ELISA or RIA).

  • Data Analysis:

    • Calculate the stimulation index (SI) by dividing the peak insulin secretion during stimulation by the average basal secretion.[6]

    • Plot insulin secretion rate over time to visualize the dynamic response.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMG837 This compound GPR40 GPR40/FFA1 AMG837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles Promotes Trafficking PKC->Insulin_Vesicles Primes for Fusion Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Undergoes

Caption: this compound signaling pathway in pancreatic β-cells.

Perifusion_Workflow prep 1. Islet & Buffer Preparation loading 2. Load Islets into Perifusion Chambers prep->loading equilibration 3. Equilibrate with Low Glucose Buffer loading->equilibration baseline 4. Collect Baseline Fractions (Low Glucose) equilibration->baseline stim_gsis 5. Stimulate with High Glucose baseline->stim_gsis stim_amg837 6. Stimulate with High Glucose + this compound stim_gsis->stim_amg837 washout 7. Washout with Low Glucose stim_amg837->washout kcl 8. (Optional) Stimulate with KCl washout->kcl collection 9. Collect Fractions Throughout analysis 10. Insulin Assay (ELISA/RIA) collection->analysis Analyze Fractions data_analysis 11. Data Analysis (SI, Secretion Profile) analysis->data_analysis

Caption: Experimental workflow for an islet perifusion assay.

Troubleshooting_Logic start Variable Results Observed check_basal Is Basal Secretion High? start->check_basal check_response Is this compound Response Low/Absent? check_basal->check_response No high_basal_causes Potential Causes: - Islet Stress/Damage - Suboptimal Low Glucose check_basal->high_basal_causes Yes check_variability Is Inter-Replicate Variability High? check_response->check_variability No low_response_causes Potential Causes: - Incorrect Glucose Level - this compound Degradation - Buffer Contains Serum check_response->low_response_causes Yes end Consult Further Documentation check_variability->end No high_variability_causes Potential Causes: - Uneven Islet Distribution - Inconsistent Flow Rate check_variability->high_variability_causes Yes

Caption: Troubleshooting logic for islet perifusion experiments.

References

How to control for albumin binding of Amg-837 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for controlling and accounting for the albumin binding of AMG-837 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the potency (EC50) of my this compound appear significantly lower in cell-based assays containing serum or bovine serum albumin (BSA) compared to serum-free assays?

A: This is an expected phenomenon due to the high plasma protein binding of this compound.[1] The underlying principle is the "free drug hypothesis," which states that only the unbound (free) fraction of a drug is available to diffuse across cell membranes and interact with its target receptor, in this case, G-protein-coupled receptor 40 (GPR40).[2][3] Albumin is the primary binding protein in plasma for acidic drugs like this compound.[4] When this compound is added to media containing serum or albumin, a significant portion of it binds to albumin, forming a drug-protein complex that is too large to interact with GPR40.[5] This reduces the free concentration of this compound available to activate the receptor, resulting in a rightward shift of the dose-response curve and a higher apparent EC50 value.[1]

Q2: How can I accurately determine the unbound fraction of this compound in my specific assay medium?

A: To accurately quantify the unbound fraction (fu), you must physically separate the free drug from the protein-bound drug and then measure the concentration in each fraction. The most common and reliable methods for this are Equilibrium Dialysis and Ultrafiltration.[4][6]

  • Equilibrium Dialysis (ED): This is considered the "gold standard" method.[7] It uses a semi-permeable membrane to separate a chamber containing your drug-spiked media (with albumin/serum) from a chamber containing buffer. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the free drug is the same in both chambers.[6][7] The Rapid Equilibrium Dialysis (RED) device is a high-throughput plate-based system commonly used for this purpose.[8][9]

  • Ultrafiltration: This technique uses centrifugal force to pass the sample through a filter with a specific molecular weight cutoff. The filter retains the large albumin-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.[6] This method is faster than equilibrium dialysis but can be susceptible to non-specific binding of the drug to the filter apparatus, which can lead to an underestimation of the free fraction.[4][6]

Q3: I have determined the unbound fraction (fu). How do I use this value to report the true potency of this compound?

A: Once you have experimentally determined the unbound fraction (fu), you can calculate the unbound EC50 (EC50u), which represents the true potency of the compound at the receptor level. The calculation is straightforward:

EC50u = EC50apparent * fu

Where:

  • EC50u is the unbound EC50 value, corrected for protein binding.

  • EC50apparent is the EC50 value you measured directly from your dose-response curve in the presence of serum or albumin.

  • fu is the unbound fraction (a value between 0 and 1) that you determined using a method like equilibrium dialysis.

Reporting the EC50u allows for a more accurate comparison of compound potency across different in vitro systems and is essential for building robust pharmacokinetic/pharmacodynamic (PK/PD) models.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. 1. Inconsistent Serum/Albumin Lots: Different batches of fetal bovine serum (FBS) or BSA can have varying protein content and composition. 2. Fluctuations in Assay Conditions: Temperature and pH can affect drug-protein binding affinities.[2][10] 3. Inconsistent Cell Health/Density: Variations in cell number or viability can alter the overall response.1. Purchase a large single lot of FBS or BSA for the entire study. Pre-aliquot and store frozen to ensure consistency. 2. Strictly control the temperature (e.g., 37°C) and pH (e.g., 7.4) of your incubations. Ensure buffers are fresh and correctly formulated.[10] 3. Implement strict quality control for cell culture, ensuring consistent seeding densities and viability checks for each experiment.
Low recovery of total this compound in protein binding assays (e.g., Equilibrium Dialysis). 1. Non-specific Binding: The compound may be adsorbing to the plasticware or the dialysis membrane itself.[9] 2. Compound Instability: this compound may be degrading in the assay buffer over the course of the incubation. 3. Analytical Issues: Problems with the LC-MS/MS method used for quantification.1. Pre-treat the dialysis device according to the manufacturer's instructions (e.g., rinse with ethanol and water).[8] Include control wells without protein to quantify binding to the apparatus. 2. Assess the stability of this compound in your assay buffer at 37°C over the incubation period. 3. Verify the accuracy and precision of your analytical method. Ensure matrix effects from plasma and buffer are accounted for by preparing separate standard curves in each matrix.[9]
Calculated unbound EC50 (EC50u) is still higher than expected. 1. Inaccurate fu Determination: The unbound fraction may have been overestimated due to experimental error (e.g., protein leakage in ultrafiltration, incomplete equilibrium in dialysis). 2. Cellular Binding: this compound may be binding to components of the cell itself, reducing the concentration available to the receptor.[11]1. Re-evaluate your protein binding assay. Use control compounds with known low and high binding (e.g., atenolol and propranolol) to validate your method.[8] Ensure equilibrium has been reached in dialysis experiments. 2. Consider more complex models that account for intracellular binding. Methods exist to measure the unbound intracellular drug concentration, though they are more complex.[11][12]

Data Presentation

The impact of albumin on this compound potency is significant. The following table summarizes representative data, illustrating the rightward shift in EC50 in the presence of albumin.

Assay ConditionHuman GPR40 EC50 (nM)Fold ShiftData Source
Cell-based GTPγS Assay (No Albumin)1.5 ± 0.1-[1]
Isolated Mouse Islets (No Albumin)142 ± 20-[1]
Aequorin Ca2+ Flux (0.01% HSA)~100~67x vs GTPγS[13]
Aequorin Ca2+ Flux (0.625% HSA)~1000~670x vs GTPγS[13]
Aequorin Ca2+ Flux (100% Human Serum)>10000>6700x vs GTPγS[13]

Note: The fold shifts are calculated relative to the cell-free GTPγS assay to illustrate the dramatic impact of albumin. Direct comparisons should be made within the same assay type.

Experimental Protocols

Protocol 1: Determination of Unbound Fraction (fu) using Rapid Equilibrium Dialysis (RED)

This protocol describes how to determine the percentage of this compound that is unbound to proteins in your specific cell culture medium supplemented with serum or albumin.

Materials:

  • Rapid Equilibrium Dialysis (RED) Device Plate (e.g., Thermo Scientific Pierce)[8]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium containing the exact concentration of serum or albumin used in your cell-based assay

  • Dialysis Buffer (e.g., 1X PBS, pH 7.4)[8]

  • Incubator shaker capable of maintaining 37°C and ~300 RPM[8]

  • 96-well collection plates

  • LC-MS/MS system for quantification

Procedure:

  • Prepare this compound Spiked Medium: Prepare a solution of this compound in your test medium (e.g., DMEM + 10% FBS) at a relevant concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).[8]

  • Prepare RED Device: Prepare the RED device base plate according to the manufacturer's instructions. This typically involves rinsing with ethanol and water.[8] Insert the dialysis membrane cartridges into the plate.

  • Load Samples:

    • Add your this compound spiked medium to the sample chamber (the red-ringed side) of the RED device inserts (e.g., 300 µL).

    • Add dialysis buffer (e.g., PBS) to the buffer chamber (e.g., 500 µL).[8]

    • Perform all additions in triplicate.

  • Incubation: Seal the plate securely with adhesive tape. Place the plate on an orbital shaker set to ~300 RPM inside an incubator at 37°C. Incubate for at least 4 hours to ensure equilibrium is reached.[8][9]

  • Sample Collection: After incubation, carefully remove aliquots from both the buffer chamber and the medium chamber for analysis.

    • For example, transfer 50 µL from the buffer chamber of each well to a 96-well collection plate.

    • Transfer 50 µL from the medium chamber of each well to a separate 96-well collection plate.

  • Sample Processing & Analysis: Process the samples for LC-MS/MS analysis. This typically involves protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[9] Centrifuge to pellet the precipitated protein and analyze the supernatant.

  • Calculation:

    • The concentration measured in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration measured in the medium chamber represents the total drug concentration (bound + unbound).

    • Calculate the Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Medium Chamber)

    • Calculate the Percent Bound: % Bound = (1 - fu) * 100

Visualizations

Signaling Pathways and Workflows

GPR40_Signaling_Pathway AMG837 AMG837 GPR40 GPR40 AMG837->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca_ER IP3->Ca_ER Insulin Insulin DAG->Insulin Potentiates Ca_ER->Insulin Stimulates Ca_Influx Ca_Influx Ca_Influx->Insulin Stimulates

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Medium 1. Spike Medium with this compound Load_Sample 3. Load Medium & Buffer into Device Prep_Medium->Load_Sample Prep_Device 2. Prepare RED Device Prep_Device->Load_Sample Incubate 4. Incubate at 37°C with Shaking Load_Sample->Incubate Collect 5. Collect Aliquots from both chambers Incubate->Collect Analyze 6. Quantify Drug via LC-MS/MS Collect->Analyze Calculate 7. Calculate Fraction Unbound (fu) Analyze->Calculate

Albumin_Binding_Logic cluster_equilibrium Binding Equilibrium in Medium TotalDrug Total [this compound] Added to Assay FreeDrug Unbound [this compound] (Active) TotalDrug->FreeDrug BoundDrug Albumin-Bound [this compound] (Inactive) TotalDrug->BoundDrug Receptor GPR40 Receptor Interaction FreeDrug->Receptor Drives BoundDrug->Receptor Cannot Bind Response Observed Biological Response (e.g., Ca²⁺ Flux, Insulin Secretion) Receptor->Response EC50 Apparent EC50 (Right-Shifted) Response->EC50 Determines

References

Refinement of Amg-837 dosing regimen for sustained efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amg-837 in their experiments. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism of action is to enhance glucose-dependent insulin secretion from pancreatic β-cells by activating GPR40.[4][5][6][7] This glucose dependency makes it a subject of interest for type 2 diabetes research, as it may pose a lower risk of hypoglycemia compared to other insulin secretagogues.[4][6]

Q2: What is the difference between this compound (a partial agonist) and other full GPR40 agonists?

A2: this compound, as a partial agonist, does not induce the maximal possible response from the GPR40 receptor, even at saturating concentrations. In contrast, full agonists can elicit a maximal response. This difference in intrinsic activity can translate to different physiological effects. For instance, some full GPR40 agonists have been shown to engage the enteroinsular axis by stimulating the release of incretins like GLP-1 and GIP from enteroendocrine cells, in addition to directly stimulating insulin secretion.[8] this compound's effects are thought to be primarily focused on the pancreatic β-cell axis.[8]

Q3: What are the key in vitro assays used to characterize this compound activity?

A3: The activity of this compound is typically characterized through a series of in vitro functional assays that measure different stages of the GPR40 signaling cascade. These include:

  • GTPγS Binding Assay: Measures the initial step of G-protein activation upon receptor agonism.

  • Inositol Phosphate (IP) Accumulation Assay: Quantifies the accumulation of downstream second messengers like inositol monophosphate (IP1), which is a stable metabolite of IP3, a product of Gαq signaling.

  • Calcium Flux (Ca2+) Assay: Measures the increase in intracellular calcium concentration, another consequence of Gαq activation.

Q4: What is the expected pharmacokinetic profile of this compound in rodents?

A4: this compound has demonstrated excellent oral bioavailability in rodents. For example, a single 0.5 mg/kg oral dose in rats resulted in a high oral bioavailability of 84% and a maximum plasma concentration (Cmax) of 1.4 µM.[4][6][9]

Troubleshooting Guides

Issue 1: Lower than expected potency of this compound in in vitro assays.

  • Possible Cause: Presence of serum albumin in the assay buffer. This compound is highly bound to plasma proteins, particularly albumin.[10] This binding sequesters the compound, reducing the free concentration available to interact with the GPR40 receptor.

  • Troubleshooting Steps:

    • Minimize Serum/Albumin Concentration: Whenever possible, conduct assays in buffers with very low concentrations of bovine serum albumin (BSA) or human serum albumin (HSA). For example, some protocols specify the use of 0.01% HSA to minimize this effect.[9]

    • Quantify the Effect of Serum: If the presence of serum is unavoidable, it is crucial to perform concentration-response curves in the presence and absence of serum to quantify the potency shift. The EC50 of this compound has been observed to be significantly right-shifted (approximately 180-fold less potent) in the presence of 100% human serum.[4][6]

    • Consider Free vs. Total Concentration: When comparing in vitro potency with in vivo effective concentrations, remember that the total plasma concentration measured in pharmacokinetic studies does not represent the free, active concentration.

Issue 2: Inconsistent results in glucose tolerance tests.

  • Possible Cause 1: Improper fasting of animals. A consistent fasting period is critical for establishing a stable baseline blood glucose level.

  • Troubleshooting Steps:

    • Standardize Fasting Conditions: For intraperitoneal glucose tolerance tests (IPGTT), a fasting period of 16-18 hours overnight is commonly used.[11] Ensure all animals have access to water during the fasting period.

  • Possible Cause 2: Variability in drug administration. The timing and route of this compound administration relative to the glucose challenge are crucial.

  • Troubleshooting Steps:

    • Precise Dosing Time: Administer this compound by oral gavage 30 minutes prior to the intraperitoneal glucose injection.[4][12]

    • Accurate Dosing Volume: Calculate the dosing volume accurately based on the most recent body weight of each animal.

  • Possible Cause 3: Stress-induced hyperglycemia in animals. Excessive handling or stressful procedures can elevate blood glucose levels, masking the effect of this compound.

  • Troubleshooting Steps:

    • Acclimatize Animals: Acclimatize the animals to the experimental procedures and handling to minimize stress.

    • Efficient Blood Sampling: Use a consistent and minimally invasive technique for blood sampling from the tail vein.

Data Presentation

Table 1: In Vitro Potency of this compound in GPR40 Functional Assays

Assay TypeCell LineEC50 (nM)Notes
GTPγS BindingA9 cells expressing human GPR401.5 ± 0.1Measures G-protein activation.[4]
Inositol Phosphate AccumulationA9 cells expressing human GPR407.8 ± 1.2Performed in the presence of 0.01% HSA.[9]
Calcium Flux (Aequorin)CHO cells expressing GPR40120 ± 10 (partial agonist)Compared to full agonists.[8]
Calcium Flux (Aequorin) with 0.625% HSACHO cells expressing GPR40210 ± 12Demonstrates potency shift with albumin.[4][6]
Calcium Flux (Aequorin) with 100% human serumCHO cells expressing GPR402,140 ± 310Shows significant potency reduction in the presence of serum.[4][6]

Table 2: In Vivo Efficacy of this compound in Rodent Models (Acute Dosing)

Animal ModelDose (mg/kg, oral)Effect on Glucose AUC (IPGTT)Reference
Sprague-Dawley Rats0.033.9% improvement[6]
0.114.5% improvement (p<0.05)[6]
0.318.8% improvement (p<0.01)[6]
Zucker Fatty Rats0.3Significant improvement[4]
1Significant improvement[4]
3Significant improvement[4]

Table 3: In Vivo Efficacy of this compound in Zucker Fatty Rats (21-Day Dosing)

Dose (mg/kg, oral, daily)Decrease in Glucose AUC (IPGTT) on Day 1Decrease in Glucose AUC (IPGTT) on Day 21Reference
0.0317%7%[4][13]
0.134% (p<0.001)15% (p<0.05)[4][13]
0.339% (p<0.001)25% (p<0.001)[4][13]

Experimental Protocols

In Vitro GTPγS Binding Assay

This protocol is adapted from methods used for Gαq-coupled receptors.

Materials:

  • Cell membranes from a cell line overexpressing GPR40 (e.g., A9_GPR40).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP solution.

  • [35S]GTPγS.

  • This compound stock solution.

  • Non-specific binding control: unlabeled GTPγS.

  • Scintillation proximity assay (SPA) beads (e.g., WGA-coated).

  • 96-well microplates.

Procedure:

  • Prepare cell membranes from the GPR40-expressing cell line.

  • In a 96-well plate, add in the following order: assay buffer, GDP (final concentration ~1 µM), and cell membranes (5-20 µg protein/well).

  • Add serial dilutions of this compound to the appropriate wells. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Initiate the reaction by adding [35S]GTPγS to a final concentration of ~200-500 pM.

  • Incubate the plate at room temperature for 30-60 minutes with gentle agitation.

  • Add a slurry of WGA-coated SPA beads to each well.

  • Seal the plate and incubate for at least 1 hour at room temperature to allow the membranes to bind to the beads.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and plot the dose-response curve to determine the EC50.

In Vitro Inositol Phosphate (IP) Accumulation Assay (HTRF)

This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) based IP-One assay kit.

Materials:

  • GPR40-expressing cells (e.g., A9_GPR40 or CHO-K1_GPR40).

  • Cell culture medium.

  • Assay buffer with a low percentage of HSA (e.g., 0.01%).

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • This compound stock solution.

  • IP-One HTRF assay kit reagents (IP1-d2 conjugate and anti-IP1 cryptate).

  • 384-well white microplates.

Procedure:

  • Seed the GPR40-expressing cells into a 384-well plate and incubate to allow for cell attachment.

  • On the day of the assay, replace the culture medium with the stimulation buffer containing LiCl.

  • Add serial dilutions of this compound prepared in assay buffer to the wells.

  • Incubate the plate for 60-90 minutes at 37°C to allow for IP1 accumulation.

  • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to all wells.

  • Incubate at room temperature for 1 hour, protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the ratio of the two emission signals and determine the IP1 concentration from a standard curve. Plot the dose-response curve to determine the EC50.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats

Materials:

  • Male Sprague-Dawley or Zucker fatty rats.

  • This compound formulation for oral gavage.

  • 20% sterile glucose solution for intraperitoneal injection.

  • Blood glucose meter and test strips.

  • Restraining device for rats.

Procedure:

  • Fast the rats overnight for 16-18 hours, with free access to water.

  • Record the body weight of each rat.

  • At time t = -30 minutes, administer this compound or vehicle via oral gavage. The volume is calculated based on body weight.

  • At time t = 0 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood draw, administer the 20% glucose solution via intraperitoneal injection (2 g/kg body weight).

  • Collect blood samples from the tail vein at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose injection.

  • Measure blood glucose at each time point.

  • Plot the blood glucose levels over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.

Mandatory Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis Triggers

Caption: GPR40 signaling pathway activated by this compound in pancreatic β-cells.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_analysis Analysis & Refinement a GTPγS Binding Assay b IP Accumulation Assay i Determine EC50/IC50 a->i c Calcium Flux Assay b->i c->i j Assess Glucose Tolerance c->j Proceed to in vivo d Animal Fasting (16-18h) e This compound Dosing (Oral Gavage) d->e f Glucose Challenge (IP Injection) e->f g Blood Glucose Monitoring f->g h Data Analysis (AUC Calculation) g->h k Refine Dosing Regimen i->k j->k

Caption: General experimental workflow for this compound characterization.

References

Technical Support Center: Validating GPR40-Specific Effects of Amg-837 Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the G-protein-coupled receptor 40 (GPR40) specific effects of the agonist Amg-837 using knockout (KO) models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract.[4][5][6][7] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[1][8] This means this compound enhances insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia.[1][6]

Q2: Why is it crucial to use GPR40 knockout (KO) models to validate the effects of this compound?

Using GPR40 knockout (KO) models is a critical step in validating that the observed pharmacological effects of this compound are indeed mediated by its interaction with GPR40 and not due to off-target effects.[9][10][11][12] By comparing the response to this compound in wild-type (WT) animals versus GPR40 KO animals, researchers can confirm target engagement and specificity.[1][2][8] If this compound elicits a response in WT mice but has no effect in GPR40 KO mice, it provides strong evidence that the drug's action is GPR40-dependent.[1][2][8] This is a standard and robust method in drug discovery for target validation.[9][13]

Q3: What are the expected outcomes when treating GPR40 KO mice with this compound compared to wild-type mice?

In wild-type (WT) mice, acute administration of this compound is expected to lower glucose excursions and increase glucose-stimulated insulin secretion during a glucose tolerance test.[1][3] In contrast, these effects of this compound are expected to be completely absent or significantly blunted in GPR40 knockout (KO) mice.[1][2][8] For instance, this compound fails to potentiate insulin secretion in isolated islets from GPR40 KO mice.[1][2][8]

Troubleshooting Guides

Issue 1: Inconsistent or weak effects of this compound in wild-type animals.

  • Possible Cause 1: Suboptimal Drug Exposure. this compound is known to have high plasma protein binding (98.7%), which can affect its free concentration and, consequently, its efficacy.[1][2]

    • Troubleshooting Step: Ensure appropriate dosing is used to achieve therapeutic concentrations of free this compound. Review pharmacokinetic data and consider dose-response studies. The half-maximal effective dose to lower post-prandial glucose in rats was found to be approximately 0.05 mg/kg.[8]

  • Possible Cause 2: Partial Agonist Activity. this compound is a partial agonist of GPR40.[1][2][14] This means it may not produce the same maximal response as endogenous full agonists like long-chain fatty acids or other synthetic full agonists.

    • Troubleshooting Step: Compare the effects of this compound with a known GPR40 full agonist in your experimental setup to benchmark its activity. Be aware that the magnitude of the effect might be inherently limited by its partial agonism.

  • Possible Cause 3: Glucose Dependence. The insulin secretagogue effect of this compound is glucose-dependent.[1]

    • Troubleshooting Step: Ensure that experiments, particularly in vivo glucose tolerance tests and in vitro islet perifusion studies, are conducted under conditions of elevated glucose (e.g., ≥8.3 mM) to observe the potentiating effect of this compound on insulin secretion.[1]

Issue 2: Residual effects of this compound are observed in GPR40 KO mice.

  • Possible Cause 1: Incomplete Gene Knockout. The GPR40 gene may not be completely knocked out, leading to some residual receptor expression and function.

    • Troubleshooting Step: Verify the genotype of the KO animals using PCR.[15] Confirm the absence of GPR40 protein expression using techniques like Western blotting or immunohistochemistry on tissues from KO animals compared to WT controls.

  • Possible Cause 2: Off-Target Effects. While this compound is reported to be specific for GPR40, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.[16][17]

    • Troubleshooting Step: Perform dose-response studies in both WT and GPR40 KO animals. If the residual effect in KO mice is only observed at much higher doses than those required for efficacy in WT mice, it is likely an off-target effect. Consider screening this compound against a panel of other receptors to identify potential off-targets.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell/Tissue TypeParameterValue (nM)Reference
[35S]-GTPγS BindingA9 cells expressing human GPR40EC501.5 ± 0.1[1][2]
Calcium FluxCHO cells expressing GPR40EC50120 ± 10[14]
Insulin SecretionIsolated mouse islets (at 16.7 mM glucose)EC50142 ± 20[1][2][8]

Table 2: In Vivo Effects of a Single Dose of this compound in Sprague-Dawley Rats

Dose (mg/kg)Glucose AUC Reduction (%)Reference
0.033.9[8]
0.114.5[8]
0.318.8[8]

Experimental Protocols

Protocol 1: Validation of this compound Specificity using GPR40 KO Mice in an Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Animal Model: Use age- and sex-matched wild-type (WT) and GPR40 knockout (KO) mice.[1][8]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure basal glucose and insulin levels.

  • Drug Administration: Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage at a predetermined dose (e.g., 0.3 mg/kg).[1]

  • Glucose Challenge: Thirty minutes after drug administration, inject D-glucose (e.g., 2 g/kg body weight) intraperitoneally.[1]

  • Blood Sampling: Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).

  • Analysis: Measure blood glucose levels immediately using a glucometer. Centrifuge blood samples to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.

  • Data Interpretation: Compare the glucose and insulin profiles between the vehicle- and this compound-treated groups in both WT and KO mice. A significant reduction in glucose excursion and an increase in insulin secretion in WT mice treated with this compound, with no corresponding effect in KO mice, confirms GPR40-specific action.[1][8]

Protocol 2: In Vitro Insulin Secretion Assay using Isolated Pancreatic Islets

  • Islet Isolation: Isolate pancreatic islets from WT and GPR40 KO mice using collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.

  • Static Incubation:

    • Pre-incubate size-matched islets in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1 hour.

    • Incubate the islets for 1 hour in KRBB containing either a low (2.8 mM) or high (16.7 mM) glucose concentration, in the presence of vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound.[1]

  • Supernatant Collection: Collect the supernatant to measure insulin concentration.

  • Insulin Measurement: Quantify insulin levels in the supernatant using an ELISA or radioimmunoassay.

  • Data Analysis: Normalize insulin secretion to the islet number or total insulin content. The potentiation of glucose-stimulated insulin secretion by this compound should be observed in islets from WT mice but not from GPR40 KO mice.[1][2]

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR40 GPR40 This compound->GPR40 Binds and Activates Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_ER ER Ca2+ IP3->Ca_ER Stimulates Release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Insulin_Vesicles Insulin Vesicles Ca_cyto->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway upon activation by this compound.

Experimental_Workflow cluster_animals Animal Groups cluster_treatment Treatment cluster_procedure Experimental Procedure cluster_outcome Expected Outcome WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Amg837 WT + this compound WT->WT_Amg837 KO GPR40 KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Amg837 KO + this compound KO->KO_Amg837 IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) WT_Vehicle->IPGTT Islet_Isolation Islet Isolation & Insulin Secretion Assay WT_Vehicle->Islet_Isolation WT_Amg837->IPGTT WT_Amg837->Islet_Isolation KO_Vehicle->IPGTT KO_Vehicle->Islet_Isolation KO_Amg837->IPGTT KO_Amg837->Islet_Isolation WT_Effect Effect Observed IPGTT->WT_Effect This compound vs Vehicle in WT KO_No_Effect No Effect IPGTT->KO_No_Effect This compound vs Vehicle in KO Islet_Isolation->WT_Effect This compound vs Vehicle in WT Islet_Isolation->KO_No_Effect This compound vs Vehicle in KO

References

Validation & Comparative

A Head-to-Head Comparison of GPR40 Agonists: AMG-837 vs. TAK-875

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of two prominent G protein-coupled receptor 40 (GPR40) agonists.

This guide provides a comprehensive comparison of AMG-837 and TAK-875, two synthetic agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] Both this compound and TAK-875 have been investigated for their potential as anti-diabetic agents, and understanding their distinct characteristics is crucial for ongoing research in this field.

At a Glance: Key Differences

FeatureThis compoundTAK-875 (Fasiglifam)
Agonist Type Partial Agonist[3][4]Full Agonist[5]
Primary Signaling Pathway Gαq-mediated[3][6]Gαq-mediated[6][7][8]
Incretin Stimulation (in vivo) Does not significantly improve incretin levels[5]Does not significantly improve incretin levels[5]
Clinical Development Status Investigated in Phase 1 clinical trials[5]Development terminated due to liver safety concerns[9]

Quantitative Data Comparison

The following tables summarize the in vitro potency and in vivo efficacy of this compound and TAK-875 based on available experimental data.

In Vitro Potency (EC50 values)
AssayThis compoundTAK-875 (Fasiglifam)SpeciesCell LineReference
Calcium Flux (nM) 13.5 ± 0.8~30-300 (concentration-dependent)HumanCHO[3]
22.6 ± 1.8-MouseCHO[3]
31.7 ± 1.8-RatCHO[3]
GTPγS Binding (nM) 1.5 ± 0.1-HumanA9[3]
Inositol Phosphate (IP) Accumulation (nM) 7.8 ± 1.272HumanA9 / CHO[3][10]
Insulin Secretion from Isolated Islets (nM) 142 ± 20-MousePrimary Islets[3][11]
Binding Affinity (Ki, nM) -38Human-[12]
-140Rat-[12]
In Vivo Efficacy in Rodent Models
Study TypeThis compoundTAK-875 (Fasiglifam)Animal ModelKey FindingsReference
Oral Glucose Tolerance Test (OGTT) Dose-dependent improvement in glucose tolerance (0.03-0.3 mg/kg)Improved glucose tolerance and augmented insulin secretion (1-10 mg/kg)Sprague-Dawley Rats, Zucker Fatty RatsBoth compounds lowered glucose excursions and increased glucose-stimulated insulin secretion.[3][7]
Fasting Blood Glucose No effect in normal rats; trend towards lower glucose in Zucker fatty ratsNo effect in normal rats; reduced fasting hyperglycemia in Zucker diabetic fatty ratsSprague-Dawley Rats, Zucker Fatty/Diabetic RatsBoth compounds demonstrate glucose-dependent action with a low risk of hypoglycemia.[3][7][10]
Chronic Dosing (21 days) Sustained improvement in glucose tolerance-Zucker Fatty RatsThis compound showed persistent efficacy without tachyphylaxis.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for evaluating GPR40 agonists.

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell cluster_downstream Gαq-mediated Signaling AMG837 This compound GPR40 GPR40/FFAR1 AMG837->GPR40 TAK875 TAK-875 TAK875->GPR40 Gaq Gαq GPR40->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Insulin Insulin Secretion Ca2->Insulin Potentiates PKC->Insulin Potentiates

GPR40 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Compound Synthesis (this compound / TAK-875) B Cell Line Transfection (e.g., CHO, A9 with GPR40) A->B G Compound Formulation & Dosing A->G C Binding Assays (e.g., GTPγS) B->C D Functional Assays (Calcium Flux, IP Accumulation) B->D E Islet Insulin Secretion Assay D->E F Animal Model Selection (e.g., Sprague-Dawley, Zucker Rats) F->G H Oral Glucose Tolerance Test (OGTT) G->H J Pharmacokinetic Analysis G->J I Measurement of Blood Glucose and Plasma Insulin Levels H->I

Experimental Workflow for GPR40 Agonist Evaluation.

Detailed Experimental Protocols

Calcium Mobilization Assay (Aequorin Assay)
  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in DMEM/F12 medium supplemented with 10% FBS. Cells are transiently transfected with expression plasmids for human GPR40 and aequorin using a lipid-based transfection reagent like Lipofectamine 2000.[3]

  • Cell Preparation: Post-transfection, cells are detached, washed, and resuspended in a buffer (e.g., HBSS) containing a low concentration of human serum albumin (HSA) to minimize non-specific binding. Coelenterazine is added, and the cells are incubated to allow for its uptake and reconstitution of aequorin.[3]

  • Compound Preparation: this compound or TAK-875 stock solutions in DMSO are serially diluted in the assay buffer containing the same concentration of HSA as the cell suspension.[3]

  • Measurement: The cell suspension is injected into wells of a microplate containing the diluted compounds. The light emission resulting from calcium-activated aequorin is immediately measured using a luminometer. The data is then used to generate dose-response curves and calculate EC50 values.[3]

Inositol Phosphate (IP) Accumulation Assay
  • Cell Culture and Labeling: A9 cells stably expressing GPR40 are plated in 96-well plates. The cells are then incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.[3]

  • Compound Stimulation: The labeling medium is removed, and the cells are stimulated with various concentrations of this compound or TAK-875 in a buffer containing LiCl (to inhibit inositol monophosphatase) and a low concentration of HSA.[3]

  • Extraction and Measurement: The reaction is quenched with formic acid. The accumulated [3H]-inositol phosphates are then separated and quantified using scintillation counting, often employing scintillation proximity assay (SPA) beads.[3]

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
  • Animal Acclimatization and Fasting: Male Sprague-Dawley or Zucker fatty rats are acclimated for at least one week. Prior to the experiment, the animals are fasted overnight.[3]

  • Compound Administration: this compound or TAK-875, formulated in a vehicle such as 1% methylcellulose, is administered via oral gavage at the desired doses.[3]

  • Glucose Challenge: Typically 30 minutes after compound administration, a glucose solution (e.g., 1 g/kg) is administered via intraperitoneal injection or oral gavage.[3]

  • Blood Sampling and Analysis: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-glucose challenge. Blood glucose levels are measured using a glucometer, and plasma insulin concentrations are determined by ELISA.[3]

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of the compounds on glucose tolerance and insulin secretion.[3]

Concluding Remarks

Both this compound and TAK-875 are potent GPR40 agonists that have significantly contributed to the understanding of this receptor's role in glucose homeostasis. This compound, as a partial agonist, and TAK-875, as a full agonist, offer different pharmacological profiles. While both have demonstrated efficacy in preclinical models, the clinical development of TAK-875 was halted due to safety concerns, highlighting the challenges in translating preclinical findings.[9] More recent research has focused on developing GPR40 agonists with dual Gαq and Gαs signaling properties, which may offer an enhanced therapeutic window by also stimulating incretin secretion.[6] The detailed comparison provided in this guide serves as a valuable resource for researchers designing new experiments and developing the next generation of GPR40-targeted therapies for type 2 diabetes.

References

A Comparative Analysis of AMG-837 and Endogenous Fatty Acid Ligands in GPR40/FFA1 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the synthetic GPR40/FFA1 receptor agonist, AMG-837, against its endogenous fatty acid counterparts reveals significant differences in efficacy and signaling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.

This compound, a novel synthetic compound, has been identified as a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This receptor plays a crucial role in glucose-stimulated insulin secretion (GSIS) and is a promising therapeutic target for type 2 diabetes. The endogenous ligands for GPR40 are medium to long-chain free fatty acids (FFAs), which act as full agonists. Understanding the comparative efficacy of this compound and these natural ligands is paramount for the development of effective GPR40-targeted therapies.

Quantitative Comparison of Ligand Efficacy

The following tables summarize the quantitative data from various in vitro assays comparing the potency and efficacy of this compound with endogenous fatty acid ligands at the GPR40/FFA1 receptor.

Table 1: Potency (EC50) of this compound in Various Assays

Assay TypeCell LineReceptor SpeciesEC50 (nM)
GTPγS BindingA9_GPR40 (stable)Human1.5 ± 0.1
Aequorin Ca2+ FluxCHO (transient)Human13.5 ± 0.8
Aequorin Ca2+ FluxCHO (transient)Mouse22.6 ± 1.8
Aequorin Ca2+ FluxCHO (transient)Rat31.7 ± 1.8
Inositol Phosphate Accumulation-Mouse11.0 ± 0.05
Insulin Secretion from Isolated IsletsPrimary Mouse IsletsMouse142 ± 20

Data compiled from multiple preclinical studies.[1][2]

Table 2: Comparative Efficacy of this compound and Endogenous Fatty Acid Ligands

LigandAgonist TypeMaximal Efficacy (vs. Full Agonist)Notes
This compound Partial Agonist ~29% (Ca2+ flux), ~50% (IP1 accumulation) Efficacy is dependent on receptor expression levels.[1]
Docosahexaenoic Acid (DHA)Full Agonist100%A naturally occurring omega-3 fatty acid.[2][3]
Arachidonic AcidFull Agonist100%An omega-6 fatty acid.[1]
Oleic AcidFull Agonist100%A monounsaturated omega-9 fatty acid.[1]
Linoleic AcidFull Agonist100%An omega-6 fatty acid.[1]

Signaling Pathways and Experimental Workflow

The activation of GPR40 by both this compound and endogenous fatty acids initiates a signaling cascade through the Gαq subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in promoting insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFA1 G_alpha_q Gαq GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 G_alpha_q->PLC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Enhanced Insulin Secretion Ca_release->Insulin_Secretion Promotes Ligand This compound or Endogenous Fatty Acid Ligand->GPR40 Binds to Experimental_Workflow A CHO Host Cells B Transient Transfection (GPR40 & Aequorin Plasmids) A->B C Incubation (Cell Growth and Protein Expression) B->C D Cell Harvesting and Plating C->D E Compound Addition (this compound or Fatty Acids) D->E F Luminescence Measurement (Calcium Flux) E->F G Data Analysis (EC50, Emax) F->G

References

A Comparative Guide to the Validation of AMG-837 as a Selective GPR40 Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AMG-837's performance as a selective G protein-coupled receptor 40 (GPR40) partial agonist against other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.

Introduction to GPR40 and its Agonists

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[3][4][5] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic class with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[6]

GPR40 agonists can be broadly categorized into two main classes: partial agonists and full agonists. This compound is a novel, potent, and selective partial agonist of GPR40.[3][7][8] Other notable GPR40 agonists include TAK-875 (Fasiglifam), another partial agonist that advanced to Phase III clinical trials before being discontinued due to liver safety concerns, and GW-9508, a commonly used tool compound.[2][7] In contrast, compounds like AM-1638 are classified as full agonists, exhibiting greater maximal efficacy in stimulating GPR40 signaling pathways.[2][9] Interestingly, studies have revealed that partial agonists like this compound and full agonists like AM-1638 bind to distinct allosteric sites on the GPR40 receptor.[2][9][10]

Comparative Performance Data

The following tables summarize the in vitro potency and efficacy of this compound in comparison to other GPR40 agonists across various functional assays.

Table 1: Comparative Potency (EC50, nM) of GPR40 Agonists

CompoundCa2+ Flux Assay (Human GPR40)Inositol Phosphate Accumulation (Human GPR40)GSIS in Mouse Islets
This compound (Partial Agonist) 13.5 ± 0.8[4]11.0 ± 0.05 (mouse)[9]142 ± 20[3]
TAK-875 (Partial Agonist) ~14[7]--
GW-9508 (Partial Agonist) ---
AM-1638 (Full Agonist) -13.1 ± 1.1[9]990 ± 150[9]
α-Linolenic Acid (Endogenous Agonist) ---

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: Comparative Efficacy (%Emax relative to an endogenous ligand or full agonist) of GPR40 Agonists

CompoundCa2+ Flux AssayInositol Phosphate AccumulationGSIS in Mouse Islets
This compound (Partial Agonist) ~29% (vs. DHA)[9]~50% (vs. full agonists)[9]Lower than full agonists[9]
AM-1638 (Full Agonist) 100% (defined as full agonist)100% (defined as full agonist)[9]3-4 fold higher than this compound[9]

GPR40 Signaling Pathways

Activation of GPR40 by agonists initiates a cascade of intracellular events. Partial agonists like this compound primarily signal through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both of which contribute to the potentiation of glucose-stimulated insulin secretion. Full agonists, such as AM-1638, have been shown to engage both Gαq and Gαs signaling pathways, the latter leading to an increase in cyclic AMP (cAMP) which can also promote insulin secretion.[1][11][12]

GPR40_Signaling cluster_membrane Cell Membrane cluster_partial Partial Agonist (e.g., this compound) cluster_full Full Agonist (e.g., AM-1638) cluster_downstream Intracellular Signaling GPR40 GPR40 Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs Full Agonists Partial_Agonist This compound Partial_Agonist->GPR40 Full_Agonist AM-1638 Full_Agonist->GPR40 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Secretion Potentiated GSIS cAMP->Insulin_Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR40 Signaling Pathways for Partial and Full Agonists.

Experimental Protocols

Detailed methodologies for the key experiments used to validate GPR40 agonists are provided below.

Experimental Workflow for GPR40 Agonist Validation

The validation of a GPR40 agonist like this compound typically follows a multi-step process, starting with in vitro characterization of receptor binding and functional activity, followed by assessment of its effects on primary cells, and culminating in in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy Binding_Assay [³⁵S]GTPγS Binding Assay (Receptor Activation) Functional_Assays Downstream Functional Assays (Ca²⁺ Flux, IP Accumulation) Binding_Assay->Functional_Assays Confirms functional coupling Selectivity_Screen Selectivity Screening (vs. GPR41, 43, 120) Functional_Assays->Selectivity_Screen Determines target specificity Islet_Assay Glucose-Stimulated Insulin Secretion (GSIS) (Isolated Pancreatic Islets) Selectivity_Screen->Islet_Assay Moves to primary cell validation OGTT Oral Glucose Tolerance Test (OGTT) (Rodent Models) Islet_Assay->OGTT Proceeds to in vivo studies

Caption: Experimental Workflow for GPR40 Agonist Validation.

[³⁵S]GTPγS Binding Assay

This assay measures the initial step of G protein activation following agonist binding to the receptor.

  • Membrane Preparation:

    • Culture cells stably expressing human GPR40 (e.g., CHO-K1 or HEK293) to confluence.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration and store at -80°C.

  • Assay Protocol:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA) containing GDP (typically 10-30 µM).[13]

    • Add varying concentrations of the test agonist (e.g., this compound).

    • Add the prepared cell membranes (5-20 µg protein per well).[13]

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[13]

    • Incubate for 30-60 minutes at 30°C with gentle agitation.[13][14]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[13]

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

  • Cell Preparation:

    • Seed GPR40-expressing cells (e.g., CHO-K1 or HEK293) into a 384-well white microplate and incubate overnight.[15]

  • Assay Protocol:

    • Remove the culture medium and add stimulation buffer containing LiCl (10-50 mM) to inhibit IP1 degradation.[15]

    • Add serial dilutions of the test agonist.

    • Incubate for 30-60 minutes at 37°C.[15]

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).[15]

    • Incubate for 1 hour at room temperature, protected from light.[15]

    • Read the plate on an HTRF-compatible microplate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).[15]

    • Calculate the HTRF ratio and determine agonist potency (EC50).

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following GPR40 activation.

  • Cell Preparation:

    • Plate GPR40-expressing cells onto black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (to prevent dye extrusion).

    • Remove culture medium and add the dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Assay Protocol:

    • Place the dye-loaded plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a stable baseline fluorescence.

    • Add varying concentrations of the test agonist and immediately measure the change in fluorescence intensity over time.

    • The peak fluorescence response is used to determine agonist potency (EC50) and efficacy (Emax).

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This ex vivo assay assesses the ability of a GPR40 agonist to potentiate insulin secretion from primary pancreatic islets in a glucose-dependent manner.

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice or rats by collagenase digestion.

    • Hand-pick islets to ensure purity and culture them overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.[16][17][18]

  • GSIS Protocol (Static Incubation):

    • Pre-incubate batches of size-matched islets (e.g., 10-15 islets per tube) in a low-glucose Krebs-Ringer Bicarbonate buffer (KRBH) (e.g., 2.8 mM glucose) for 1-2 hours at 37°C.[17][19]

    • Replace the pre-incubation buffer with KRBH containing low glucose (basal) or high glucose (stimulatory, e.g., 16.7 mM) with or without the test agonist at various concentrations.[16][19]

    • Incubate for 1-2 hours at 37°C.[17][19]

    • Collect the supernatant for insulin measurement using an ELISA or radioimmunoassay.

    • The insulin secretion is often normalized to the total insulin content of the islets, which is determined after lysing the islets with acid-ethanol.[17]

Conclusion

This compound has been extensively validated as a potent and selective partial agonist of the GPR40 receptor. In vitro functional assays consistently demonstrate its ability to activate GPR40 signaling, leading to downstream events such as inositol phosphate accumulation and calcium mobilization. Crucially, in ex vivo studies using isolated pancreatic islets, this compound potentiates glucose-stimulated insulin secretion in a GPR40-dependent manner. When compared to full agonists like AM-1638, this compound exhibits lower maximal efficacy, a defining characteristic of a partial agonist. The distinct binding site of this compound compared to full agonists presents opportunities for exploring different modes of GPR40 modulation. While the clinical development of some GPR40 agonists has faced challenges, the robust preclinical data for compounds like this compound underscores the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel GPR40 agonists.

References

AMG-837: A Comparative Analysis of Cross-reactivity with Free Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of AMG-837, a potent agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), with other members of the free fatty acid receptor family. The information presented herein is supported by experimental data to provide an objective assessment of this compound's selectivity profile.

Introduction

This compound is a synthetic, orally bioavailable small molecule that has been identified as a potent partial agonist of GPR40.[1][2] GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids.[3] Its activation leads to a glucose-dependent increase in insulin secretion, making it an attractive therapeutic target for the treatment of type 2 diabetes.[1][3] A critical aspect in the development of any GPR40 agonist is its selectivity over other related free fatty acid receptors (FFARs), such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4), to minimize off-target effects. This guide focuses on the cross-reactivity of this compound with these receptors.

Quantitative Comparison of this compound Activity on Free Fatty Acid Receptors

The selectivity of this compound has been evaluated using in vitro functional assays. The following table summarizes the available quantitative data on the potency of this compound at human GPR40 and its activity at other human free fatty acid receptors.

ReceptorAlternative NameLigand SpecificityThis compound Potency (EC50/Activity)Reference
GPR40 FFAR1Medium and long-chain fatty acids13.5 nM (EC50 in Ca2+ flux assay)[1]
GPR41 FFAR3Short-chain fatty acidsNo activity up to 10 µM[1]
GPR43 FFAR2Short-chain fatty acidsNo activity up to 10 µM[1]
GPR120 FFAR4Long-chain fatty acidsNo activity up to 10 µM[1]

Data Interpretation: The data clearly demonstrates the high potency and selectivity of this compound for its primary target, GPR40. With an EC50 value in the low nanomolar range for GPR40 and a lack of activity at concentrations up to 10 µM for other tested FFARs, this compound exhibits a selectivity window of over 700-fold. This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects mediated by other free fatty acid receptors.

Experimental Methodologies

The determination of this compound's activity and selectivity was primarily conducted using a calcium mobilization assay. A detailed description of the typical experimental protocol is provided below.

Calcium Mobilization Assay (Aequorin-based)

This assay measures the increase in intracellular calcium concentration following receptor activation. GPR40 is a Gq-coupled receptor, and its activation leads to a signaling cascade that results in the release of calcium from intracellular stores.

Objective: To determine the potency (EC50) of this compound in activating human GPR40 and to assess its activity on other human FFARs (GPR41, GPR43, and GPR120).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human receptor of interest (GPR40, GPR41, GPR43, or GPR120).

  • Aequorin, a calcium-sensitive photoprotein.

  • Coelenterazine, the substrate for aequorin.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other control compounds.

  • Luminometer capable of kinetic readings.

Protocol:

  • Cell Culture and Transfection: Cells are cultured in appropriate media and transfected with a plasmid encoding aequorin. Stable cell lines expressing both the receptor and aequorin are often used for consistency.

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to attach and grow overnight.

  • Aequorin Reconstitution: Prior to the assay, the cells are incubated with coelenterazine in assay buffer for a defined period (e.g., 1-4 hours) in the dark to allow for the reconstitution of functional aequorin.

  • Compound Preparation: Serial dilutions of this compound and control compounds are prepared in assay buffer.

  • Calcium Flux Measurement: The cell plate is placed in a luminometer. The instrument injects the compound dilutions into the wells, and the light emission resulting from the calcium-aequorin interaction is measured kinetically over a specific time course (e.g., 30-60 seconds).

  • Data Analysis: The luminescent signal is integrated over time to determine the response. The data is then normalized to the maximum response and plotted against the logarithm of the compound concentration. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit. For cross-reactivity assessment, the activity at the highest tested concentration (e.g., 10 µM) is reported if no significant response is observed.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

GPR40_Signaling_Pathway GPR40 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 This compound GPR40 GPR40 (FFAR1) AMG837->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

Caption: GPR40 Signaling Pathway leading to insulin secretion.

Cross_Reactivity_Workflow Cross-Reactivity Experimental Workflow start Start cell_prep Prepare cell lines expressing GPR40, GPR41, GPR43, GPR120 start->cell_prep aequorin_loading Load cells with Aequorin and Coelenterazine cell_prep->aequorin_loading compound_prep Prepare serial dilutions of this compound aequorin_loading->compound_prep assay Perform Calcium Flux Assay (Luminometer) compound_prep->assay data_acq Acquire luminescence data assay->data_acq analysis Analyze data: - EC50 for GPR40 - Activity at 10µM for others data_acq->analysis selective High Selectivity (>700-fold) analysis->selective EC50 (GPR40) << 10µM Activity (others) = none non_selective Low Selectivity analysis->non_selective Significant activity on other FFARs end End selective->end non_selective->end

Caption: Experimental workflow for assessing this compound cross-reactivity.

References

A Comparative Analysis of AMG-837 and Other GPR40 Full Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of G-protein coupled receptor 40 (GPR40) agonists, a clear understanding of the comparative efficacy, potency, and signaling profiles of lead compounds is paramount. This guide provides a detailed comparative analysis of AMG-837, a well-characterized partial agonist, with other notable GPR40 full agonists, including TAK-875, LY2881835, and MK-8666. The information is presented to facilitate objective comparison, supported by experimental data and detailed methodologies.

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS)[1][2][3][4]. This glucose-dependent mechanism of action offers a potential advantage over traditional insulin secretagogues by minimizing the risk of hypoglycemia[5][6]. The agonists discussed herein have been pivotal in the exploration of GPR40's therapeutic potential, each exhibiting distinct pharmacological properties.

Comparative In Vitro Pharmacology

The in vitro activity of GPR40 agonists is typically characterized by their potency (EC50) and maximal efficacy (Emax) in cell-based assays that measure downstream signaling events. This compound is consistently described as a partial agonist, whereas other compounds like AM-1638 and AM-6226 (structurally related to the class of full agonists) demonstrate full agonism.[5][6][7] The distinction between partial and full agonism is crucial, as it can translate to different in vivo effects, particularly concerning the engagement of the enteroinsular axis.[7][8]

CompoundAgonist TypeAssay TypeCell LinePotency (EC50)Efficacy (Emax)Reference
This compound PartialCalcium Flux (Aequorin)CHO-hGPR400.12 ± 0.01 µM29% (compared to natural ligands)[7]
Inositol Phosphate AccumulationA9_GPR407.86 ± 1.2 nM-[6]
GTPγS Binding-13.0 ± 1.8 nM-[6]
GSIS (mouse islets)Primary mouse islets142 ± 20 nM-[5]
TAK-875 PartialIntracellular IP ProductionCHO-hGPR4072 nM-[9]
LY2881835 Full--Potent agonist-[1][3][10]
MK-8666 Partial-Human GPR400.54 nM-[11]
AM-1638 FullCalcium Flux (Aequorin)CHO-hGPR40-Full agonist[7]
AM-6226 FullCalcium Flux (Aequorin)CHO-hGPR400.12 µM-[11]

Table 1: Comparative in vitro potency and efficacy of selected GPR40 agonists. Note that direct comparison of EC50 values should be made with caution due to variations in assay conditions and cell lines used across different studies.

GPR40 Signaling Pathways

The activation of GPR40 by agonists initiates a cascade of intracellular events. The canonical pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the potentiation of insulin secretion.[4][13] Interestingly, some studies suggest that certain GPR40 agonists can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which can also enhance insulin and incretin secretion.[14][15] Full agonists, in particular, may exhibit biased signaling, preferentially activating one pathway over the other, or engaging both Gαq and Gαs signaling, which has been linked to more robust incretin secretagogue action.[8][14]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gq cluster_Gs GPR40 GPR40 Gq Gαq/11 GPR40->Gq Activates Gs Gαs GPR40->Gs Activates (Full Agonists) Agonist GPR40 Agonist (e.g., this compound) Agonist->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion PKC->Insulin_Secretion AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Insulin_Secretion Incretin_Secretion Incretin (GLP-1, GIP) Secretion cAMP->Incretin_Secretion Ca_release->Insulin_Secretion

Caption: GPR40 signaling pathways activated by agonists.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize and compare GPR40 agonists. Below are generalized protocols for key experiments.

In Vitro Calcium Mobilization Assay

This assay is a primary screening method to determine the potency and efficacy of GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.[12]

Calcium_Mobilization_Workflow Start Start Cell_Plating Seed GPR40-expressing cells in 96-well plates Start->Cell_Plating Incubation1 Incubate overnight Cell_Plating->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for dye uptake Dye_Loading->Incubation2 Compound_Addition Add test compounds (GPR40 agonists) Incubation2->Compound_Addition Signal_Detection Measure fluorescence intensity over time using a plate reader Compound_Addition->Signal_Detection Data_Analysis Analyze data to determine EC50 and Emax Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro calcium mobilization assay.

Methodology:

  • Cell Culture: GPR40-expressing cells (e.g., CHO or HEK293) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.[12]

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Cells are incubated to allow for dye uptake.[12]

  • Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. Test compounds (GPR40 agonists) at various concentrations are then added to the wells.

  • Signal Detection: Fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are calculated.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of GPR40 agonists to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner.[5][16]

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice or other species.[17][18]

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[19]

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test GPR40 agonist at various concentrations.[5][16]

  • Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.[18][19]

  • Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.[19]

  • Insulin Measurement: Insulin concentration in the supernatant is quantified using methods such as ELISA or HTRF.[20][21]

  • Data Analysis: The amount of insulin secreted in the presence of the agonist is compared to the amount secreted with high glucose alone to determine the potentiation of GSIS.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo experiment to evaluate the effect of a GPR40 agonist on glucose disposal and insulin secretion in a whole-animal model.[20][22]

OGTT_Workflow Start Start Fasting Fast animals overnight Start->Fasting Baseline_Sampling Collect baseline blood sample (t=0 min) Fasting->Baseline_Sampling Compound_Admin Administer GPR40 agonist or vehicle orally Baseline_Sampling->Compound_Admin Glucose_Challenge Administer oral glucose bolus after a set time Compound_Admin->Glucose_Challenge Time_Course_Sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) Glucose_Challenge->Time_Course_Sampling Measurements Measure blood glucose and plasma insulin levels Time_Course_Sampling->Measurements Data_Analysis Analyze glucose and insulin excursion curves (AUC) Measurements->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo oral glucose tolerance test.

Methodology:

  • Animal Fasting: Rodents (e.g., rats or mice) are fasted overnight to ensure a baseline glycemic state.[21]

  • Baseline Measurement: A baseline blood sample is taken (t=0) to measure fasting blood glucose and plasma insulin levels.[20]

  • Compound Administration: The GPR40 agonist or vehicle is administered, typically via oral gavage.

  • Glucose Challenge: After a predetermined time to allow for drug absorption, a concentrated glucose solution is administered orally.[20]

  • Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).[20]

  • Analysis: Blood glucose levels are measured immediately, and plasma is separated for subsequent insulin measurement. The area under the curve (AUC) for both glucose and insulin is calculated to assess the compound's effect on glucose tolerance and insulin secretion.

In Vivo Efficacy and Clinical Development

Several GPR40 agonists have advanced to clinical trials, providing valuable insights into their therapeutic potential and challenges.

  • This compound: Preclinical studies demonstrated that this compound improves glucose tolerance in rodents by stimulating insulin secretion in a GPR40-dependent manner.[5][23]

  • TAK-875 (Fasiglifam): This compound showed robust glucose-lowering effects in phase II and III clinical trials.[22][24][25] However, its development was terminated due to concerns about liver toxicity in a subset of patients.[25][26]

  • LY2881835: This potent and selective GPR40 agonist demonstrated dose-dependent reductions in glucose levels and increases in insulin and GLP-1 secretion in preclinical models.[1][3][10]

  • MK-8666: A partial GPR40 agonist that was generally well-tolerated in early clinical studies and showed robust glucose-lowering efficacy in patients with type 2 diabetes.[27][28] However, its development was also discontinued due to liver safety concerns.[29][30]

The clinical discontinuation of TAK-875 and MK-8666 due to liver safety issues has raised questions about whether this is a class-wide effect for GPR40 agonists or specific to the chemical scaffolds of these compounds.[25][29][30]

Conclusion

The comparative analysis of this compound and other GPR40 full agonists highlights the diverse pharmacological landscape of this class of compounds. While partial agonists like this compound and TAK-875 have demonstrated significant glucose-lowering effects, the potential for enhanced efficacy through dual engagement of insulin and incretin secretion by full agonists remains an area of active research.[8] The key challenge for the continued development of GPR40 agonists is to identify compounds with robust and durable efficacy while avoiding the off-target effects, particularly liver toxicity, that have hampered previous clinical candidates. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in their efforts to discover and develop the next generation of safe and effective GPR40-targeted therapies for type 2 diabetes.

References

A Head-to-Head Comparison of Amg-837 and GW9508 on Insulin Secretion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two key GPR40 agonists, Amg-837 and GW9508, and their respective impacts on insulin secretion. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to inform preclinical research and development decisions.

Introduction to GPR40 Agonists in Diabetes Research

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 activation by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes GPR40 agonists an attractive class of drugs with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. This compound and GW9508 are two synthetic agonists that have been instrumental in elucidating the therapeutic potential and challenges of targeting GPR40.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound and GW9508 based on available preclinical data.

In Vitro Activity
ParameterThis compoundGW9508Reference
Target GPR40 (FFAR1)GPR40 (FFAR1) & GPR120[2][3]
GTPγS Binding (EC50) 1.5 ± 0.1 nM (human GPR40)Data not available[2]
Inositol Phosphate Accumulation (EC50) 7.8 ± 1.2 nM (human GPR40)Data not available[2]
Ca2+ Flux (EC50) 13.5 ± 0.8 nM (human GPR40)47.8 nM (human GPR40, HEK293 cells)[2][3]
Insulin Secretion (Isolated Islets) EC50: 142 ± 20 nM (mouse islets, 16.7 mM glucose)Inhibited GSIS at >20 µM in primary rat islets[2][4]
Insulin Secretion (Cell Lines) Data not availablePotentiated GSIS in MIN6 and INS-1D cells[3][5]
In Vivo Efficacy: Glucose Tolerance Tests
Study ParameterThis compoundGW9508Reference
Animal Model Sprague-Dawley RatsHigh-Fat Diet-Induced Diabetic Mice[6][7]
Dose 0.03, 0.1, 0.3 mg/kg (oral gavage)Long-term low dose in diet[6][7]
Effect on Glucose Tolerance Dose-dependent improvement in glucose clearanceImproved glucose intolerance[6][7]
Effect on Insulin Secretion Dose-dependent increase in glucose-stimulated insulin secretionDecreased plasma insulin (long-term treatment)[6][7]

Signaling Pathways and Mechanism of Action

Both this compound and GW9508 exert their effects by activating GPR40, which is primarily coupled to the Gαq signaling pathway.[8] This initiates a cascade of intracellular events leading to the potentiation of insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist This compound / GW9508 GPR40 GPR40/FFAR1 Agonist->GPR40 Gaq Gαq GPR40->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Release Ca_ER Ca2+ InsulinVesicle Insulin Vesicle Ca_cyto->InsulinVesicle Triggers Exocytosis PKC->InsulinVesicle Potentiates Exocytosis InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease

GPR40 Signaling Pathway for Insulin Secretion.

A notable difference in the reported mechanism of GW9508 is its potential to inhibit GSIS in primary rat islets by activating ATP-sensitive potassium (KATP) channels, a mechanism that appears to be downstream of GPR40 activation.[2][4] This contrasts with its potentiating effect in insulinoma cell lines and highlights the importance of the experimental system in evaluating compound activity.

Experimental Protocols

Standardized methodologies are crucial for the reliable comparison of compound performance. Below are generalized protocols for key experiments based on the cited literature.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

A typical workflow for assessing the effect of GPR40 agonists on insulin secretion in vitro is as follows:

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Islets Isolate Pancreatic Islets or Culture Insulinoma Cells Preincubation Pre-incubation in Low Glucose Buffer Isolate_Islets->Preincubation Incubation Incubate with Test Compound (this compound or GW9508) at various concentrations in Low and High Glucose Buffers Preincubation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Measure_Insulin Measure Insulin Concentration (e.g., ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Data Analysis: - Dose-response curves - Fold-change vs. control Measure_Insulin->Analyze_Data

Generalized workflow for in vitro GSIS assays.

Protocol Details:

  • Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents (e.g., mice, rats) by collagenase digestion. Alternatively, insulin-secreting cell lines like INS-1 or MIN6 are cultured to confluence.[3][5]

  • Pre-incubation: Islets or cells are pre-incubated in a Krebs-Ringer bicarbonate buffer (or similar) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1 hour) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with fresh buffer containing either low or high glucose concentrations (e.g., 16.7 mM) with or without the test compound (this compound or GW9508) at various concentrations. The incubation period is typically 1-2 hours.

  • Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using methods such as ELISA or radioimmunoassay. Data is often normalized to the total protein or DNA content.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the effect of a compound on glucose homeostasis in vivo.

Protocol Details:

  • Animal Acclimatization and Fasting: Rodents (e.g., rats, mice) are acclimatized to the housing conditions and then fasted overnight (typically 12-16 hours) with free access to water.[6]

  • Compound Administration: The test compound (this compound or GW9508) or vehicle is administered orally via gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).[6]

  • Glucose Challenge: A baseline blood sample is taken (time 0), and then a concentrated glucose solution is administered orally (e.g., 2 g/kg body weight).[6]

  • Blood Sampling and Analysis: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for later measurement of insulin levels by ELISA.

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of the compound on glucose tolerance and insulin secretion.

Discussion and Conclusion

This compound and GW9508 have both been valuable tools in the study of GPR40-mediated insulin secretion. The available data suggests that while both compounds are potent GPR40 agonists, their effects on insulin secretion can vary depending on the experimental system.

This compound has demonstrated consistent potentiation of GSIS in both in vitro and in vivo models. In contrast, the effects of GW9508 on insulin secretion appear more complex, with reports of both potentiation in cell lines and inhibition in primary islets. This discrepancy may be due to species differences, off-target effects at higher concentrations, or differences in the downstream signaling pathways engaged in different cell types.

For researchers selecting a GPR40 agonist, the choice between this compound and GW9508 will depend on the specific research question and experimental model. This compound appears to be a more straightforward tool for studying the potentiation of GSIS via GPR40. The conflicting data surrounding GW9508, while making it a more complex tool, also presents an opportunity to investigate the nuanced regulation of insulin secretion and the potential for GPR40 agonists to have differential effects under various physiological and pathological conditions.

This guide provides a comparative overview based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to carefully consider the experimental context when interpreting the results of studies using these compounds.

References

Benchmarking AMG-837: A Comparative Analysis of Novel GPR40 Agonists in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – This guide provides a comprehensive benchmarking analysis of the partial GPR40 agonist AMG-837 against other novel GPR40 agonists that have been in development. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available preclinical and clinical data. The guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and visualizes the core signaling pathway.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a significant target for the development of novel therapeutics for type 2 diabetes.[1] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[2] this compound, developed by Amgen, is a partial agonist of GPR40.[2] This guide compares this compound to other notable GPR40 agonists, including the partial agonist fasiglifam (TAK-875) and various full agonists or ago-allosteric modulators (AgoPAMs) such as AM-1638.

A key differentiator among these compounds is their classification as either partial or full agonists. Partial agonists like this compound and TAK-875 primarily act on pancreatic β-cells to stimulate insulin secretion. In contrast, full agonists, also referred to as AgoPAMs like AM-1638, not only stimulate insulin secretion but also engage the enteroinsular axis by promoting the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[1][3] This dual mechanism of action has been suggested to offer superior glycemic control.[1]

However, the development of GPR40 agonists has faced challenges. Notably, the clinical development of fasiglifam (TAK-875) was terminated due to concerns about liver safety, highlighting a critical safety aspect for this class of compounds.[4]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and efficacy of this compound and comparator GPR40 agonists. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with this in mind.

CompoundAgonist TypeTargetAssay TypeEC50 (nM)Emax (%)Source
This compound Partial AgonistHuman GPR40IP1 Accumulation1535[5]
AM-1638 Full Agonist (AgoPAM)Human GPR40IP1 Accumulation15100[5]
TAK-875 Partial AgonistHuman GPR40Calcium Mobilization72Not Reported

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists in Cell-Based Assays.

CompoundTarget SpeciesAssay TypeEC50 (µM)Maximum Insulin Secretion (Fold increase over this compound)Source
This compound Mouse IsletsGSISNot Reported1[3]
AM-1638 Mouse IsletsGSIS0.99~3-4[3]

Table 2: Comparative Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist initiates a cascade of intracellular events leading to the potentiation of insulin secretion. The signaling pathway differs between partial and full agonists, with the latter also engaging Gs-coupling to stimulate incretin release.

GPR40_Agonist_Benchmarking_Workflow cluster_invitro In Vitro Characterization cluster_analysis Data Analysis and Comparison start Select GPR40 Agonists (this compound, Comparators) binding Radioligand Binding Assay (Determine Ki) start->binding calcium Calcium Mobilization Assay (Determine EC50, Emax) start->calcium gsis GSIS Assay (Determine Potentiation of Insulin Secretion) start->gsis table Tabulate Quantitative Data (Potency, Efficacy, Affinity) binding->table calcium->table gsis->table report Generate Comparison Guide table->report pathway Elucidate Signaling Pathway Differences (Partial vs. Full Agonism) pathway->report

References

A Comparative In Vivo Analysis of GPR40 Agonists Amg-837 and AM-1638 on Incretin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vivo effects of two G protein-coupled receptor 40 (GPR40) agonists, Amg-837 and AM-1638, with a specific focus on their differential impacts on incretin hormone secretion. While the initial query referenced these compounds in the context of GPR119, it is critical to note that this compound and AM-1638 are well-characterized as agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). This receptor is a key regulator of both insulin and incretin secretion.[1][2][3][4][5] This distinction is fundamental to understanding their mechanisms of action and interpreting the experimental data presented herein.

This compound is a partial agonist of GPR40, whereas AM-1638 acts as a full agonist.[1][4] This difference in pharmacological activity leads to distinct downstream physiological effects, particularly concerning the engagement of the enteroinsular axis—the communication pathway between the gut and the pancreatic islets. This guide will summarize the available preclinical data, provide detailed experimental methodologies for assessing incretin secretion, and visualize the relevant biological pathways and workflows.

Performance Comparison: Incretin and Insulin Secretion

The primary distinction in the in vivo profiles of this compound and AM-1638 lies in their ability to stimulate the release of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). AM-1638, as a full GPR40 agonist, robustly stimulates the secretion of both GLP-1 and GIP from enteroendocrine cells in the intestine, in addition to promoting glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] In contrast, the partial agonist this compound primarily enhances GSIS with minimal to no significant effect on GLP-1 or GIP levels in vivo.[1][2][3]

The enhanced efficacy of AM-1638 in glycemic control in rodent models is attributed to its dual action on both the pancreas and the gut.[1] The stimulation of incretins by AM-1638 further potentiates insulin release from β-cells, an effect not observed with this compound.[1][6]

Quantitative Data Summary
ParameterThis compound (Partial Agonist)AM-1638 (Full Agonist)Reference
Target Receptor GPR40 (FFAR1)GPR40 (FFAR1)[1][3][4]
In Vivo GLP-1 Secretion Does not substantially increase GLP-1 levels.Significantly increases GLP-1 levels.[1]
In Vivo GIP Secretion Does not substantially increase GIP levels.Significantly increases GIP levels.[1]
Glucose-Stimulated Insulin Secretion (GSIS) Potentiates GSIS from pancreatic β-cells.Potentiates GSIS from pancreatic β-cells.[1][3]
Mechanism of Action Primarily engages the pancreatic β-cell axis.Engages both the pancreatic β-cell and enteroendocrine axes (enteroinsular axis).[1]
In Vitro Efficacy (Inositol Phosphate Production in Human Islets) Lower efficacy (~8-10 fold less than AM-1638).High efficacy.[1]

Signaling Pathway and Experimental Workflow

GPR40 Signaling in Pancreatic β-Cells and Enteroendocrine L-Cells

Activation of GPR40 by agonists in both pancreatic β-cells and intestinal L-cells initiates a signaling cascade primarily through the Gαq subunit of the G protein.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium is a key trigger for the exocytosis of insulin-containing granules in β-cells and GLP-1-containing granules in L-cells. Full agonists like AM-1638 are thought to induce a more robust and sustained signaling response compared to partial agonists like this compound, which may explain the differential effect on incretin secretion.[1]

GPR40_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Amg837 This compound (Partial Agonist) GPR40 GPR40 Receptor Amg837->GPR40 Binds AM1638 AM-1638 (Full Agonist) AM1638->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ [Ca2+]i IP3->Ca Stimulates Release Insulin Insulin Secretion (Pancreatic β-cell) Ca->Insulin Incretin Incretin Secretion (GLP-1/GIP) (Enteroendocrine L-cell) Ca->Incretin note AM-1638 (full agonist) induces a more robust response, strongly activating both pathways. This compound (partial agonist) primarily activates the insulin secretion pathway in vivo.

Caption: GPR40 signaling cascade leading to insulin and incretin secretion.

In Vivo Experimental Workflow for Assessing Incretin Secretion

The standard procedure for evaluating the in vivo effect of compounds on incretin secretion is the oral glucose tolerance test (OGTT) with serial blood sampling for hormone analysis.[8][9][10] This protocol allows for the simultaneous assessment of glucose homeostasis and the secretion profiles of insulin, GLP-1, and GIP.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing and Challenge cluster_sampling Sample Collection cluster_analysis Analysis A1 Acclimatize Mice A2 Fast Mice (e.g., 6-18 hours) A1->A2 B1 Administer Vehicle, this compound, or AM-1638 (Oral Gavage) A2->B1 B2 Wait (e.g., 30-60 min) B1->B2 C1 Collect Baseline Blood Sample (t=0) (Tail Bleed) B3 Administer Glucose Bolus (Oral Gavage, e.g., 2 g/kg) B2->B3 C2 Collect Blood at Multiple Time Points (e.g., 15, 30, 60, 120 min) B3->C2 C1->C2 D1 Measure Blood Glucose C2->D1 D2 Process Blood for Plasma (Add DPP-4 inhibitor for GLP-1) C2->D2 D4 Calculate Area Under the Curve (AUC) for Glucose and Hormones D1->D4 D3 Measure Plasma Insulin, GLP-1, GIP (ELISA / RIA) D2->D3 D3->D4

Caption: Workflow for in vivo assessment of incretin secretion via OGTT.

Detailed Experimental Protocols

Oral Glucose Tolerance Test (OGTT) for Incretin Measurement in Mice

This protocol is a representative methodology synthesized from standard practices in the field.[8][10][11][12]

1. Animals and Acclimation:

  • Species: Male C57BL/6J mice, 8-12 weeks of age.

  • Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Acclimation: Allow mice to acclimate for at least one week before the experiment. Handle mice daily for several days leading up to the study to minimize stress.

2. Compound and Glucose Preparation:

  • Vehicle: Prepare a suitable vehicle for the test compounds (e.g., 0.5% methylcellulose with 0.25% Tween-80 in water).

  • Test Compounds: Prepare suspensions of this compound and AM-1638 in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Glucose Solution: Prepare a 20-30% D-glucose solution in sterile water for oral gavage.

3. Experimental Procedure:

  • Fasting: Fast mice for 6 to 18 hours prior to the experiment, with free access to water.[10] A 6-hour fast is often sufficient and may be physiologically more relevant.

  • Baseline Sample (t=-30 min or as designated):

    • Administer the vehicle or test compound (this compound or AM-1638) via oral gavage at a volume of 5-10 mL/kg.

  • Glucose Challenge (t=0 min):

    • Thirty to sixty minutes after compound administration, collect a baseline blood sample (~50 µL) from the tail tip into an EDTA-coated microcentrifuge tube containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (for GLP-1 preservation). Immediately measure blood glucose with a glucometer.

    • Administer the glucose solution (e.g., 2 g/kg) via oral gavage.

  • Post-Challenge Blood Sampling:

    • Collect blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[8][10]

    • At each time point, measure blood glucose and collect blood into prepared tubes.

4. Sample Processing and Analysis:

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 5,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Hormone Measurement: Quantify plasma levels of insulin, total GLP-1, and total GIP using commercially available ELISA or radioimmunoassay (RIA) kits.

  • Data Analysis:

    • Plot the mean blood glucose and hormone concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for glucose, insulin, GLP-1, and GIP to quantify the total response over the time course.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Conclusion

The in vivo comparison of this compound and AM-1638 reveals a critical distinction based on their GPR40 agonist activity. While both compounds effectively potentiate glucose-stimulated insulin secretion, only the full agonist, AM-1638, significantly engages the incretin axis by stimulating GLP-1 and GIP release.[1] This dual action on both pancreatic β-cells and enteroendocrine cells contributes to its superior glycemic control in preclinical models. For researchers developing therapies targeting GPR40, understanding the differential pharmacology of partial versus full agonism is paramount, as it directly translates to distinct physiological outcomes, particularly concerning the potentiation of the beneficial effects of incretin hormones.

References

Confirming AMG-837's On-Target Efficacy: A Comparative Guide to GPR40 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor 40 (GPR40) agonist, AMG-837, and the theoretical application of a GPR40 antagonist to confirm its mechanism of action. The experimental data presented herein is based on published findings and established pharmacological principles.

This compound is a potent partial agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor primarily expressed on pancreatic β-cells.[1][2] Its activation leads to a glucose-dependent increase in insulin secretion, making it a therapeutic candidate for type 2 diabetes.[1][3][4] Confirmation of its on-target activity is crucial, and this is typically achieved through two primary methods: genetic knockout of the target receptor and pharmacological blockade with a specific antagonist.

While studies have definitively shown that the effects of this compound are absent in GPR40 knockout mice, this guide will focus on the complementary approach of using a GPR40 antagonist.[1][3] This method allows for the acute and reversible inhibition of the receptor, providing a powerful tool to dissect the compound's specific contribution to the observed biological effects.

Quantitative Comparison of this compound Activity With and Without a GPR40 Antagonist

The following tables summarize the expected outcomes from key in vitro assays, comparing the activity of this compound alone with its activity in the presence of a selective GPR40 antagonist, such as GW-1100.

Table 1: In Vitro Potency of this compound in GPR40-Expressing Cells

CompoundAssayCell LineParameterValue
This compoundGTPγS BindingA9_GPR40EC501.5 ± 0.1 nM
This compoundInositol Phosphate AccumulationCHO-K1/GPR40EC5011.0 ± 0.05 nM
This compoundCalcium FluxCHO-K1/GPR40EC50120 ± 10 nM
This compoundInsulin Secretion (at 16.7 mM glucose)Isolated Mouse IsletsEC50142 ± 20 nM

Data compiled from published studies.[1][5]

Table 2: Comparative Efficacy of this compound in the Presence of a GPR40 Antagonist

ConditionAssayExpected OutcomeRationale
This compound aloneCalcium FluxDose-dependent increase in intracellular calciumGPR40 activation stimulates the Gαq pathway, leading to calcium mobilization.[6]
This compound + GPR40 AntagonistCalcium FluxNo significant increase in intracellular calciumThe antagonist competitively or non-competitively blocks this compound from binding to and activating GPR40.[7][8]
This compound alone (high glucose)Insulin SecretionPotentiation of glucose-stimulated insulin secretion (GSIS)GPR40 agonism enhances the β-cell response to glucose.[1]
This compound + GPR40 Antagonist (high glucose)Insulin SecretionGSIS levels comparable to high glucose alone (no potentiation)The antagonist prevents this compound from augmenting the glucose-induced insulin release.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Flux Assay

Objective: To measure the change in intracellular calcium concentration in response to GPR40 activation by this compound, and the inhibition of this response by a GPR40 antagonist.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • This compound.

  • GPR40 antagonist (e.g., GW-1100).

  • Fluorescent plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: On the day of the experiment, replace the culture medium with assay buffer containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: For antagonist treatment groups, add the GPR40 antagonist to the desired final concentration and incubate for a further 15-30 minutes.

  • Agonist Addition and Measurement: Place the plate in the fluorescent plate reader. Record baseline fluorescence, then add varying concentrations of this compound. Continue to record fluorescence intensity at regular intervals to measure the change in intracellular calcium.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the ability of this compound to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner and the blockade of this effect by a GPR40 antagonist.

Materials:

  • Isolated pancreatic islets (e.g., from mice).

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).

  • This compound.

  • GPR40 antagonist.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubation: Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.

  • Treatment Incubation: Transfer groups of islets to KRB buffer containing either:

    • Low glucose (basal control).

    • High glucose (stimulated control).

    • High glucose + varying concentrations of this compound.

    • High glucose + GPR40 antagonist.

    • High glucose + this compound + GPR40 antagonist.

  • Incubate for 60-90 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each group.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Normalize the amount of insulin secreted to the islet number or protein content. Compare the potentiation of GSIS by this compound in the presence and absence of the antagonist.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and the logical basis for using a GPR40 antagonist to confirm this compound's mechanism of action.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMG837 This compound GPR40 GPR40 Receptor AMG837->GPR40 Binds & Activates Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Insulin ↑ Insulin Secretion (Glucose-Dependent) DAG->Insulin Ca_ER->Insulin

Caption: this compound activates the GPR40 signaling cascade.

Experimental_Workflow cluster_setup Experimental Setup cluster_conditions Treatment Conditions cluster_readout Assay Readout Cells GPR40-expressing cells (e.g., HEK293, Pancreatic Islets) Condition1 This compound Alone Condition2 This compound + Antagonist AMG837 This compound (Agonist) AMG837->Condition1 AMG837->Condition2 Antagonist GPR40 Antagonist Antagonist->Condition2 Readout1 Activation of GPR40 Pathway (e.g., ↑ Ca²⁺, ↑ Insulin Secretion) Condition1->Readout1 Readout2 Blockade of GPR40 Pathway (No significant activation) Condition2->Readout2

Caption: Workflow for antagonist confirmation of this compound activity.

Logical_Relationship Premise1 Premise 1: This compound causes biological effect 'X' (e.g., increased insulin secretion). Experiment Experiment: Administer this compound in the presence of the GPR40 antagonist. Premise1->Experiment Premise2 Premise 2: A selective GPR40 antagonist blocks all known GPR40-mediated effects. Premise2->Experiment Observation Observation: The antagonist prevents this compound from causing biological effect 'X'. Experiment->Observation Conclusion Conclusion: This compound's biological effect 'X' is mediated by GPR40. Observation->Conclusion

Caption: Logical framework for confirming mechanism of action.

References

A Comparative Guide to Replicating Preclinical Findings on the Anti-Diabetic Effects of AMG-837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anti-diabetic effects of AMG-837, a partial agonist of the G-protein coupled receptor 40 (GPR40/FFAR1), with other notable GPR40 modulators. The data and protocols presented are collated from published findings to assist researchers in replicating and building upon these studies.

Introduction to this compound and GPR40 Agonism

This compound is a potent, orally bioavailable partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][2] Activation of GPR40 by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[3] this compound emerged from the optimization of a series of β-substituted phenylpropanoic acids.[2] This guide compares this compound to TAK-875 (Fasiglifam), another clinically investigated partial GPR40 agonist, and AM-1638, a GPR40 full agonist, to highlight the nuances in their pharmacological profiles. While showing promise in preclinical studies, the clinical development of this compound was discontinued, reportedly due to toxicity concerns.[4]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators.

Table 1: In Vitro Potency and Efficacy
CompoundTargetAssaySpeciesEC₅₀ (nM)Maximal Efficacy (% of control/natural ligand)Reference(s)
This compound hGPR40Ca²⁺ FluxHuman13.5Partial Agonist[1]
mGPR40GSISMouse142-[1]
TAK-875 hGPR40-Human-Partial Agonist[5][6]
AM-1638 hGPR40-Human-Full Agonist[7]
mGPR40GSISMouse~1003-4 fold > this compound[8]

hGPR40: human GPR40; mGPR40: mouse GPR40; GSIS: Glucose-Stimulated Insulin Secretion; EC₅₀: Half-maximal effective concentration.

Table 2: In Vivo Anti-Diabetic Effects in Rodent Models
CompoundAnimal ModelDoseKey FindingReference(s)
This compound Sprague-Dawley Rats0.03-0.3 mg/kgDose-dependent improvement in glucose tolerance.[1][3]
Zucker Fatty Rats0.3-3 mg/kgSignificant improvement in glucose tolerance.[9]
Zucker Fatty Rats0.03-0.3 mg/kg (21 days)Sustained improvement in glucose tolerance.[9]
TAK-875 Diabetic Rats-Improved postprandial and fasting hyperglycemia.[5]
AM-1638 Diet-Induced Obese Mice60 mg/kgSuperior glycemic control compared to this compound.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard method to assess in vivo glucose metabolism.

  • Animal Model: Male Sprague-Dawley or Zucker fatty rats are commonly used.[1]

  • Acclimatization: Animals are acclimated for at least one week with ad libitum access to standard chow and water.

  • Fasting: Animals are fasted overnight (approximately 16 hours) prior to the test.[12][13]

  • Compound Administration: this compound or comparator compounds are administered orally (p.o.) via gavage 30-60 minutes before the glucose challenge.[1] Vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) is administered orally.[14]

  • Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can be determined by ELISA. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This in vitro assay assesses the direct effect of compounds on pancreatic β-cell function.

  • Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation: Batches of size-matched islets are then incubated for a defined period (e.g., 60 minutes) in KRB buffer containing:

    • Low glucose (2.8 mM) + vehicle

    • High glucose (e.g., 16.7 mM) + vehicle

    • High glucose (16.7 mM) + varying concentrations of this compound or comparator compounds.[8]

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Insulin Measurement: Insulin concentration in the supernatant is quantified using an insulin ELISA kit.

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets per group.

Visualizing the Mechanisms

GPR40 Signaling Pathway

Activation of GPR40 by agonists like this compound initiates a signaling cascade within the pancreatic β-cell, leading to enhanced insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Release IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Potentiates Ca_ER->Insulin_Exocytosis Promotes Ca_influx Ca²⁺ Influx Ca_influx->Insulin_Exocytosis Promotes AMG837 This compound AMG837->GPR40 Binds

Caption: GPR40 signaling cascade in pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the anti-diabetic efficacy of a compound in a rodent model.

OGTT_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Overnight Fasting (16 hours) acclimatize->fasting dosing Oral Administration (Compound or Vehicle) fasting->dosing baseline Baseline Blood Sample (t=0 min) dosing->baseline glucose Oral Glucose Challenge (2 g/kg) baseline->glucose sampling Time-course Blood Sampling (15, 30, 60, 90, 120 min) glucose->sampling analysis Measure Blood Glucose & Plasma Insulin sampling->analysis end End analysis->end

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AMG-837

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for AMG-837, a potent and orally bioavailable GPR40 agonist used in laboratory research. While specific institutional and local regulations must always be followed, this document outlines the essential steps for the safe disposal of this bioactive small molecule.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for various forms of this compound.

PropertyThis compound (Free Acid)This compound (Hemiclcium Salt)This compound (Calcium Salt Hydrate)
Molecular Formula C₂₆H₂₁F₃O₃C₂₆H₂₀F₃O₃·½CaC₅₂H₄₂CaF₆O₇
Molecular Weight 438.44 g/mol 457.47 g/mol [1][2]932.97 g/mol [3][4]
Appearance Solid Powder[3]-Solid Powder[3]
Solubility Soluble in DMSO[3][4]Soluble to 100 mM in DMSO[1]Soluble in DMSO, not in water[3][4]
Purity >98%[5]≥98%[1][2]>98%[3][4]
Storage -Store at +4°C[1]Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C.[3][4]
CAS Number 865231-46-5[3]1291087-14-3[1]1259389-38-2[3][4]

Immediate Safety and Handling

Before beginning any procedure, it is crucial to handle this compound within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. Avoid inhaling dust and prevent direct contact with skin and eyes.

Step-by-Step Disposal Protocol

As a bioactive compound, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]

1. Waste Segregation:

  • Solid Waste: Collect all unused or expired solid this compound, along with contaminated disposable items such as pipette tips, weighing boats, and gloves, in a dedicated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Sharps: Any contaminated sharps, such as needles or syringes, must be disposed of in a designated sharps container specifically for hazardous chemical waste.

2. Container Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

Adhere to any additional specific labeling requirements mandated by your institution.

3. Storage of Hazardous Waste:

Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the containers are kept tightly closed except when adding waste. Store them away from incompatible materials to prevent any adverse chemical reactions.

4. Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Always follow their specific procedures and guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AMG837_Disposal_Workflow This compound Disposal Workflow start Start: Handling this compound segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) segregate->sharps_waste label_solid Label Solid Waste Container 'Hazardous Waste - this compound' solid_waste->label_solid label_liquid Label Liquid Waste Container 'Hazardous Waste - this compound' liquid_waste->label_liquid label_sharps Label Sharps Container 'Hazardous Waste - this compound' sharps_waste->label_sharps store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Amg-837: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Amg-837 is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for this compound, a selective GPR40 agonist.

Physicochemical and Pharmacological Properties of this compound

This compound is a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Its activity is characterized by its ability to stimulate glucose-dependent insulin secretion.[1][4] The compound's properties are summarized in the table below.

PropertyValueSource
Chemical Name (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid[1]
Molecular Formula C₂₆H₂₁F₃O₃[5]
Molecular Weight 438.44 g/mol [1]
Appearance Solid powder[6]
Purity >98%[1]
Solubility Soluble in DMSO[5][6]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[7][8][9]
hGPR40 EC₅₀ (Ca²⁺ flux) 13.5 nM[1][8]
mGPR40 EC₅₀ (Ca²⁺ flux) 22.6 nM[8]
rGPR40 EC₅₀ (Ca²⁺ flux) 31.7 nM[8]
Personal Protective Equipment (PPE) and Handling

When working with this compound, adherence to strict safety protocols is mandatory to prevent inhalation, ingestion, or skin contact.[7]

Recommended Personal Protective Equipment:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.

  • Skin and Body Protection: A laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator may be required.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated workspace within a chemical fume hood.

  • Weighing and Aliquoting: Handle the solid compound with care to avoid generating dust. Use appropriate tools for weighing and transferring the substance.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Spill Management: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert material and decontaminate the surface with a suitable solvent (e.g., alcohol).[7] Dispose of contaminated materials as hazardous waste.

  • Hygiene: After handling, wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Protocols

In Vitro Calcium Mobilization Assay for GPR40 Agonists

This protocol outlines a typical in vitro calcium mobilization assay to determine the potency of GPR40 agonists like this compound.[10]

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound and other test compounds.

  • A known GPR40 agonist as a positive control.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[10]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 1 hour at 37°C in the dark.[10]

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.[10]

  • Baseline Reading: Record a stable baseline fluorescence for each well.

  • Compound Addition: Add the prepared compound dilutions to the respective wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC₅₀ value for this compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To further clarify the mechanisms and procedures associated with this compound, the following diagrams illustrate the GPR40 signaling pathway and the recommended workflow for safe handling and disposal.

GPR40_Signaling_Pathway GPR40 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicle Insulin Vesicle Ca2_release->Insulin_Vesicle Stimulates PKC->Insulin_Vesicle Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Caption: GPR40 signaling cascade initiated by this compound.

Safe_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup and Disposal prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound Carefully prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate disposal_liquid Collect Liquid Waste in Hazardous Waste Container cleanup_decontaminate->disposal_liquid disposal_solid Collect Solid Waste and Contaminated PPE in Hazardous Waste Container cleanup_decontaminate->disposal_solid disposal_final Dispose of Hazardous Waste per Institutional Guidelines disposal_liquid->disposal_final disposal_solid->disposal_final

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。